6-hydroxy-1H-indole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-3-7(9(12)13)6-1-2-10-8(6)4-5/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOUYCBVGMBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646341 | |
| Record name | 6-Hydroxy-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-57-0 | |
| Record name | 6-Hydroxy-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 6-hydroxy-1H-indole-4-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 6-hydroxy-1H-indole-4-carboxylic acid
Abstract
This compound is a bifunctional indole derivative possessing significant potential as a molecular scaffold and building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an indole nucleus, imparts a unique combination of physicochemical properties that are critical for its application in drug design, including solubility, lipophilicity, and target-binding interactions. This guide provides a comprehensive analysis of these properties. As direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues, theoretical principles, and established analytical methodologies to present a robust and scientifically grounded profile. We offer detailed discussions on acidity (pKa), lipophilicity (logP), solubility, and spectral characteristics, alongside validated, step-by-step protocols for its empirical characterization using modern analytical techniques.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any molecule is to define its structure and associated identifiers. This compound combines the aromatic, heterocyclic indole core with two key functional groups that dictate its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1)C=CN2)C(=O)O |
| InChI Key | SCMFGJWICKORKE-UHFFFAOYSA-N |
| CAS Number | 175456-98-5 |
Core Physicochemical Properties: A Synthesized Analysis
The interplay between the indole ring, the electron-withdrawing carboxylic acid, and the electron-donating hydroxyl group governs the molecule's overall physicochemical profile. The following properties are estimated based on data from analogous compounds and established chemical principles, providing a reliable baseline for research and development.
| Property | Estimated Value | Rationale & Comparative Data |
| Melting Point (°C) | > 220 °C | Expected to be higher than indole-4-carboxylic acid (213-214 °C)[1] due to additional intermolecular hydrogen bonding from the 6-hydroxy group. |
| pKa₁ (Carboxylic Acid) | ~ 4.0 - 4.5 | Slightly more acidic than typical benzoic acids due to the aromatic system, but influenced by the electron-donating hydroxyl and indole NH groups. Carboxylic acids are known to have pKa values in this range.[2] |
| pKa₂ (Phenolic OH) | ~ 9.5 - 10.1 | Based on the experimental pKa of 6-hydroxyindole, which is approximately 10.07.[3][4] |
| logP (Octanol/Water) | ~ 1.5 - 1.8 | Predicted to be lower than indole-3-carboxylic acid (logP = 1.99)[5][6] due to the presence of the additional polar hydroxyl group, which increases hydrophilicity. |
In-Depth Discussion of Key Properties
Acidity and Ionization (pKa)
This compound is an amphiprotic compound with two distinct acidic centers: the carboxylic acid and the phenolic hydroxyl group.
-
Carboxylic Acid (pKa₁): The -COOH group is the most acidic proton. Its pKa is anticipated to be in the range of 4.0-4.5. At physiological pH (~7.4), this group will be fully deprotonated, existing as a carboxylate anion (-COO⁻). This negative charge is a critical determinant of the molecule's solubility in aqueous media and its ability to form ionic interactions with biological targets.
-
Phenolic Hydroxyl (pKa₂): The hydroxyl group attached to the benzene ring is weakly acidic, with an estimated pKa around 10.0.[3][4] This group will remain protonated at physiological pH. Its ability to act as a hydrogen bond donor is a key feature for molecular recognition at receptor binding sites.
-
Indole N-H: The indole N-H proton is very weakly acidic (pKa ~17 in water), and it does not play a significant role in ionization under typical physiological or experimental conditions.
The ionization state of the molecule as a function of pH is critical for its behavior in biological systems, affecting membrane permeability and receptor affinity.
Lipophilicity and Permeability (logP)
The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. With two polar, ionizable groups (hydroxyl and carboxyl), this compound is considerably more hydrophilic than the parent indole scaffold. Its estimated logP of ~1.5-1.8 suggests moderate lipophilicity. This value indicates that while it has sufficient polarity to engage in aqueous-phase interactions, it may face challenges in passive diffusion across lipid bilayers, a key consideration in drug design.[7]
Solubility
The solubility of this compound is highly pH-dependent.
-
Aqueous Solubility: In neutral water, solubility is expected to be low due to the rigid, aromatic core. As the pH increases above the pKa of the carboxylic acid (~4.5), solubility will significantly increase as the highly polar carboxylate salt is formed. A further increase in solubility is expected at pH > 10, where the phenolic group also deprotonates.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.
Predicted Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic fingerprint.
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (δ 6.5-7.5 ppm): Several signals corresponding to the protons on the indole ring system, showing characteristic coupling patterns.
-
Indole N-H (δ ~11.0-12.0 ppm): A broad singlet, typical for indole N-H protons.
-
Carboxyl O-H (δ ~12.0-13.0 ppm): A very broad, exchangeable singlet.
-
Phenolic O-H (δ ~9.0-10.0 ppm): A broad, exchangeable singlet.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbon will appear significantly downfield.
-
Aromatic Carbons (δ ~100-150 ppm): Multiple signals for the nine carbons of the indole ring, with the carbon attached to the hydroxyl group (C6) appearing further downfield.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3400 cm⁻¹, overlapping with the N-H stretch.
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.
-
-
UV-Vis Spectroscopy (in Methanol): The indole chromophore typically displays two main absorption bands. For this substituted indole, one would expect a strong absorption band (λmax) around 220-240 nm and a second, broader band around 270-290 nm. The exact positions will be sensitive to pH due to the ionization of the functional groups.
Experimental Workflows for Physicochemical Characterization
To facilitate empirical validation, the following sections provide detailed, authoritative protocols for determining key physicochemical parameters.
Protocol for Purity and Stability Analysis by RP-HPLC
High-Performance Liquid Chromatography is essential for assessing the purity of a sample and monitoring its stability over time. This reverse-phase (RP-HPLC) method is suitable for analyzing indole carboxylic acids and related compounds.[8][9]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO. Dilute this stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration).
-
-
Data Analysis: Integrate the peak corresponding to the target compound to determine its retention time and purity (as a percentage of total peak area).
Protocol for pKa Determination via UV-Vis Spectrophotometry
This method leverages the change in the compound's UV-Vis absorbance spectrum as its functional groups ionize across a range of pH values. It is a highly sensitive method requiring minimal sample.[10][11][12]
-
Buffer Preparation: Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M) spanning a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments). Verify the final pH of each buffer with a calibrated pH meter.
-
Sample Preparation: Prepare a 5 mM stock solution of the compound in DMSO.
-
Measurement Setup (96-Well Plate Format):
-
In a UV-transparent 96-well plate, add 198 µL of each buffer solution to triplicate wells.
-
Add 2 µL of the DMSO stock solution to each well, for a final compound concentration of 50 µM.
-
Include wells with buffer and DMSO only to serve as blanks for each pH point.
-
-
Spectral Acquisition:
-
Place the plate in a microplate spectrophotometer.
-
Record the absorbance spectrum for each well from 230 nm to 500 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from the sample absorbance for each pH point.
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) versus pH.
-
Fit the data to a sigmoidal (dose-response) curve. The center of the inflection point of the curve corresponds to the pKa value. Since two ionizations are expected, the plot may show two distinct transitions, which can be analyzed separately to determine pKa₁ and pKa₂.
-
Conclusion
While direct experimental characterization of this compound is not extensively documented in public literature, a robust physicochemical profile can be confidently established through the synthesis of data from analogous structures and fundamental chemical principles. This molecule presents as a moderately lipophilic, amphiprotic compound with distinct acidic properties governed by its carboxylic acid and phenolic hydroxyl groups. Its solubility and ionization state are highly pH-dependent, features that are paramount for its handling in experimental settings and its behavior in biological systems. The provided spectroscopic predictions and detailed analytical protocols offer a clear path for researchers to empirically verify these properties and further explore the potential of this versatile indole derivative in drug discovery and chemical synthesis.
References
- 1. Indole-4-carboxylic acid 98 2124-55-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxyindole CAS#: 2380-86-1 [m.chemicalbook.com]
- 4. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]
- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaguru.co [pharmaguru.co]
Spectroscopic Characterization of 6-hydroxy-1H-indole-4-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 6-hydroxy-1H-indole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The elucidation of its chemical structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its unambiguous identification, purity assessment, and the understanding of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectral data grounded in fundamental principles and experimental insights.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic indole core, substituted with a hydroxyl (-OH) group at the 6-position and a carboxylic acid (-COOH) group at the 4-position. This substitution pattern significantly influences the electron distribution within the aromatic system, which is reflected in its spectroscopic signatures. A comprehensive spectroscopic analysis provides a definitive fingerprint of the molecule.
The overall workflow for the structural characterization of this compound is outlined below:
Caption: Workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Record ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete assignment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.5 | br s | - |
| H2 | ~7.3 | t | ~2.5 |
| H3 | ~6.8 | t | ~2.5 |
| H5 | ~6.9 | d | ~8.5 |
| H7 | ~7.1 | d | ~8.5 |
| 6-OH | ~9.5 | s | - |
| 4-COOH | ~12.5 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Indole N-H Proton (H1): The proton on the nitrogen of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm) due to its acidic nature and participation in hydrogen bonding.
-
Aromatic Protons (H2, H3, H5, H7): The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The electron-donating hydroxyl group at C6 and the electron-withdrawing carboxylic acid group at C4 will influence the shielding of these protons. H5 and H7 will likely appear as doublets due to ortho-coupling.
-
Pyrrole Ring Protons (H2, H3): The protons on the pyrrole part of the indole ring (H2 and H3) will typically show small triplet-like couplings to each other.
-
Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts can be highly variable depending on concentration, temperature, and solvent. They typically appear as broad singlets and can be confirmed by D₂O exchange, where the signals disappear. The carboxylic acid proton is expected to be the most downfield signal.[1]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~120 |
| C4-COOH | ~170 |
| C5 | ~115 |
| C6 | ~155 |
| C7 | ~110 |
| C7a | ~138 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-185 ppm.[2]
-
C6 Carbon: The carbon attached to the hydroxyl group (C6) will be significantly deshielded and is expected to appear at a high chemical shift (around 155 ppm).
-
Other Aromatic Carbons: The remaining carbons of the indole ring will resonate in the aromatic region (100-140 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| N-H (Indole) | Stretching | ~3400 | Medium |
| O-H (Phenol) | Stretching | ~3300 | Broad, Medium |
| C=O (Carboxylic Acid) | Stretching | 1720-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1300-1200 | Strong |
Interpretation of the IR Spectrum:
-
O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3][4] This broadness is due to the formation of hydrogen-bonded dimers.[1] The phenolic O-H stretch and the indole N-H stretch will also appear in this region, contributing to the overall broadness.
-
C=O Stretching: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[2][3] Conjugation with the aromatic ring may lower this frequency slightly.
-
Aromatic C=C Stretching: Multiple bands of medium to strong intensity in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the indole aromatic ring.
-
C-O Stretching: A strong absorption in the 1300-1200 cm⁻¹ range corresponds to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: MS
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It can be run in both positive and negative ion modes.
-
Electron Ionization (EI): A harder ionization technique that can provide more extensive fragmentation information.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is beneficial for accurate mass measurements to determine the elemental composition.
Predicted Mass Spectral Data
The expected mass spectral data for this compound (Molecular Formula: C₉H₇NO₃; Molecular Weight: 177.16 g/mol ) is as follows:
-
Molecular Ion Peak (M⁺˙): In EI-MS, a peak at m/z = 177 would correspond to the molecular ion.
-
Protonated Molecule ([M+H]⁺): In positive ion ESI-MS, a peak at m/z = 178 would be observed.
-
Deprotonated Molecule ([M-H]⁻): In negative ion ESI-MS, a peak at m/z = 176 would be prominent.
Predicted Fragmentation Pattern:
The fragmentation of this compound will be driven by the presence of the carboxylic acid and hydroxyl groups on the stable indole ring.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Interpretation of the Mass Spectrum:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to a fragment at m/z = 160.[5]
-
Loss of Water (H₂O): The molecule can lose a molecule of water, particularly through an ortho-effect if possible, or from the carboxylic acid and another proton, resulting in a fragment at m/z = 159.
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the indole ring and the carboxylic acid group can lead to the loss of a •COOH radical (45 Da), resulting in a fragment at m/z = 132.[5]
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway in the fragmentation of aromatic compounds. For instance, the [M-OH]⁺ fragment could lose CO to give a fragment at m/z = 132.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and analysis of related compounds, serves as a reliable reference for researchers working with this molecule. Experimental verification of this data is essential for quality control and regulatory purposes in drug development. This guide provides the foundational knowledge for interpreting the expected spectral outcomes and confirming the structure of this important indole derivative.
References
"CAS number and molecular structure of 6-hydroxy-1H-indole-4-carboxylic acid"
An In-depth Technical Guide to 6-Hydroxy-1H-indole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound belongs to the hydroxyindole carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The indole core, functionalized with both a hydroxyl and a carboxylic acid group, provides a versatile platform for developing novel therapeutic agents. These functional groups offer multiple reaction sites for chemical modification and can act as critical pharmacophoric elements for interacting with biological targets. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development. It consolidates technical data with field-proven insights, detailing synthetic protocols and exploring the compound's potential as a building block for a new generation of pharmaceuticals.
Introduction and Significance
The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) groups onto this core, as in this compound, dramatically enhances its utility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety provides a key acidic center for salt formation or strong ionic and hydrogen bond interactions with protein targets.[1]
While a specific CAS number for this compound is not prominently listed in major chemical databases, its isomers, such as 6-hydroxy-1H-indole-2-carboxylic acid and 6-hydroxy-1H-indole-3-carboxylic acid, are well-documented.[2][3] The strategic placement of functional groups at the 4 and 6 positions makes this particular isomer a unique building block for probing specific regions of receptor binding pockets. Its structure is particularly relevant in the design of agents targeting neurological, metabolic, and infectious diseases.[4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound combines the bicyclic indole core with a hydroxyl group on the benzene ring and a carboxylic acid on the same ring. This arrangement influences its electronic properties, solubility, and reactivity.
Molecular Structure Diagram
Caption: 2D structure of this compound
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for closely related isomers, which can serve as an estimate for the title compound.
| Property | Value (Estimated based on isomers) | Source |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| CAS Number | Not available | - |
| Appearance | Likely an off-white to yellow solid | [5] |
| pKa | Carboxylic acid: ~4-5; Phenolic OH: ~9-10 | [1][6] |
| Storage | Store at 2-8°C, sealed in a dry environment |
Synthesis and Methodologies
The synthesis of substituted hydroxyindoles often relies on classical organic reactions tailored to achieve specific regioselectivity. The construction of the 6-hydroxy-indole scaffold can be approached through methods like the Bischler-Möhlau or Fischer-indole synthesis.
Synthetic Strategy Overview: The Modified Bischler-Möhlau Reaction
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an arylamine. A modern modification of this method, which utilizes benzoins and aminophenols, is particularly effective for producing hydroxyindoles.[7] This approach is advantageous as it often proceeds at lower temperatures than traditional methods, improving yields and minimizing the formation of tarry byproducts.[8] The reaction of 3-aminophenol with a suitable benzoin derivative under acidic catalysis can yield a mixture of 4-hydroxy and 6-hydroxyindoles, with the 6-hydroxy isomer often being the major product.[8]
Caption: Workflow for Bischler-Möhlau Synthesis
Experimental Protocol: General Procedure for Hydroxyindole Synthesis
This protocol is adapted from established methods for the synthesis of 2,3-disubstituted 6-hydroxyindoles and serves as a representative workflow.[8]
Materials:
-
3-Aminophenol
-
Substituted Benzoin (e.g., benzoin, anisoin)
-
10M Hydrochloric Acid
-
Dichloromethane (CH₂Cl₂)
-
Hexanes or Methanol (for chromatography)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To 3 equivalents of 3-aminophenol in a round-bottom flask, add 1 equivalent of the benzoin derivative.
-
Catalysis: Carefully add hydrochloric acid (e.g., 1.5 mL of 10M HCl per 0.082 mmol of aminophenol).
-
Heating: Heat the reaction mixture to 135°C for approximately 30 minutes. During this time, collect the water condensate using a Dean-Stark apparatus, optionally attached to a weak vacuum to facilitate water removal.
-
Work-up: After cooling, treat the resulting solid mass with 15% hydrochloric acid.
-
Filtration: Filter the mixture, wash the solid residue thoroughly with water, and dry it completely. The dry residue contains a mixture of the 4-hydroxy and 6-hydroxyindole isomers.
-
Purification: Separate the isomers using column chromatography. A typical solvent system for eluting the 4-hydroxyindole is a mixture of dichloromethane and hexanes (e.g., 1:1 ratio).[8] The desired 6-hydroxyindole derivative can subsequently be isolated by eluting with a more polar solvent system, such as dichloromethane and methanol (e.g., 20:1 ratio).[8]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for creating diverse libraries of bioactive molecules. The hydroxyl group can be alkylated to form ethers, while the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the compound's physicochemical and pharmacological properties.[9][10]
Role as a Versatile Chemical Precursor
Indole derivatives are foundational to many therapeutic areas. The specific functionalization of this compound makes it a precursor for compounds with potential applications in:
-
Oncology: As a building block for inhibitors of enzymes crucial for cancer cell proliferation, such as tubulin or protein kinases.[11]
-
Infectious Diseases: In the synthesis of agents targeting viral enzymes like HIV protease or reverse transcriptase.[4][12]
-
Neurological Disorders: As a core for developing serotonin (5-HT) or dopamine receptor modulators for treating depression, anxiety, or psychosis.[13][14]
-
Metabolic Disorders: For creating derivatives that act on nuclear receptors like PPARs, which are involved in regulating lipid and glucose metabolism.[4]
Caption: Drug development pathways from the core scaffold
The Carboxylic Acid Moiety: A Double-Edged Sword
The carboxylic acid group is a classic pharmacophoric element, often crucial for binding to target proteins. However, its presence can lead to poor metabolic stability, low cell permeability due to its ionized state at physiological pH, and potential toxicity.[6] This is where the concept of bioisosteric replacement becomes critical. Medicinal chemists often replace the carboxylic acid with other acidic groups like tetrazoles, hydroxamic acids, or sulfonamides to overcome these liabilities while preserving or enhancing biological activity.[6][10] The this compound structure is an ideal template for such optimization studies.
Safety and Handling
While specific safety data for this compound is not available, data from closely related isomers provides guidance.
-
Hazard Identification: 6-Hydroxy-1H-indole-2-carboxylic acid is classified as causing serious eye irritation (H319).[2] It is prudent to assume the title compound may have similar irritant properties.
-
Recommended Precautions (P-statements):
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances. The compound may be air or light-sensitive.[5]
Conclusion
This compound represents a highly valuable, albeit less common, building block for modern drug discovery. Its dual functionalization with hydroxyl and carboxylic acid groups on the indole core provides a rich platform for synthetic elaboration and targeted molecular design. By leveraging established synthetic routes like the modified Bischler-Möhlau reaction, researchers can access this and related scaffolds to develop novel therapeutics. Understanding the strategic role of its functional groups, including the potential need for bioisosteric modification of the carboxylic acid, is key to unlocking its full potential in addressing unmet medical needs in oncology, neuropharmacology, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. distantreader.org [distantreader.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 12. goldbio.com [goldbio.com]
- 13. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"biological activity of substituted hydroxyindole carboxylic acids"
An In-depth Technical Guide to the Biological Activity of Substituted Hydroxyindole Carboxylic Acids
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of substituted hydroxyindole carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for advancing these promising compounds from the laboratory to clinical consideration.
Part 1: The Hydroxyindole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a multitude of natural and synthetic therapeutic agents.[1] Its unique physicochemical properties and versatile reactivity make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] When functionalized with a hydroxyl group and a carboxylic acid, the resulting hydroxyindole carboxylic acid framework gains additional hydrogen bonding capabilities and opportunities for diverse chemical modifications, significantly expanding its potential for biological activity.
These compounds have emerged as promising candidates in various therapeutic areas, including oncology, virology, and neurology. Their ability to serve as non-phosphorus-containing mimics of phosphotyrosine (pTyr) has opened avenues for developing inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes historically considered challenging to drug.[2] Furthermore, the inherent bioactivity of the indole core, derived from its resemblance to endogenous molecules like tryptophan and serotonin, provides a fertile ground for discovering novel modulators of key physiological pathways.[1]
Part 2: Synthetic Strategies for Crafting Bioactive Hydroxyindole Carboxylic Acids
The biological evaluation of substituted hydroxyindole carboxylic acids is critically dependent on robust and flexible synthetic methodologies that allow for the systematic exploration of chemical space.
Core Scaffold Synthesis
The construction of the hydroxyindole core can be achieved through several classic and modern synthetic reactions. The Fischer indole synthesis remains a widely used method, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[3] For instance, the condensation of aryl hydrazines with ethyl pyruvate can yield substituted-1H-indole-2-carboxylic acid ethyl esters.[3] The Bischler reaction , a condensation between an aniline and a benzoin, offers a "green chemistry" approach as it can be performed under solvent-free conditions with water as the only by-product.[4] Modified Bischler reactions have been successfully employed for the synthesis of 4- and 6-hydroxyindoles.[4]
Derivatization and Library Generation
To explore structure-activity relationships (SAR), the core hydroxyindole carboxylic acid scaffold can be extensively modified.
-
N-Substitution: The indole nitrogen can be readily alkylated or arylated to introduce a variety of substituents. These modifications can influence the compound's lipophilicity, steric profile, and interaction with specific biological targets.
-
Carboxylic Acid Modification: The carboxylic acid group is a key handle for derivatization into esters, amides, and other functional groups.[1][2] Amide bond formation is a particularly efficient and reliable method for constructing focused libraries, allowing for the incorporation of a wide range of commercially available amines.[2][5]
Example Synthetic Protocol: Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
The synthesis of 5-hydroxyindole-3-carboxylic acid derivatives often starts from commercially available precursors. A general scheme involves the protection of the hydroxyl group, followed by functionalization of the indole ring and subsequent deprotection. The following is a representative, generalized protocol based on described syntheses.[1][6]
Step 1: Protection of the Hydroxyl Group
-
Dissolve 5-hydroxyindole-3-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., K2CO3).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Isolate the protected product by extraction and purify by column chromatography.
Step 2: N-Substitution
-
To a solution of the protected 5-hydroxyindole-3-carboxylic acid in an appropriate solvent, add a strong base (e.g., NaH) to deprotonate the indole nitrogen.
-
Introduce the desired alkyl or aryl halide and allow the reaction to proceed.
-
Work up the reaction and purify the N-substituted product.
Step 3: Deprotection
-
Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
Purify the final substituted 5-hydroxyindole-3-carboxylic acid.
Part 3: Diverse Biological Activities and Underlying Mechanisms
Substituted hydroxyindole carboxylic acids have demonstrated a remarkable breadth of biological activities, targeting a range of proteins and pathways implicated in human disease.
Anticancer Activity
Several studies have highlighted the potential of these compounds as anticancer agents.
-
Cytotoxicity: N-substituted 5-hydroxyindole-3-carboxylic acids and their ester derivatives have shown significant cytotoxic effects against breast cancer cell lines, such as MCF-7, while exhibiting low toxicity towards normal fibroblast cells.[1] For example, an ester derivative with a 4-methoxy group (compound 5d) was identified as a potent cytotoxic agent with a half-maximal effective concentration (EC50) of 4.7 µM.[1][6]
-
Mechanism of Action: The anticancer activity of some of these derivatives is thought to be mediated through the inhibition of survivin, an anti-apoptotic protein often overexpressed in tumors.[1] By inhibiting survivin, these compounds can promote apoptosis in cancer cells.
Antiviral Properties
The hydroxyindole carboxylic acid scaffold has proven to be a valuable starting point for the development of novel antiviral agents, particularly against HIV.
-
Dual HIV-1 Inhibition: 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives have been identified as dual allosteric inhibitors of HIV-1 integrase (IN) and the associated ribonuclease H (RNase H).[7] One such derivative, a dihydroxyindole-carboxamide, was shown to inhibit multiple functions of IN, including its catalytic activity and its interaction with the host protein LEDGF/p75, in the low micromolar range.[7]
-
Integrase Strand Transfer Inhibition: Indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] The indole nucleus and the carboxylic acid group can chelate the two Mg2+ ions in the active site of the integrase, a key interaction for inhibition.[8][9]
Enzyme Inhibition
The ability of hydroxyindole carboxylic acids to mimic phosphotyrosine has been exploited to develop inhibitors for protein tyrosine phosphatases (PTPs) and other enzymes.
-
Mycobacterium PTPB Inhibition: A focused library of hydroxyindole carboxylic acid-based amides yielded a highly potent (Ki = 50 nM) and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor.[2] This inhibitor demonstrated excellent cellular activity and could reverse the altered immune responses induced by mPTPB in macrophages, making it a promising lead for anti-tuberculosis drug development.[2]
-
IDO1/TDO Dual Inhibition: Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes involved in tryptophan metabolism that are key targets for cancer immunotherapy.[10]
Neuromodulatory and Neuroprotective Effects
The structural similarity of the indole core to neurotransmitters like serotonin underlies the neuromodulatory potential of these compounds.
-
5-HT2C Receptor Antagonism: A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and found to have high affinity and selectivity for the 5-HT2C receptor.[11] One compound exhibited an IC50 of 0.5 nM with over 2000-fold selectivity against other serotonin and dopamine receptors.[11]
-
Inhibition of Ferroptosis: Several hydroxyindole analogs, including 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole, have been identified as inhibitors of ferroptosis, a form of regulated cell death driven by lipid peroxidation that is implicated in neurodegenerative diseases.[12] These compounds act as radical-trapping antioxidants, highlighting their potential as therapeutic agents for conditions involving neuronal loss.[12]
Cardiovascular Applications
Derivatives of indole-3-carboxylic acid have shown promise in the management of hypertension.
-
Angiotensin II Receptor Antagonism: Novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 (AT1) antagonists.[13] These compounds displayed high nanomolar affinity for the AT1 receptor and demonstrated the ability to lower blood pressure in spontaneously hypertensive rats when administered orally, with one compound showing a more prolonged effect than the established drug losartan.[13]
Part 4: Essential Experimental Protocols for Biological Evaluation
Rigorous and well-validated experimental protocols are paramount for accurately assessing the biological activity of substituted hydroxyindole carboxylic acids.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1] It is a standard initial screen for anticancer activity.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells and normal human dermal fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydroxyindole carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
To determine the inhibitory potency of compounds against specific enzymes (e.g., mPTPB, IDO1, HIV-1 integrase), kinetic assays are performed.
Workflow for Determining IC50 and Ki:
Caption: Workflow for determining enzyme inhibition constants.
In Vivo Models
In vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of lead compounds in a whole-organism context.
This model is widely used to assess the blood pressure-lowering effects of potential antihypertensive drugs.[13]
Protocol Outline:
-
Animal Acclimatization: Acclimatize male SHRs to the experimental conditions.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Compound Administration: Administer the test compounds orally at a specific dose (e.g., 10 mg/kg). Include a vehicle control group and a positive control group (e.g., losartan).
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals over a 24-hour period post-administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of the test compounds to the controls.
Part 5: Navigating Structure-Activity Relationships (SAR)
Systematic modification of the hydroxyindole carboxylic acid scaffold has yielded crucial insights into the structural features required for potent and selective biological activity.
Impact of Substituents
-
On the Indole Ring: The position and nature of substituents on the indole ring significantly influence activity. For instance, in a series of 5-hydroxyindole-3-carboxylic acid derivatives tested for cytotoxicity, compounds with a p-methoxy phenyl group generally showed better potency than those with a benzyl or p-methyl benzyl group.[1]
-
On the Carboxylic Acid: Conversion of the carboxylic acid to an ester can impact activity, sometimes leading to more potent compounds, potentially due to improved cell permeability.[1]
Role of the Core Structure
The relative positions of the hydroxyl and carboxylic acid groups are critical. For example, 5,6-dihydroxyindole-2-carboxylic acid derivatives were effective as dual HIV inhibitors, while indole-3-carboxylic acid derivatives were potent AT1 receptor antagonists.[7][13]
Computational Insights
Molecular docking studies are frequently used to rationalize observed SAR and guide further optimization. For example, docking studies of a potent cytotoxic 5-hydroxyindole-3-carboxylic acid ester derivative suggested that the p-methoxy group forms hydrogen bonds with Asp71 and Asp72 residues in the active site of survivin, while the indole core engages in π-π stacking with Lys79.[1]
Logical Relationship in SAR-Guided Drug Design:
Caption: Iterative cycle of SAR-driven lead optimization.
Part 6: Future Directions and Therapeutic Outlook
The diverse biological activities of substituted hydroxyindole carboxylic acids underscore their significant therapeutic potential. Future research should focus on:
-
Improving Selectivity: While many potent compounds have been identified, enhancing their selectivity for the intended target over off-targets is crucial to minimize potential side effects.
-
Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.
-
Exploring New Therapeutic Areas: The versatility of the hydroxyindole carboxylic acid scaffold suggests that its potential is not limited to the areas already explored. Screening against new targets and in different disease models could uncover novel applications.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. distantreader.org [distantreader.org]
- 5. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"natural sources of indole-4-carboxylic acid derivatives"
An In-Depth Technical Guide to the Natural Sources of Indole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with profound biological activities.[1][2] While indole-3-substituted compounds, such as the plant hormone indole-3-acetic acid and the amino acid tryptophan, are ubiquitous and extensively studied, other isomers remain comparatively enigmatic. This guide focuses on a less-explored subclass: indole-4-carboxylic acid and its derivatives. Despite their rarity in the known natural product landscape, emerging evidence points to their existence in specific biological niches and highlights their potential as valuable synthons for therapeutic agents.[3][4] This document provides a comprehensive overview of the confirmed natural sources of indole-4-carboxylic acid derivatives, explores plausible biosynthetic pathways by analogy to more common indoles, and presents a detailed methodological framework for the discovery, isolation, and characterization of novel compounds from natural matrices.
The Indole-4-Carboxylic Acid Scaffold: An Introduction
The indole ring system is a cornerstone of biologically active molecules, capable of mimicking peptide structures and binding to a wide array of enzymes and receptors.[1][5] Indole-4-carboxylic acid is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrrole ring, with a carboxylic acid group at position 4. This specific substitution pattern distinguishes it from the far more common indole-3- and indole-2-carboxylic acid derivatives.[6][7][8] While its natural occurrence is not widely documented, its value as a chemical precursor is well-established in the synthesis of molecules targeting histamine H3 receptors, HIV protease, and SARS-CoV 3CL protease, underscoring the therapeutic potential encoded in this scaffold.[3][9]
Natural Sources: Confirmed Occurrences and Untapped Potential
Direct reports of indole-4-carboxylic acid and its simple derivatives in nature are limited, making each confirmed source particularly significant. The current knowledge points primarily to marine and terrestrial organisms.
Marine Organisms: A Promising Frontier
The marine environment, a source of immense chemical diversity, has yielded the most concrete evidence for this class of compounds.[10][11]
-
Edible Seaweed (Sargassum thunbergii) : Research has led to the isolation of indole-4-carboxaldehyde from the brown alga Sargassum thunbergii.[12][13] This discovery is pivotal as it confirms the natural production of a direct precursor to indole-4-carboxylic acid. The isolated compound demonstrated significant anti-inflammatory effects in hepatic cells, highlighting the potential bioactivity of this scaffold.[12][13]
Terrestrial Plants
While the plant kingdom is a rich source of complex indole alkaloids, simple derivatives are less common.[14][15]
-
Limonia acidissima : The natural products database PubChem reports the presence of indole-4-carbaldehyde (an alternative name for indole-4-carboxaldehyde) in this plant species, also known as the wood apple.[16]
Microbial World: A Hypothesized Reservoir
Microorganisms are prolific producers of indole and its derivatives, primarily through the metabolism of tryptophan.[17][18] Gut microbes, for instance, generate a variety of indoles that act as crucial signaling molecules.[18][19]
While the production of indole-4-carboxylic acid by microbes has not been explicitly documented, the established capacity of bacteria like Chromobacterium violaceum to synthesize indole-3-carboxylic acid suggests that alternative metabolic pathways for other isomers may exist.[20] Fungi, such as those of the Aspergillus and Penicillium genera, are also known to produce a wide array of indole diketopiperazine alkaloids.[21] The vast, unexplored metabolic potential of the microbial world makes it a highly promising area for the discovery of novel indole-4-carboxylic acid derivatives.
Biosynthesis: A Plausible Pathway
The biosynthetic pathway for indole-4-carboxylic acid derivatives has not been elucidated. However, by examining the well-characterized pathways for related indolic compounds in plants like Arabidopsis thaliana, we can propose a hypothetical model.[8][22][23] In Arabidopsis, indole-3-carboxylic acid derivatives are synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile.[8][22] An aldehyde oxidase enzyme (AAO1) is responsible for the final oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid.[8][22]
A plausible pathway for indole-4-carboxylic acid could similarly involve a cytochrome P450 enzyme that hydroxylates the indole ring at the 4-position, followed by a series of enzymatic modifications culminating in an aldehyde oxidase-catalyzed conversion of indole-4-carbaldehyde to indole-4-carboxylic acid.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scispace.com [scispace.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. mdpi.com [mdpi.com]
- 22. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
The Architecture of Nature's Intricate Designs: A Technical Guide to the Biosynthesis of Indole Alkaloids from Tryptophan Precursors
Foreword: Unveiling the Synthetic Logic of a Privileged Scaffold
Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products.[1] Their intricate molecular architectures, derived from the seemingly simple amino acid L-tryptophan, have captivated chemists and biologists for over a century. From the potent anti-cancer agents vinblastine and vincristine to the psychoactive ergot alkaloids, these compounds have profoundly impacted human health and our understanding of biological systems.[2][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core biosynthetic pathways of indole alkaloids. We will delve into the enzymatic machinery, the key chemical transformations, and the regulatory networks that govern the construction of these complex molecules. Furthermore, this guide provides field-proven experimental protocols for the analysis and manipulation of these pathways, empowering researchers to probe and harness nature's synthetic ingenuity.
Part 1: The Foundational Blueprint: From Primary Metabolism to the Indole Core
The journey to the vast array of indole alkaloids begins with the aromatic amino acid L-tryptophan, a product of the shikimate pathway.[4] This essential metabolic route provides the foundational indole ring system that is the hallmark of this alkaloid class.[4] From tryptophan, biosynthetic pathways diverge, employing a diverse toolkit of enzymes to elaborate the core structure.
The Two Major Entry Points: Tryptamine and Beyond
The initial diversification in indole alkaloid biosynthesis stems from the modification of L-tryptophan. Two principal pathways initiate the journey:
-
The Tryptamine-Dependent Pathway: The vast majority of indole alkaloids, particularly the monoterpenoid indole alkaloids (MIAs), begin with the decarboxylation of L-tryptophan to yield tryptamine.[5][6] This critical step is catalyzed by the enzyme tryptophan decarboxylase (TDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[2][5] The resulting tryptamine serves as a nucleophilic building block for subsequent condensation reactions.
-
The Tryptamine-Independent Pathways: While less common, some indole alkaloids are synthesized directly from tryptophan or its derivatives. For instance, in the biosynthesis of ergot alkaloids in fungi, the first committed step is the prenylation of L-tryptophan at the C4 position of the indole ring by dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by dimethylallyl tryptophan synthase (DMATS) .[7][8]
The Terpenoid Contribution: A Tale of Two Pathways
For the extensive class of monoterpenoid indole alkaloids (MIAs), the indole core derived from tryptophan is coupled with a C10 terpenoid unit, secologanin.[5][9] The biosynthesis of secologanin itself is a complex process originating from the methylerythritol phosphate (MEP) pathway, which provides the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5]
Part 2: The Masterful Condensation: Strictosidine, the Gateway to Monoterpenoid Indole Alkaloids
The convergence of the tryptophan and terpenoid pathways marks a pivotal moment in MIA biosynthesis: the formation of strictosidine. This reaction is a classic example of a Pictet-Spengler reaction, a powerful carbon-carbon bond-forming reaction that generates a β-carboline scaffold.[10]
The Architect: Strictosidine Synthase (STR)
The enzyme responsible for this crucial condensation is strictosidine synthase (STR) .[10] STR catalyzes the stereoselective condensation of tryptamine and secologanin to yield 3-α(S)-strictosidine, the universal precursor to virtually all MIAs.[2][5] The enzyme provides a precisely organized active site that orchestrates the intricate bond formations, ensuring the correct stereochemical outcome.
The Divergence: A Plethora of Scaffolds from a Single Precursor
Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to an unstable aglycone.[9] This reactive intermediate can then undergo a series of rearrangements and enzymatic modifications to generate the vast diversity of MIA skeletons, including the corynanthe, iboga, and aspidosperma types.[5]
References
- 1. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 6. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physiological study of ergot: induction of alkaloid synthesis by tryptophan at the enzymatic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogrev.com [phcogrev.com]
- 10. ddescholar.acemap.info [ddescholar.acemap.info]
The Putative Role of 6-hydroxy-1H-indole-4-carboxylic acid in Metabolic Pathways: A Research and Investigation Framework
An In-depth Technical Guide for Drug Development Professionals
Abstract: Indole and its derivatives, originating from microbial tryptophan metabolism, are crucial inter-kingdom signaling molecules that modulate host physiology primarily through xenobiotic receptors such as the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR). While the metabolic fates of common indoles like indole-3-acetic acid and indoxyl sulfate are well-documented, the roles of more obscure derivatives remain largely unexplored. This guide focuses on a novel compound of interest: 6-hydroxy-1H-indole-4-carboxylic acid . Due to the absence of specific literature on this molecule, this document serves as a forward-looking technical framework. It outlines the hypothetical metabolic pathways for its formation and degradation based on established biochemical principles and provides a comprehensive, field-proven research plan to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel metabolites and understand their potential impact on drug metabolism and host signaling.
Introduction: The Indole Scaffold as a Master Regulator
The human gut microbiome metabolizes dietary tryptophan into a plethora of indole derivatives.[1] These compounds are absorbed into systemic circulation and act as signaling molecules, influencing intestinal barrier integrity, immune responses, and hepatic metabolism.[1][2] Their biological effects are often mediated by ligand-activated transcription factors, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[3][4][5] Activation of these receptors by indole metabolites can modulate the expression of key drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., MDR1), creating a direct link between the microbiome and drug disposition.[3][6]
This document addresses the uncharacterized metabolite This compound . By leveraging our understanding of how similar structures are processed, we can construct a robust hypothesis regarding its metabolic fate and biological activity. The following sections will detail its putative biotransformation and propose a rigorous experimental workflow for its definitive characterization.
Hypothetical Metabolic Pathways
The metabolic fate of a xenobiotic or metabolite is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions, which increase water solubility to facilitate excretion.[7]
Phase I Metabolism: The Genesis of this compound
We hypothesize that this compound is a Phase I metabolite of a precursor, indole-4-carboxylic acid . The critical step is the aromatic hydroxylation of the indole ring.
-
Causality: The liver is the primary site of drug metabolism, where Cytochrome P450 (CYP) enzymes catalyze oxidative reactions.[8][9] Studies have shown that human CYP enzymes, particularly CYP2A6 , are capable of hydroxylating the indole scaffold at the C6 position to form 6-hydroxyindole.[10][11] It is therefore mechanistically plausible that CYP-mediated oxidation is the primary route for the formation of our target molecule from its precursor.
The proposed initial metabolic activation is depicted below.
Caption: Proposed Phase I hydroxylation of a precursor to the target analyte.
Phase II Metabolism: Conjugation and Detoxification
With both a phenolic hydroxyl group and a carboxylic acid moiety, this compound is an excellent substrate for Phase II conjugation. These reactions would further increase its polarity.
-
Glucuronidation: This is a major Phase II pathway.[12]
-
Sulfation: The phenolic hydroxyl group is a target for sulfotransferases (SULTs), which would conjugate it with a sulfo group to form a sulfate ester . This is a common fate for hydroxyindoles.[15]
The comprehensive hypothesized metabolic pathway is illustrated below.
Caption: Hypothesized Phase I and Phase II metabolic pathways.
Putative Biological Activity: A Ligand for Xenobiotic Receptors?
Given its indole scaffold, we hypothesize that this compound and its precursor may act as ligands for AhR and PXR.
-
Causality: Numerous microbial indole metabolites, including indole, indole-3-acetamide, and indole-3-propionic acid, have been identified as agonists for PXR and/or AhR.[1][2][4] This activation is a key mechanism by which the gut microbiome communicates with the host to regulate metabolism and inflammation. The functionalization of the indole ring with hydroxyl and carboxyl groups will likely alter the binding affinity and activation potential for these receptors, a key characteristic that requires experimental validation.
A Framework for Experimental Validation
To move from hypothesis to fact, a structured, multi-step investigation is required. The following protocols provide a self-validating system to characterize the metabolic fate and activity of this compound.
Caption: A logical workflow for the characterization of a novel metabolite.
Protocol 1: Analytical Method Development via LC-MS/MS
Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of indole-4-carboxylic acid and this compound in biological matrices.
Justification: LC-MS/MS is the gold standard for metabolite quantification due to its high sensitivity and specificity, allowing for accurate measurement even in complex matrices like plasma or microsomal incubates.[16][17]
Methodology:
-
Sample Preparation:
-
To 50 µL of sample (plasma, microsomal suspension), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like indole-3-carboxylic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The parameters below provide a robust starting point for method development.
-
| Parameter | Recommended Setting |
| HPLC System | UHPLC System (e.g., Waters Acquity, Sciex Exion) |
| Column | C18 Reverse-Phase (e.g., Synergi Fusion-RP, 50 x 2.0 mm, 4 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure analytical standards |
Protocol 2: In Vitro Metabolism with Human Liver Microsomes
Objective: To determine if indole-4-carboxylic acid is metabolized to this compound by CYP enzymes and subsequently conjugated by UGT and SULT enzymes.
Justification: Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them an efficient and standard model for metabolic screening.[18][19]
Methodology:
-
Reaction Mixture Preparation:
-
Prepare separate reaction mixtures in microcentrifuge tubes on ice.
-
Phase I Reaction:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
3 mM MgCl₂
-
1 µM Indole-4-carboxylic acid (substrate)
-
-
Phase II (Glucuronidation) Reaction: Add 2 mM UDPGA to the Phase I mixture.
-
Phase II (Sulfation) Reaction: Add 0.1 mM PAPS to the Phase I mixture.
-
Include a "-NADPH" control for Phase I to confirm CYP-dependence.
-
-
Incubation:
-
Pre-warm the reaction mixtures for 5 minutes at 37°C.
-
Initiate the reactions by adding an NADPH-regenerating system (final concentration: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Incubate at 37°C in a shaking water bath.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing the internal standard.
-
-
Analysis:
-
Process the quenched samples as described in Protocol 4.1 and analyze using the developed LC-MS/MS method.
-
Monitor for the depletion of the parent compound (indole-4-carboxylic acid) and the formation of the hydroxylated metabolite and its conjugates.
-
| Hypothetical Outcome | Interpretation |
| Parent depleted, 6-OH metabolite appears (NADPH-dependent) | Confirms Phase I hydroxylation by CYP enzymes. |
| 6-OH metabolite appears, then glucuronide appears (UDPGA-dependent) | Confirms subsequent Phase II glucuronidation. |
| 6-OH metabolite appears, then sulfate appears (PAPS-dependent) | Confirms subsequent Phase II sulfation. |
Protocol 3: AhR/PXR Luciferase Reporter Gene Assay
Objective: To assess the ability of this compound to function as an agonist for the AhR and PXR nuclear receptors.
Justification: A reporter gene assay is a highly specific and quantifiable method to measure the activation of a target transcription factor. Ligand binding leads to the expression of a reporter gene (luciferase), which produces a measurable light signal.[3]
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 (human hepatoma) cells in a 96-well plate until they reach ~80% confluency.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the Xenobiotic Response Element (XRE for AhR) or PXR Response Element (PXRE for PXR).
-
A control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the media and replace it with fresh media containing various concentrations of the test compound (this compound).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist (e.g., TCDD for AhR, Rifampicin for PXR).
-
Incubate the cells for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold-change in activation relative to the vehicle control.
-
Plot the fold-change against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion and Future Directions
The metabolic pathways and biological activities of indole derivatives are of profound importance to drug development, as they represent a direct interface between the microbiome, host metabolism, and the disposition of xenobiotics. While this compound remains an uncharacterized molecule, the principles of metabolic chemistry provide a clear and testable set of hypotheses regarding its formation and function.
The experimental framework detailed in this guide—combining chemical synthesis, advanced analytical quantification, in vitro metabolic profiling, and functional receptor assays—provides a comprehensive and robust strategy for its investigation. Successful characterization of this and other novel indole metabolites will deepen our understanding of microbiome-host interactions and may uncover new biomarkers or therapeutic targets for modulating drug response and maintaining metabolic homeostasis.
References
- 1. Indole microbial intestinal metabolites expand the repertoire of ligands and agonists of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. 6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1 H-Indole-3-Carboxylic Acid is a Highly Selective Substrate for Glucuronidation by UGT1A1, Relative to β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Hydroxyindole sulfate | C8H7NO4S | CID 122198196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Hydroxy-1H-indole-4-carboxylic Acid: A Technical Guide to Putative Molecular Targets
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide focuses on the untapped therapeutic potential of a specific derivative, 6-hydroxy-1H-indole-4-carboxylic acid. While direct pharmacological studies on this molecule are nascent, its structural motifs—a 6-hydroxyindole core and a C4-carboxylic acid substituent—suggest several promising avenues for investigation. This document provides a comprehensive exploration of putative therapeutic targets, grounded in the established bioactivities of closely related analogs. We will delve into the scientific rationale for each proposed target, present detailed experimental protocols for validation, and offer a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Scientific Premise for Investigating this compound
The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating efficacy in oncology, infectious diseases, and neurology.[3][4] The subject of this guide, this compound, combines two key pharmacophoric features:
-
The 6-Hydroxyindole Moiety: This group is a known precursor in the synthesis of various therapeutic agents, including inhibitors of tryptophan dioxygenase (TDO) for cancer immunotherapy, antivirals targeting HIV, and agonists for peroxisome proliferator-activated receptor (PPAR).[5][6]
-
The Carboxylic Acid Functionality: The presence of a carboxylic acid group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often playing a crucial role in binding to target proteins through hydrogen bonding and electrostatic interactions.[7]
This unique combination of functional groups warrants a systematic investigation into the potential therapeutic targets of this compound. This guide will explore these possibilities, providing a robust framework for future research and development.
Potential Therapeutic Target Class 1: Protein Tyrosine Phosphatases (PTPs)
Rationale: Hydroxyindole carboxylic acids have emerged as a promising scaffold for the development of potent and selective inhibitors of protein tyrosine phosphatases (PTPs).[8] Specifically, derivatives have shown efficacy against Mycobacterium protein tyrosine phosphatase B (mPTPB), an essential virulence factor in Mycobacterium tuberculosis.[2][3] The hydroxyindole carboxylic acid moiety is thought to mimic the phosphotyrosine substrate, while substituents on the indole ring can confer selectivity for specific PTPs.
Hypothesis: this compound may act as an inhibitor of one or more members of the PTP family, with potential applications in infectious diseases or oncology.
Experimental Protocol: In Vitro PTP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PTPs (e.g., PTP1B, SHP-2, CD45)
-
This compound (test compound)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 20 µL of the recombinant PTP enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 30 µL of pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Potential Therapeutic Target Class 2: Receptor Tyrosine Kinases (RTKs)
Rationale: Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, demonstrating inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These RTKs are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Hypothesis: The this compound scaffold may possess inhibitory activity against RTKs like EGFR and VEGFR-2, suggesting its potential as an anticancer agent.
Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
Recombinant EGFR or VEGFR-2 kinase domain
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)
-
This compound (test compound)
-
Assay buffer
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase, and the europium-labeled antibody.
-
Incubate for 1 hour at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 30 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the TR-FRET ratio and determine the IC50 value for the test compound.
-
Potential Therapeutic Target Class 3: Tryptophan Dioxygenase (TDO)
Rationale: 6-Hydroxyindole is a known reactant for the preparation of tryptophan dioxygenase (TDO) inhibitors.[6] TDO is an enzyme that catabolizes tryptophan along the kynurenine pathway. In the tumor microenvironment, TDO activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating immune evasion.
Hypothesis: this compound could serve as a precursor for or a direct inhibitor of TDO, with potential applications in cancer immunotherapy.
Experimental Protocol: TDO Enzyme Activity Assay
-
Reagents and Materials:
-
Recombinant human TDO
-
L-Tryptophan (substrate)
-
Ascorbate and methylene blue (cofactors)
-
This compound (test compound)
-
Xanthurenic acid standard
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbate, and methylene blue.
-
Add the test compound at various concentrations to the appropriate wells of the microplate.
-
Add the TDO enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of 30% (w/v) NaOH to convert N-formylkynurenine to kynurenine.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 365 nm to quantify kynurenine formation.
-
Calculate the percent inhibition and determine the IC50 value.
-
Potential Therapeutic Target Class 4: HIV-1 Glycoprotein 41 (gp41)
Rationale: 6-Hydroxyindole has been utilized as a reactant in the preparation of indolyl(propanolamine) derivatives that act as HIV inhibitors.[6] Furthermore, indole-based compounds have been developed as small molecule HIV-1 fusion inhibitors that target the hydrophobic pocket of the transmembrane glycoprotein gp41, a critical component of the viral entry machinery.[10]
Hypothesis: The this compound scaffold may interfere with the conformational changes of gp41 required for viral fusion, thus acting as an HIV-1 entry inhibitor.
Experimental Protocol: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
-
Cell Lines:
-
Effector cells (e.g., HEK293T) co-expressing HIV-1 envelope glycoprotein (Env) and a reporter gene (e.g., luciferase under the control of the T7 promoter).
-
Target cells (e.g., TZM-bl) expressing CD4, CXCR4, CCR5, and T7 polymerase.
-
-
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, treat the target cells with various concentrations of the test compound for 1 hour.
-
Add the effector cells to the wells containing the treated target cells.
-
Co-culture the cells for 6-8 hours to allow for cell-cell fusion.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percent inhibition of cell-cell fusion and determine the EC50 value.
-
Potential Therapeutic Target Class 5: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Rationale: A marine-derived 6-isoprenylindole-3-carboxylic acid demonstrated potent anti-melanogenic activity by suppressing the phosphorylation of ERK, JNK, and p38 MAPKs, and downregulating the expression of the master regulator of melanogenesis, MITF.[11] The MAPK signaling cascade is a central regulator of various cellular processes, and its aberrant activation is implicated in numerous diseases, including cancer and inflammatory disorders.
Hypothesis: this compound may modulate the MAPK signaling pathway, suggesting its potential in dermatology, oncology, or inflammatory diseases.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., B16-F10 melanoma cells for melanogenesis studies) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Potential Therapeutic Target Class 6: Hydroxycarboxylic Acid Receptors (HCAs)
Rationale: The hydroxycarboxylic acid receptor family (HCA1, HCA2, and HCA3) are G-protein coupled receptors that are activated by endogenous and exogenous organic acids.[12][13] Given that the target molecule is a hydroxy-substituted carboxylic acid, it is plausible that it could interact with one or more members of this receptor family. These receptors are involved in regulating metabolic and inflammatory processes.[14][15]
Hypothesis: this compound may act as a ligand for HCA receptors, suggesting its potential in metabolic or inflammatory disorders.
Experimental Protocol: Calcium Mobilization Assay in HCA-Expressing Cells
-
Cell Lines:
-
HEK293 or CHO cells stably expressing one of the human HCA receptors (HCA1, HCA2, or HCA3).
-
-
Procedure:
-
Plate the HCA-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the test compound to the wells and immediately measure the change in fluorescence over time, which corresponds to intracellular calcium mobilization.
-
Analyze the data to determine the EC50 value for the test compound at each HCA receptor subtype.
-
Data Presentation and Visualization
Table 1: Summary of Potential Therapeutic Targets and Relevant Assays
| Potential Target Class | Specific Target Example(s) | Therapeutic Area | Primary In Vitro Assay |
| Protein Tyrosine Phosphatases | PTP1B, mPTPB | Diabetes, Infectious Diseases | pNPP Phosphatase Assay |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Oncology | TR-FRET Kinase Binding Assay |
| Tryptophan Dioxygenase | TDO | Oncology (Immunotherapy) | Spectrophotometric Enzyme Activity Assay |
| Viral Fusion Proteins | HIV-1 gp41 | Infectious Diseases (HIV) | Cell-Cell Fusion Assay |
| MAPK Signaling Pathway | ERK, JNK, p38 | Dermatology, Oncology, Inflammation | Western Blot for Phospho-Proteins |
| Hydroxycarboxylic Acid Receptors | HCA1, HCA2, HCA3 | Metabolic and Inflammatory Disorders | Calcium Mobilization Assay |
Diagrams
Caption: Generalized workflow for the discovery and validation of bioactive compounds.
Caption: Simplified MAPK signaling pathway with a hypothetical point of inhibition.
Conclusion and Future Directions
While this compound remains a molecule with an unwritten biological story, the evidence from structurally related compounds provides a compelling rationale for its investigation as a potential therapeutic agent. The target classes outlined in this guide—protein tyrosine phosphatases, receptor tyrosine kinases, tryptophan dioxygenase, HIV-1 gp41, the MAPK signaling pathway, and hydroxycarboxylic acid receptors—represent fertile ground for discovery. The experimental protocols provided offer a clear and actionable roadmap for researchers to begin to unravel the therapeutic potential of this intriguing indole derivative. Future work should focus on a systematic screening of this compound against the proposed targets, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ferwer.com [ferwer.com]
- 9. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxycarboxylic acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. tansobio.com [tansobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 6-Hydroxy-1H-indole-4-carboxylic Acid: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 6-Hydroxyindole-4-carboxylic Acid Scaffold
The 6-hydroxy-1H-indole-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features serve as a cornerstone for the development of a diverse array of therapeutic agents. The indole nucleus itself is a common feature in numerous biologically active natural products and synthetic drugs. The addition of a hydroxyl group at the 6-position and a carboxylic acid at the 4-position introduces crucial hydrogen bonding capabilities and opportunities for further chemical modification, making this scaffold particularly valuable for targeting a range of biological receptors and enzymes.
This document provides a comprehensive overview of plausible synthetic strategies for obtaining this compound, complete with detailed experimental protocols and an analysis of the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of substituted indoles can be approached in a multitude of ways, with the choice of strategy often dictated by the availability of starting materials and the desired substitution pattern. For this compound, two primary retrosynthetic disconnections are considered most viable:
-
Strategy A: Fischer Indole Synthesis: This classical and highly versatile method involves the cyclization of a phenylhydrazone under acidic conditions. The key to this approach is the synthesis of an appropriately substituted phenylhydrazine and a carbonyl compound that will ultimately form the indole's pyrrole ring.
-
Strategy B: Modern Cyclization Methods: More contemporary approaches may involve transition-metal-catalyzed cyclizations or other novel ring-forming reactions that offer alternative pathways to the indole core, potentially with improved regioselectivity and milder reaction conditions.
This guide will focus on a detailed protocol based on the Fischer Indole Synthesis, a time-tested and reliable method for constructing the indole nucleus.
Diagram: Retrosynthetic Analysis via Fischer Indole Synthesis
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Protocol: A Fischer Indole Synthesis Approach
This protocol outlines a multi-step synthesis of this compound, commencing from commercially available starting materials.
Step 1: Synthesis of 4-Hydrazinyl-3-hydroxybenzoic acid
The synthesis of the key phenylhydrazine intermediate is a critical first step. This can be achieved via the diazotization of 4-amino-3-hydroxybenzoic acid followed by reduction.
Experimental Protocol:
-
Diazotization:
-
Suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate of 4-hydrazinyl-3-hydroxybenzoic acid hydrochloride is collected by filtration, washed with cold water, and dried under vacuum.
-
| Reagent | Molar Ratio | Key Considerations |
| 4-Amino-3-hydroxybenzoic acid | 1.0 | Starting material |
| Sodium Nitrite | 1.1 | Diazotizing agent, addition must be slow and cold |
| Tin(II) Chloride | 3.0 | Reducing agent for the diazonium salt |
Step 2: Formation of the Phenylhydrazone
The synthesized phenylhydrazine is then condensed with a suitable carbonyl compound, such as pyruvic acid, to form the corresponding phenylhydrazone.
Experimental Protocol:
-
Dissolve 4-hydrazinyl-3-hydroxybenzoic acid hydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 equivalents) to neutralize the hydrochloride salt.
-
To this solution, add pyruvic acid (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
The phenylhydrazone product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Fischer Indole Cyclization
The final step is the acid-catalyzed cyclization of the phenylhydrazone to form the indole ring.
Experimental Protocol:
-
Suspend the phenylhydrazone intermediate (1 equivalent) in a high-boiling solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The crude this compound will precipitate. Collect the solid by filtration.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Diagram: Overall Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of the target molecule.
Alternative Synthetic Considerations
While the Fischer indole synthesis is a robust method, other strategies can also be employed. For instance, a modified Bischler-Möhlau reaction could potentially be adapted. This would involve the reaction of an α-halo-ketone with an appropriately substituted aniline.[1][2][3] However, achieving the desired regiochemistry for the 4-carboxylic acid substitution can be challenging with this method.
Another modern approach involves a catalyst-free synthesis from carboxymethyl cyclohexadienones and primary amines to yield 6-hydroxy indoles.[4] Subsequent functionalization at the 4-position would then be required to introduce the carboxylic acid group.
Conclusion and Future Perspectives
The synthesis of this compound is a key process for the development of new therapeutic agents. The Fischer indole synthesis remains a powerful and reliable tool for accessing this important scaffold. The protocol detailed in this guide provides a clear and actionable pathway for researchers in the field. Future research may focus on developing more convergent and atom-economical synthetic routes, potentially leveraging novel C-H activation or cross-coupling methodologies to further streamline the synthesis of this valuable molecular entity.
References
Application Notes & Protocols: Leveraging 6-Hydroxy-1H-indole-4-carboxylic Acid as a Versatile Chemical Intermediate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, 6-hydroxy-1H-indole-4-carboxylic acid stands out as a particularly valuable and versatile chemical intermediate. Its bifunctional nature, featuring a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid, allows for orthogonal chemical modifications. This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its use in synthetic workflows, aimed at researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Value of a Bifunctional Indole
This compound is a key building block whose strategic importance is derived from its distinct functional handles. The phenolic hydroxyl group at the 6-position is a prime site for etherification, enabling the introduction of diverse side chains to modulate physicochemical properties such as solubility and lipophilicity. Concurrently, the carboxylic acid at the 4-position provides a versatile anchor for forming amides, esters, or for being replaced by bioisosteric groups to fine-tune pharmacological activity and improve drug-like properties.[1][2][3] This orthogonal reactivity is critical in the synthesis of complex molecules, including PARP inhibitors and metabolites of antidepressant drugs like Vilazodone.[4][5][6] Understanding how to selectively manipulate these groups is fundamental to leveraging this intermediate's full potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of the intermediate's physical and spectral properties is essential for reaction monitoring, purification, and characterization of derivatives.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Data (this compound) | Data (Related Analogs) | Reference |
| Molecular Formula | C₉H₇NO₃ | C₁₀H₉NO₂ (6-Methyl-1H-indole-4-carboxylic acid) | [7] |
| Molecular Weight | 177.16 g/mol | 175.18 g/mol (6-Methyl-1H-indole-4-carboxylic acid) | [7][8] |
| Appearance | Typically an off-white to tan powder | White to yellow powder (Methyl 6-fluoro-1H-indole-4-carboxylate) | [5] |
| Purity | ≥98% (typical) | ≥98.0% (by HPLC) | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Keep in a cool, ventilated environment to prevent degradation. | [5] |
Spectroscopic Data Interpretation:
-
¹H NMR: Expect characteristic signals for the indole ring protons, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid. The phenolic -OH and acidic -COOH protons will appear as broad singlets, which are exchangeable with D₂O. The indolic N-H proton also presents as a broad singlet.[9]
-
¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the carboxyl carbon at ~170 ppm and the carbon attached to the hydroxyl group at a downfield shift.
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch for the phenol (~3200-3600 cm⁻¹), the N-H stretch of the indole ring (~3300-3500 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).[10][11]
Core Synthetic Applications & Protocols
The true power of this intermediate lies in its reactivity. The following sections provide detailed protocols for its most common and impactful transformations.
Application I: Amidation of the Carboxylic Acid Moiety
Scientific Rationale: The conversion of a carboxylic acid to an amide is a cornerstone of medicinal chemistry. Amides are generally more stable metabolically than esters and can act as crucial hydrogen bond donors and acceptors, significantly influencing drug-target interactions.[2] Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) provide a mild and efficient method for amide bond formation, minimizing side reactions and preserving sensitive functional groups elsewhere in the molecule.
Protocol 1: EDC/HOBt Mediated Amide Coupling This protocol details the coupling of this compound with a generic primary amine (R-NH₂).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM (approx. 0.1 M concentration).
-
Activator Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive HOBt-ester.
-
Amine Addition: Add the primary amine (R-NH₂, 1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted HOBt and the starting acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. 1546171-82-7 | 6-Methyl-1H-indole-4-carboxylic acid - Moldb [moldb.com]
- 8. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Derivatization of 6-Hydroxy-1H-indole-4-carboxylic Acid for Drug Discovery
Abstract & Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, make it a cornerstone of modern drug design. The specific isomer, 6-hydroxy-1H-indole-4-carboxylic acid, presents a particularly rich platform for derivatization. It features three distinct, chemically addressable functional groups: a nucleophilic indole nitrogen (N1), an acidic carboxylic acid at the C4 position, and a phenolic hydroxyl group at the C6 position. This trifecta of reactivity allows for precise, multi-directional exploration of chemical space to optimize pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides a comprehensive overview of strategic approaches and detailed protocols for the derivatization of this versatile scaffold, aimed at researchers and scientists in the field of drug discovery. We will delve into the rationale behind specific modifications at each functional site and provide robust, validated protocols for their execution.
Strategic Considerations for Derivatization
The derivatization strategy for this compound is guided by the goal of modulating its physicochemical and pharmacological properties. Each functional group offers a unique handle for modification.
-
C4-Carboxylic Acid: This group is often crucial for target binding via ionic interactions or hydrogen bonds.[6] However, its acidic nature (pKa ~4-5) means it is ionized at physiological pH, which can limit membrane permeability and oral bioavailability.[6] Modifications can mask this acidity (prodrugs) or replace it with a group that mimics its function but possesses more favorable properties (bioisosteres).[7][8][9][10]
-
C6-Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. Its modification via alkylation or acylation can probe the steric and electronic requirements of the target's binding pocket, fine-tune lipophilicity, and improve metabolic stability.
-
N1-Indole Nitrogen: The N-H group is a strong hydrogen bond donor. Its alkylation or acylation removes this donor capability, which can be critical for selectivity, and simultaneously increases lipophilicity, potentially enhancing cell permeability.[11][12]
The following diagram illustrates the primary sites for derivatization on the core scaffold.
Caption: Primary sites for synthetic modification on the this compound scaffold.
Derivatization of the C4-Carboxylic Acid
The carboxylic acid is arguably the most versatile handle for initial derivatization efforts. Strategies range from simple masking to complete replacement.
Rationale: Enhancing "Druggability"
While essential for binding to many biological targets, the carboxylic acid moiety is often associated with poor pharmacokinetic properties.[8] Its negative charge at physiological pH can lead to rapid clearance, low cell permeability, and potential metabolic liabilities such as the formation of reactive acyl glucuronides.[6][13] Therefore, key goals for its modification include:
-
Improving Lipophilicity & Permeability: Converting the acid to a neutral ester or amide can significantly enhance passive diffusion across biological membranes.
-
Creating Prodrugs: Esterification can create a prodrug that is inactive until hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.
-
Exploring SAR: Amide formation allows for the introduction of diverse substituents, creating new vectors for interaction with the target protein and exploring structure-activity relationships (SAR).
-
Mitigating Metabolic & PK Issues: Replacing the entire carboxylic acid group with a suitable bioisostere can maintain the key binding interactions while avoiding the associated ADME pitfalls.[7][9][10]
Protocol 1: Esterification via Fischer-Speier Esterification
This classic acid-catalyzed method is a straightforward way to produce simple alkyl esters, often using the alcohol as the solvent to drive the equilibrium towards the product.[14]
3.2.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| This compound | C₉H₇NO₃ | 177.16 | Sigma-Aldrich |
| Methanol (or other alcohol), Anhydrous | CH₃OH | 32.04 | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), Concentrated | H₂SO₄ | 98.08 | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | In-house prep |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major suppliers |
3.2.2 Experimental Procedure
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-40 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux (e.g., ~65 °C for methanol). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
Protocol 2: Amide Coupling using EDC/HOBt
Peptide coupling reagents provide a mild and efficient method for forming amide bonds, even with less reactive amines or sensitive substrates.[15] The combination of EDC (a water-soluble carbodiimide) and HOBt (1-hydroxybenzotriazole) is a classic choice that minimizes side reactions and racemization.
3.3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| This compound | C₉H₇NO₃ | 177.16 | Sigma-Aldrich |
| Desired Amine (e.g., Benzylamine) | R-NH₂ | Varies | Major suppliers |
| EDC·HCl (EDAC) | C₈H₁₈N₃Cl | 191.70 | Combi-Blocks |
| HOBt (1-Hydroxybenzotriazole) | C₆H₅N₃O | 135.12 | Oakwood Chemical |
| DIPEA (or Et₃N) | C₈H₁₉N | 129.24 | Major suppliers |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Major suppliers |
3.3.2 Experimental Procedure
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water, which may precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the target amide.
Strategy 3: Bioisosteric Replacement
Bioisosteres are functional groups with similar physicochemical properties that can replace another group to improve biological activity or ADME characteristics.[7][9] For carboxylic acids, the goal is to find an acidic, yet more lipophilic, replacement that can maintain key ionic or hydrogen bonding interactions.
Common Carboxylic Acid Bioisosteres
| Bioisostere | pKa (approx.) | Key Features |
| Carboxylic Acid | 4-5 | Benchmark; high polarity, potential PK issues. [6] |
| Tetrazole | ~4.5 | Highly popular; more lipophilic than COOH, metabolically stable.[10] |
| Acylsulfonamide | 3-5 | Strong H-bond donor, pKa tunable by substituent. |
| Hydroxamic Acid | ~9 | Can act as a metal chelator, different H-bonding pattern.[7] |
| Isoxazolol / Thiazolol | 4-6 | Planar, aromatic systems that can mimic the carboxylate geometry.[13] |
The following diagram illustrates the concept of replacing the carboxylic acid with a tetrazole, a common and effective bioisostere.
Caption: Workflow for bioisosteric replacement of a carboxylic acid with a tetrazole.
Derivatization of the N1-Indole Nitrogen
Modification at the N1 position is a fundamental strategy in indole chemistry. It directly impacts the electronic nature of the ring and removes a key hydrogen bond donor.
Protocol: N-Alkylation using Sodium Hydride
A standard and effective method for N-alkylation involves deprotonation of the indole N-H with a strong base like sodium hydride (NaH), followed by nucleophilic attack on an alkyl halide.[11][12]
4.1.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| 6-Hydroxy-4-(alkoxycarbonyl)indole | CₓHᵧNO₃ | Varies | Synthesized above |
| Sodium Hydride (NaH), 60% in mineral oil | NaH | 24.00 | Sigma-Aldrich |
| Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | R-X | Varies | Major suppliers |
| Anhydrous Dimethylformamide (DMF) or THF | C₃H₇NO | 73.09 | Major suppliers |
4.1.2 Experimental Procedure
-
Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere (N₂ or Ar).
-
To a solution of the N-H indole starting material (1.0 eq, e.g., the methyl ester from Protocol 1) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may change color upon formation of the indole anion.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated indole.
Advanced Derivatization: Suzuki Cross-Coupling
To install aryl or heteroaryl groups onto the indole core, a powerful strategy is the Suzuki-Miyaura cross-coupling reaction.[16] This typically requires prior functionalization of the indole ring with a halide (e.g., Br or I) at the desired position (e.g., C2, C3, C5, or C7). The N-H and O-H groups often require protection before performing these reactions.[17][18]
General Workflow for Suzuki Coupling
Caption: A generalized workflow for introducing aryl groups via Suzuki cross-coupling.
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its three distinct functional groups provide orthogonal handles for systematic derivatization. By employing the strategies and protocols outlined in this guide—from fundamental esterifications and amidations to bioisosteric replacements and advanced cross-coupling reactions—researchers can efficiently generate diverse libraries of compounds. This systematic exploration of chemical space is essential for identifying novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process.
References
- 1. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications | MDPI [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Unlocking the Antiviral Potential of 6-hydroxy-1H-indole-4-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-hydroxy-1H-indole-4-carboxylic acid in antiviral research. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several antiviral agents.[1][2][3][4][5] This document outlines the scientific rationale, potential mechanisms of action, and detailed experimental protocols to evaluate the antiviral efficacy of this specific indole derivative.
Introduction: The Promise of the Indole Scaffold in Antiviral Drug Discovery
The indole nucleus is a versatile bicyclic aromatic heterocycle that is a constituent of many natural products and synthetic compounds with a broad spectrum of biological activities.[6][7] In the realm of antiviral research, indole derivatives have been successfully developed into drugs targeting various stages of the viral life cycle.[1][3][4] For instance, Arbidol (Umifenovir) is a broad-spectrum antiviral that inhibits viral entry and fusion, while Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]
The diverse antiviral mechanisms of indole-containing compounds underscore the potential of novel derivatives like this compound. The specific substitutions on the indole ring—a hydroxyl group at position 6 and a carboxylic acid at position 4—may confer unique binding properties to viral or host targets, making it a compelling candidate for antiviral screening.
Proposed Mechanism of Action: Targeting Viral Replication
While the precise mechanism of this compound is yet to be elucidated, we can hypothesize a plausible mode of action based on the activities of structurally related compounds. Many indole derivatives have been shown to inhibit viral replication by targeting key viral enzymes.[8] A primary and highly conserved target in many RNA viruses is the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[9][10]
We propose that this compound may act as an inhibitor of a viral RdRp. The hydroxyl and carboxylic acid moieties could form key hydrogen bonds and electrostatic interactions within the active site of the enzyme, disrupting its catalytic function and thereby halting viral RNA synthesis.
Caption: Proposed inhibition of viral RNA replication by this compound.
Experimental Protocols for Antiviral Evaluation
A systematic evaluation of a novel compound's antiviral properties requires a multi-step approach, beginning with an assessment of its cytotoxicity, followed by efficacy testing in cell-based and, potentially, enzyme-based assays. The following protocols provide a robust framework for investigating the antiviral potential of this compound.
Experimental Workflow Overview
Caption: A stepwise workflow for the comprehensive antiviral evaluation of a novel compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells. This is crucial to ensure that any observed antiviral activity is not a result of cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours (this duration should match the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay
Objective: To quantify the antiviral activity of this compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Serial dilutions of this compound in serum-free medium
-
Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS) for fixing cells
Procedure:
-
Grow host cells to confluency in multi-well plates.
-
Remove the growth medium and wash the cell monolayers with PBS.
-
In separate tubes, pre-incubate a known amount of virus (e.g., 100 PFU) with each compound dilution for 1 hour at 37°C.
-
Inoculate the cells with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on the activity of a viral RdRp enzyme. This is a target-based assay to validate the proposed mechanism of action.[11]
Materials:
-
Recombinant viral RdRp enzyme
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template)
-
Primer (e.g., oligo(dT) for a poly(A) template)
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]rUTP or a fluorescently labeled rNTP)
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
Serial dilutions of this compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. Each reaction should contain the reaction buffer, RNA template, primer, rNTPs (including the labeled one), and the RdRp enzyme.
-
Add the serial dilutions of this compound to the reaction mixtures. Include a no-compound control (vehicle) and a no-enzyme control.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme's activity (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the incorporation of the labeled rNTP into the newly synthesized RNA. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. For fluorescently labeled rNTPs, a fluorescence plate reader can be used.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the enzyme's activity by 50%.
Data Presentation and Interpretation
All quantitative data from the experimental protocols should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | >100 | 5.2 | >19.2 |
| Positive Control (e.g., Remdesivir) | >100 | 0.8 | >125 |
A higher Selectivity Index (SI) indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to host cells. A good candidate for further development should ideally have an SI of 10 or greater.
Table 2: RdRp Enzymatic Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 2.5 |
| Positive Control (e.g., Favipiravir) | 1.5 |
A low IC₅₀ value in a target-based assay provides strong evidence for the compound's mechanism of action.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antiviral evaluation of this compound. The indole scaffold holds significant promise in the development of novel antiviral therapeutics.[2][3][4] Should this compound demonstrate potent antiviral activity and a favorable selectivity index, further studies, including structure-activity relationship (SAR) analysis with related analogs and in vivo efficacy studies in animal models, would be warranted.[10] The protocols outlined herein are designed to be adaptable to various viruses and research settings, providing a robust starting point for uncovering the therapeutic potential of this and other novel indole derivatives.
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
Introduction: The Hydroxyindole Carboxylic Acid Scaffold in Drug Discovery
An Application Guide to the Use of Hydroxyindole Carboxylic Acids as Versatile Enzyme Inhibitors
The hydroxyindole carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, a molecular structure that is capable of binding to multiple, unrelated classes of protein targets. Its utility stems from a unique combination of features: a rigid bicyclic indole core, a hydrogen-bond-donating hydroxyl group, and an ionizable carboxylic acid moiety. This arrangement allows these molecules to engage in a variety of high-affinity interactions within enzyme active sites, including hydrogen bonding, ionic interactions, and metal chelation.
This versatility has led to the development of hydroxyindole carboxylic acid derivatives as potent and often selective inhibitors for critical enzyme targets in infectious diseases, oncology, and immunology. Two prominent examples, which will be the focus of this guide, are their roles as:
-
Phosphotyrosine (pTyr) Mimetics for inhibiting Protein Tyrosine Phosphatases (PTPs).[1]
-
Divalent Metal Ion Chelators for inhibiting HIV-1 Integrase.[2]
This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers investigating hydroxyindole carboxylic acids as enzyme inhibitors, with a focus on ensuring robust and reproducible results.
Section 1: Targeting Protein Tyrosine Phosphatases (PTPs)
Scientific Background & Mechanism of Action
Protein Tyrosine Phosphatases are a superfamily of enzymes that are crucial regulators of signal transduction pathways controlling cell growth, differentiation, and immune responses.[3] They function by dephosphorylating tyrosine residues on substrate proteins. Due to the highly conserved and positively charged nature of the PTP active site, designing specific inhibitors with good pharmacological properties has been a significant challenge.[1]
Hydroxyindole carboxylic acids have emerged as a powerful solution. They function as non-hydrolyzable pTyr mimetics, where the bicyclic scaffold and its polar substituents are able to anchor the inhibitor into the PTP active site in a manner analogous to the native phosphotyrosine substrate.[1] A key strategy for achieving high potency and selectivity involves a focused library approach: the hydroxyindole carboxylic acid core binds the active site, while diverse chemical moieties are appended to the core to engage less conserved peripheral binding pockets unique to each PTP isozyme.[3][4] This approach has successfully yielded potent and selective inhibitors for targets like Mycobacterium PTPB (mPTPB), a virulence factor in tuberculosis, and Receptor-type PTP beta (RPTPβ), implicated in angiogenesis.[1][3]
Application: Screening and Characterization of PTP Inhibitors
The following workflow outlines the typical process for identifying and characterizing novel PTP inhibitors from a library of hydroxyindole carboxylic acid derivatives.
Protocol: In Vitro PTP Inhibition Assay
This protocol describes a robust, colorimetric assay for measuring PTP activity using the generic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by a PTP yields p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm. This method is ideal for high-throughput screening.[1][3]
Materials:
-
Purified recombinant PTP enzyme (e.g., mPTPB, RPTPβ, PTP1B).
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM dithiothreitol (DTT) and 0.1 mg/mL bovine serum albumin (BSA).
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Inhibitors: Hydroxyindole carboxylic acid derivatives dissolved in DMSO.
-
Stop Solution: 1 M NaOH.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Compound Plating: Prepare serial dilutions of the hydroxyindole carboxylic acid compounds in DMSO. Dispense 1 µL of each concentration into the wells of a 96-well plate. For controls, add 1 µL of DMSO alone (negative control, 0% inhibition) and 1 µL of a known potent inhibitor (positive control).
-
Enzyme Preparation: Dilute the PTP enzyme to the desired working concentration (e.g., 20 nM) in the Assay Buffer.
-
Pre-incubation: Add 50 µL of the diluted enzyme solution to each well containing the compounds/DMSO. Mix gently and incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a 2X stock solution of pNPP (e.g., 2 mM) in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the pNPP solution to each well. The final pNPP concentration will be 1 mM in a total volume of 101 µL.
-
Reaction Incubation: Incubate the plate at 25°C for 30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate conversion in the negative control wells).
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The NaOH also enhances the yellow color of the pNP product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Correct for Background: Subtract the average absorbance of "no enzyme" control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: PTP Inhibitor Potency and Selectivity
Summarizing inhibition data in a table allows for clear comparison of compound potency and selectivity across different PTPs.
| Compound ID | Target PTP | R-Group at Position 2 | IC50 (µM)[1] | Selectivity vs. PTP1B |
| 1a | RPTPβ | Biphenyl | 3.6 ± 0.8 | - |
| 1f | RPTPβ | 4-Aminophenyl | 25 ± 5 | - |
| 8b-1 | RPTPβ | See Ref.[1] | 0.38 | >14-fold |
| 7a | mPTPB | 4-OH-Phenyl | 1.8 ± 0.1[3] | - |
| 11a | mPTPB | See Ref.[3] | 0.05 (Kᵢ) | >100-fold |
Table 1: Representative inhibitory activities of hydroxyindole carboxylic acid derivatives against PTPs. Selectivity is often determined by comparing the IC50 value for the target enzyme against other related PTPs, such as the ubiquitous PTP1B.
Section 2: Targeting HIV-1 Integrase
Scientific Background & Mechanism of Action
HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[2] The enzyme's active site contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two Mg²⁺ ions.[5] These cations are directly involved in catalysis of the key reaction: the strand transfer step.
Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[2][6] Their mechanism of action relies on the ability of the indole core and the C2 carboxyl group to chelate the two Mg²⁺ ions within the active site.[2] This interaction blocks the binding of the viral DNA and prevents the strand transfer reaction, thereby halting viral replication. Structural optimization, such as adding halogenated benzene rings or other branches to the indole core, can enhance interactions with nearby hydrophobic pockets or the viral DNA itself, significantly improving inhibitory potency.[2][5]
Application: Characterizing HIV-1 Integrase Inhibitors
The workflow for evaluating potential INSTIs is focused on directly measuring the inhibition of the strand transfer reaction in vitro.
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)
This protocol is a representative example based on commercially available kits and published methodologies for measuring strand transfer inhibition. It typically uses a donor DNA substrate labeled with a fluorophore and a target DNA substrate coated on the plate.
Materials:
-
Recombinant HIV-1 Integrase enzyme.
-
Integrase Assay Buffer (typically includes MOPS, MnCl₂ or MgCl₂, DTT, and DMSO).
-
Donor Substrate DNA (oligonucleotide mimicking the viral DNA end, often biotinylated or fluorescently labeled).
-
Target Substrate DNA (oligonucleotide mimicking host DNA, often coated on assay plates).
-
Inhibitors: Indole-2-carboxylic acid derivatives dissolved in DMSO.
-
Wash Buffer (e.g., PBS with Tween-20).
-
Detection Reagent (e.g., Streptavidin-HRP if using a biotinylated donor, followed by a chemiluminescent or colorimetric substrate).
-
384-well assay plates (coated with target DNA).
Procedure:
-
Compound Plating: Dispense serial dilutions of inhibitors in DMSO into the wells of the 384-well assay plate. Include DMSO-only (0% inhibition) and a known INSTI like Raltegravir or Dolutegravir (100% inhibition) as controls.
-
Reaction Mix Preparation: Prepare a master mix containing the Assay Buffer, HIV-1 Integrase, and the Donor Substrate DNA.
-
Reaction Initiation: Add the reaction master mix to each well of the plate.
-
Reaction Incubation: Seal the plate and incubate at 37°C for 60-90 minutes to allow the strand transfer reaction to occur. In wells with active inhibitors, the donor DNA will be prevented from integrating into the target DNA on the plate surface.
-
Wash Step: Wash the plate multiple times with Wash Buffer to remove the enzyme and any un-integrated donor DNA. The amount of donor DNA remaining bound to the plate is proportional to the integrase activity.
-
Signal Detection: Add the appropriate detection reagent according to the manufacturer's instructions (e.g., a fluorescently-labeled antibody or streptavidin conjugate). Incubate as required.
-
Data Acquisition: Read the signal (fluorescence, luminescence, or absorbance) on a compatible plate reader.
Data Analysis:
-
Correct for Background: Subtract the average signal from "no enzyme" control wells.
-
Calculate Percent Inhibition and IC50: Use the same formulas as described in the PTP assay protocol (Section 1.3) to calculate percent inhibition and determine the IC50 value by fitting the dose-response data.
Data Presentation: HIV-1 Integrase Inhibitor Potency
A summary table is essential for comparing the structure-activity relationships (SAR) of newly synthesized compounds.
| Compound ID | Key Structural Features | HIV-1 Integrase IC50 (µM) |
| 3 | Indole-2-carboxylic acid core | >50[2] |
| 20a | C3 long branch, C6 fluoro-methoxy-phenylamino | 0.13[2] |
| 1 | Indole-2-carboxylic acid | 32.37[5] |
| 17a | C6 halogenated benzene ring | 3.11[5] |
Table 2: Representative inhibitory activities of indole-2-carboxylic acid derivatives against HIV-1 integrase strand transfer. Note the significant potency increase achieved through structural modifications.
Section 3: General Considerations and Best Practices
-
Compound Solubility: Hydroxyindole carboxylic acids can have limited aqueous solubility. Prepare high-concentration stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%) to avoid artifacts.
-
Assay Controls: The inclusion of appropriate controls is non-negotiable for data validation.
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO). Defines the maximum signal window.
-
Positive Control (100% Inhibition): Enzyme + Substrate + known standard inhibitor. Defines the minimum signal window.
-
No Enzyme Control: Substrate + Vehicle. Used for background subtraction.
-
-
Mechanism of Inhibition (MOI) Studies: IC50 values are crucial but do not describe the mode of inhibition. Follow-up kinetic studies (e.g., varying both substrate and inhibitor concentrations) should be performed on lead compounds to determine if they are competitive, non-competitive, or uncompetitive inhibitors.
-
Selectivity Profiling: To assess the therapeutic potential and potential for off-target effects, lead compounds must be tested against a panel of related enzymes. For a PTP inhibitor, this means screening against other PTP family members.[3] For an HIV-1 integrase inhibitor, screening against other nucleases or polymerases can be informative.
Conclusion
The hydroxyindole carboxylic acid scaffold is a remarkably effective and adaptable platform for the design of potent enzyme inhibitors. By acting as either a phosphotyrosine mimetic or a metal chelator, these compounds can be tailored to target diverse enzymes with high affinity and selectivity. The protocols and guidelines presented here provide a robust framework for researchers to screen, characterize, and validate hydroxyindole carboxylic acid derivatives, paving the way for the development of novel therapeutics.
References
- 1. Hydroxyindole Carboxylic Acid-Based Inhibitors for Receptor-Type Protein Tyrosine Protein Phosphatase Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Antihypertensive Agents from Indole-3-Carboxylic Acid Derivatives
Introduction
Hypertension, or high blood pressure, is a pervasive global health issue and a primary risk factor for a spectrum of cardiovascular diseases, including stroke, myocardial infarction, and heart failure. A cornerstone of blood pressure regulation is the Renin-Angiotensin-Aldosterone System (RAAS), making it a principal target for therapeutic intervention.[1] Within the landscape of medicinal chemistry, indole-based scaffolds have demonstrated significant therapeutic potential across various disease areas. Recent research has highlighted novel derivatives of indole-3-carboxylic acid as potent antagonists of the Angiotensin II Receptor 1 (AT1), exhibiting promising antihypertensive activity, in some cases superior to established drugs like losartan.[2][3][4]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It details an integrated workflow encompassing the rational design, chemical synthesis, multi-modal in vitro screening, and in vivo validation of novel indole-3-carboxylic acid derivatives as potential next-generation antihypertensive agents.
Part I: Strategic Overview and Synthesis
The successful development of a novel therapeutic agent begins with a logical and efficient workflow. The journey from initial concept to a validated lead compound involves iterative cycles of design, synthesis, and testing.
Workflow for Antihypertensive Agent Development
The overall process is a multi-stage funnel designed to identify the most promising candidates from a library of synthesized compounds.
Caption: High-level workflow from compound design to in vivo validation.
Rationale for Scaffold Selection
The indole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid moiety serves as a critical anchor or interaction point with biological targets. Previous investigations have established its role in producing compounds with significant antioxidant and antihypertensive effects, making it an excellent starting point for derivatization.[4]
General Synthesis Protocol: Amide Coupling of Indole-3-Carboxylic Acid
This protocol describes a generalized method for synthesizing a library of derivatives via amide bond formation, a common and versatile reaction in medicinal chemistry.[5][6]
Principle: This method utilizes a coupling agent, such as propylphosphonic anhydride (T3P) or diisopropylcarbodiimide (DIPC), to activate the carboxylic acid of the indole scaffold, facilitating its reaction with a diverse range of primary or secondary amines to form stable amide bonds.[5][6]
Materials:
-
Indole-3-carboxylic acid
-
Selected amine (e.g., amino acid methyl ester hydrochloride)
-
Coupling agent (e.g., DIPC)
-
Solvent (e.g., Chloroform, Dichloromethane)
-
Base (e.g., Triethylamine)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amine Preparation: Dissolve the amine hydrochloride (1.0 equivalent) in the chosen solvent. Cool the mixture to 0°C in an ice bath.
-
Basification: Add the base (e.g., Triethylamine, 1.1 equivalents) dropwise to the amine solution and stir for 15 minutes. This deprotonates the amine salt, yielding the free amine necessary for the reaction.
-
Activation: In a separate flask, dissolve indole-3-carboxylic acid (1.0 equivalent) in the solvent. Add the coupling agent (e.g., DIPC, 1.1 equivalents) and stir.
-
Coupling: Add the activated indole-3-carboxylic acid solution to the free amine solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., diisopropylurea if DIPC is used).
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and reagents.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final indole-3-carboxylic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part II: In Vitro Screening for Antihypertensive Activity
In vitro screening is a critical phase for efficiently assessing the biological activity of synthesized compounds and elucidating their mechanism of action. The primary focus for indole-3-carboxylic acid derivatives is their interaction with the RAAS pathway.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a cascade of enzymatic reactions and hormonal signals that culminates in the production of angiotensin II, a potent vasoconstrictor.[1] Blocking this pathway at key nodes—renin, ACE, or the AT1 receptor—is a clinically validated strategy for treating hypertension.
Caption: The RAAS pathway and key targets for antihypertensive drugs.
Protocol 1: Angiotensin II Receptor 1 (AT1) Binding Assay
Principle: This competitive binding assay quantifies the affinity of test compounds for the AT1 receptor. It measures the displacement of a radiolabeled ligand, [¹²⁵I]-Angiotensin II, from receptors in a membrane preparation by the unlabeled test compound. A higher affinity of the test compound results in greater displacement of the radioligand.[2][4]
Materials:
-
Membrane preparation expressing human AT1 receptors
-
[¹²⁵I]-Angiotensin II (radioligand)
-
Losartan (positive control)
-
Test indole-3-carboxylic acid derivatives
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and Losartan in DMSO, then dilute further in Assay Buffer. The final DMSO concentration should be <1%.
-
Assay Setup: In a 96-well plate, combine:
-
Total Binding: 50 µL Assay Buffer
-
Non-specific Binding: 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM)
-
Test Compound: 50 µL of each test compound dilution
-
-
Add 50 µL of [¹²⁵I]-Angiotensin II (final concentration ~0.1-0.5 nM) to all wells.
-
Add 100 µL of the AT1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
Data Analysis:
-
Calculate the percent specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) where CPM is Counts Per Minute, and NSB is Non-Specific Binding.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Principle: This spectrophotometric assay measures the activity of ACE by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[1][7] The test compound's ability to inhibit this reaction is assessed by a reduction in hippuric acid formation, measured by absorbance at 228 nm.[7][8][9]
Materials:
-
ACE from rabbit lung
-
Substrate: Hippuryl-histidyl-leucine (HHL)
-
Captopril (positive control)
-
Borate Buffer (100 mM, pH 8.3) with 300 mM NaCl
-
1.0 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve ACE in Borate Buffer to a final concentration of ~100 mU/mL.[10]
-
Dissolve HHL in Borate Buffer to a final concentration of 5 mM.
-
Prepare serial dilutions of test compounds and Captopril in Borate Buffer.
-
-
Assay Setup: In microcentrifuge tubes, add 40 µL of the test compound, Captopril, or buffer (for control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.[7][10]
-
Reaction Initiation: Add 100 µL of the HHL substrate solution to each tube to start the reaction.[10]
-
Incubation: Incubate the mixture at 37°C for 45-60 minutes.[7][10]
-
Reaction Termination: Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the layers.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent to dryness.
-
Measurement: Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water and measure the absorbance at 228 nm.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value by plotting % Inhibition versus compound concentration.
Additional In Vitro Assays
To build a comprehensive pharmacological profile and rule out off-target effects, consider the following assays.
| Assay Name | Principle | Typical Protocol Reference |
| Renin Inhibition Assay | A fluorometric assay using a FRET-based peptide substrate. Cleavage by renin separates a fluorophore from a quencher, producing a fluorescent signal.[11][12] | A stock solution of the test compound is serially diluted. In a 96-well plate, the compound is incubated with recombinant human renin, followed by the addition of the FRET substrate. Fluorescence is measured kinetically.[13][14] |
| L-Type Calcium Channel Blocking Assay | A cell-based assay using a fluorescent calcium indicator (e.g., Fluo-4 AM). Inhibition of L-type channels by the test compound reduces calcium influx upon cell depolarization with KCl, resulting in a decreased fluorescent signal.[15] | Cells expressing L-type calcium channels are loaded with Fluo-4 AM dye. After incubation with the test compound, cells are depolarized with a high-potassium solution, and the change in fluorescence is measured.[15][16] |
Part III: In Vivo Evaluation in a Preclinical Model
Positive results from in vitro screens must be validated in a living system to confirm antihypertensive efficacy. The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted model for human essential hypertension.[17][18][19]
Animal Model: Spontaneously Hypertensive Rat (SHR)
Rationale: The SHR strain was developed by selective breeding of Wistar-Kyoto (WKY) rats with high blood pressure.[20] They spontaneously develop hypertension between 7-15 weeks of age, with blood pressure plateauing around 200 mmHg.[21] This genetic model mimics many characteristics of human essential hypertension, making it ideal for screening antihypertensive drugs.[17][18][21] WKY rats serve as the appropriate normotensive control.[19]
Protocol 3: Antihypertensive Efficacy in SHR
Principle: This protocol assesses the ability of a lead indole derivative to lower systemic blood pressure in conscious SHR. Blood pressure is measured over time following oral administration of the test compound. Recent studies have demonstrated that novel indole-3-carboxylic acid derivatives can significantly lower blood pressure for over 24 hours after a single oral dose.[2][4]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Positive control (e.g., Losartan).
-
Oral gavage needles.
-
Blood pressure measurement system (non-invasive tail-cuff plethysmography or radiotelemetry).
Experimental Workflow:
Caption: Workflow for the in vivo antihypertensive study in SHR.
Procedure:
-
Acclimatization: House the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) to acclimate them to the facility and handling.
-
Training & Baseline: For tail-cuff measurements, train the rats by placing them in the restrainer for several consecutive days to minimize stress-induced blood pressure fluctuations. Record baseline systolic blood pressure (SBP) and mean arterial pressure (MAP) for 3 days prior to the study.
-
Randomization: Randomly assign animals to treatment groups (n=6-8 per group), ensuring that the average baseline blood pressure is similar across all groups.
-
Dosing: On the day of the experiment, administer the test compound, vehicle, or positive control via oral gavage at a defined dose (e.g., 10 mg/kg).[2][4]
-
Blood Pressure Measurement: Measure blood pressure at pre-determined time points (e.g., immediately before dosing (t=0) and at 2, 4, 6, 8, and 24 hours post-dose).
-
Data Collection: Record SBP, diastolic blood pressure (DBP), MAP, and heart rate at each time point.
Data Analysis:
-
Calculate the change in MAP (ΔMAP) from baseline (t=0) for each animal at each time point.
-
Average the ΔMAP for each treatment group and plot the results over time.
-
Determine the peak antihypertensive effect (maximum ΔMAP) and the duration of action.
-
Use appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound to the vehicle control group.
Data Summary
Summarize key quantitative data in tables for clear comparison of lead candidates.
Table 1: In Vitro Activity Profile
| Compound ID | AT1 Binding IC₅₀ (nM) | ACE Inhibition IC₅₀ (µM) | Renin Inhibition IC₅₀ (µM) |
| Lead 1 | |||
| Lead 2 | |||
| Losartan | |||
| Captopril |
Table 2: In Vivo Antihypertensive Efficacy in SHR
| Treatment Group | Dose (mg/kg, p.o.) | Max ΔMAP (mmHg) | Time to Peak Effect (h) | Duration of Effect > 20 mmHg (h) |
| Vehicle | - | |||
| Lead 1 | 10 | |||
| Losartan | 10 |
Conclusion and Future Directions
This guide outlines a robust, integrated strategy for the discovery and preclinical validation of novel antihypertensive agents derived from the indole-3-carboxylic acid scaffold. By systematically applying the detailed protocols for chemical synthesis, in vitro mechanistic screening, and in vivo efficacy testing, research teams can efficiently identify and advance promising lead compounds.
Successful candidates identified through this workflow should subsequently undergo further lead optimization to improve potency, selectivity, and pharmacokinetic properties. Advanced preclinical studies, including multi-dose efficacy, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comprehensive safety and toxicology assessments, are the critical next steps on the path toward clinical development.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. etflin.com [etflin.com]
- 9. In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Spontaneously Hypertensive Rat Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
- 20. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 21. inotiv.com [inotiv.com]
Application Note: High-Sensitivity Analysis of Hydroxyindole Compounds in Biological Samples using HPLC-ECD
Abstract
This comprehensive guide details a robust and highly sensitive method for the simultaneous quantification of key hydroxyindole compounds—serotonin (5-HT), 5-hydroxyindole-3-acetic acid (5-HIAA), and 5-hydroxytryptophan (5-HTP)—in various biological matrices such as brain tissue, plasma, and cerebrospinal fluid (CSF). Leveraging the inherent selectivity and sensitivity of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), this application note provides field-proven protocols, from sample preparation to data analysis. It is designed for researchers, neuroscientists, and drug development professionals requiring reliable measurement of these critical neurochemicals and biomarkers.
Introduction: The Significance of Hydroxyindoles
Hydroxyindole compounds, particularly serotonin and its precursor 5-HTP and primary metabolite 5-HIAA, are fundamental to central nervous system function and are implicated in mood regulation, behavior, and various psychiatric disorders.[1][2] Beyond neuroscience, these molecules serve as crucial biomarkers in the diagnosis and monitoring of neuroendocrine tumors, such as carcinoid tumors, which can secrete large amounts of serotonin.[1][2]
Accurate quantification of these compounds in complex biological samples is analytically challenging due to their low physiological concentrations and susceptibility to degradation. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has long been the gold standard for this application. Its superiority stems from two core principles: the powerful separation capability of modern reversed-phase liquid chromatography and the exceptional sensitivity of electrochemical detection for electroactive molecules like hydroxyindoles.[3][4][5] This method allows for direct analysis with minimal sample derivatization, providing a reliable and efficient workflow.[3]
Principle of the Method: Synergizing Separation and Detection
The success of this method relies on the seamless integration of chromatographic separation and electrochemical detection.
Reversed-Phase HPLC Separation
The separation of hydroxyindoles is typically achieved on a C18 reversed-phase column.[2][6] The mobile phase is a critical component, generally consisting of an aqueous buffer at an acidic pH (typically 2.5-4.0), an ion-pairing agent, and an organic modifier like methanol or acetonitrile.[6][7]
-
Causality of Mobile Phase Composition:
-
Acidic pH: An acidic environment ensures that the carboxylic acid group on 5-HIAA and the primary amine groups on 5-HT and 5-HTP are protonated. This suppresses the ionization of silanol groups on the column packing, leading to sharper, more symmetrical peaks. Furthermore, many biogenic amines, including serotonin, are more stable at an acidic pH.[3]
-
Ion-Pairing Agent: An agent like sodium 1-octanesulfonate is added to the mobile phase to improve the retention and separation of charged analytes like serotonin on the nonpolar C18 stationary phase.
-
Organic Modifier: Methanol or acetonitrile is used to adjust the overall solvent strength of the mobile phase, thereby controlling the retention times of the compounds of interest.
-
Electrochemical Detection (ECD)
Electrochemical detection is an amperometric technique where a potential is applied to a working electrode. As electroactive analytes elute from the HPLC column and pass over the electrode surface, they are either oxidized or reduced. This electron transfer generates a measurable current that is directly proportional to the analyte concentration.
-
Mechanism of Detection: Hydroxyindoles are readily oxidized due to the electron-rich phenolic hydroxyl group on the indole ring. A glassy carbon working electrode is commonly used, with a silver/silver chloride (Ag/AgCl) reference electrode.[3][7] An oxidation potential of approximately +0.60 V to +0.80 V (vs. Ag/AgCl) is typically applied.[7][8] This potential is sufficient to oxidize the hydroxyindole moiety with high efficiency while minimizing the signal from many potential interfering substances, thus conferring excellent selectivity and sensitivity in the low picogram range.[9]
Below is a diagram illustrating the core metabolic pathway of the target analytes.
Sample Preparation: The Foundation of Accurate Results
Proper sample preparation is paramount to prevent analyte degradation and remove interfering matrix components like proteins and lipids.[10] All procedures should be performed on ice or at 4°C to minimize enzymatic activity.
The general workflow for sample preparation is outlined below.
Protocol 1: Brain Tissue
-
Dissection: Rapidly dissect brain tissue regions in the cold and immediately freeze them on dry ice or in liquid nitrogen to halt metabolic processes.[11] Samples can be stored at -80°C indefinitely.[11]
-
Homogenization: Weigh the frozen tissue sample. Add ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin) at a ratio of approximately 10:1 (v/w).[11] Homogenize immediately using a probe sonicator until the tissue is fully disrupted.[11] The acid precipitates proteins and stabilizes the hydroxyindoles.[6]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[11]
-
Filtration: Carefully collect the supernatant, avoiding the protein pellet. Filter the supernatant through a 0.22 µm spin filter to remove any remaining particulate matter.[6][11]
-
Analysis: The filtrate is now ready for direct injection into the HPLC system.
Protocol 2: Plasma or Serum
-
Collection: Collect whole blood in tubes containing EDTA as an anticoagulant for plasma. Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma from blood cells.[11]
-
Deproteinization: To a 200 µL aliquot of plasma, add 200 µL of ice-cold 0.8 M perchloric acid containing the internal standard. Vortex vigorously for 30 seconds to precipitate proteins.[11] Some methods also utilize acetonitrile for this step.[2][12]
-
Centrifugation: Let the sample sit on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the clear supernatant through a 0.22 µm spin filter.
-
Analysis: The sample is ready for injection. For very low concentration samples, Solid Phase Extraction (SPE) can be employed for further cleanup and concentration.[13]
Protocol 3: Cerebrospinal Fluid (CSF) and Urine
CSF and urine are considered "cleaner" matrices and often require less intensive preparation.[9]
-
Collection: Collect CSF or urine samples and immediately freeze them at -80°C.
-
Preparation: Thaw the sample on ice. For CSF, it can often be injected directly after centrifugation (10,000 x g for 5 min) to remove any cells or debris.[9] For urine, a simple dilution with mobile phase or a solution containing an internal standard followed by centrifugation is typically sufficient.[8]
-
Filtration: Filter the sample through a 0.22 µm filter before placing it in an autosampler vial.
Detailed Analytical Protocol & Method Validation
The following tables provide a validated starting point for chromatographic and detection parameters. Optimization may be required depending on the specific instrumentation and sample type.
Table 1: HPLC-ECD Operating Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for separating small polar molecules. Smaller particle sizes (UHPLC) offer higher resolution and faster run times.[2] |
| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate, 0.99 mM Sodium 1-Octanesulfonate, 0.05 mM EDTA, 12% Methanol. pH adjusted to 2.5 with Phosphoric Acid.[7] | Provides buffering capacity, ion-pairing for retention, a metal chelator (EDTA) to protect analytes, and organic strength for elution. |
| Flow Rate | 0.8 - 1.3 mL/min[6][7] | Adjusted to provide optimal separation and peak shape for the chosen column dimensions. |
| Column Temp. | 35°C[7] | Improves reproducibility of retention times and can enhance separation efficiency. |
| Injection Vol. | 10 - 20 µL[7] | A balance between loading enough sample for detection and avoiding column overload. |
| Working Electrode | Glassy Carbon (GC) | Provides a wide potential window and is relatively inert, making it ideal for oxidative detection.[3][7] |
| Reference Electrode | Ag/AgCl | A stable and reproducible reference electrode for aqueous mobile phases.[7] |
| Oxidation Potential | +0.60 V to +0.80 V vs. Ag/AgCl | Selectively oxidizes the hydroxyl group on the indole ring, ensuring high sensitivity for target analytes.[7][8] |
| Run Time | 10 - 15 minutes | Allows for elution of all target compounds and re-equilibration of the column. |
Method Validation
A robust analytical method must be validated to ensure its performance is reliable. Key validation parameters, based on regulatory guidelines, include linearity, sensitivity (LOD/LOQ), accuracy, precision, and stability.[14][15][16]
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99[16] | Demonstrates a direct proportional relationship between concentration and detector response over a defined range. |
| Limit of Detection (LOD) | 0.01 - 5 nmol/L[12][15] | The lowest concentration of an analyte that can be reliably distinguished from background noise. |
| Lower Limit of Quantitation (LLOQ) | 0.03 - 15 nmol/L[12][15] | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Intra- & Inter-Assay Precision (%CV) | < 15%[7][8][14] | Measures the repeatability of the assay within the same day and on different days. |
| Accuracy (% Recovery) | 85 - 115%[12][15] | Measures how close the experimental value is to the true value, often assessed by spiking samples with known concentrations. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or column. 3. Electrode surface is fouled or needs polishing. | 1. Degas mobile phase thoroughly. 2. Flush system with a strong solvent (e.g., 100% acetonitrile); replace column if necessary. 3. Follow manufacturer's instructions for electrode cleaning/polishing. |
| Shifting Retention Times | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase carefully. 2. Ensure the column oven is stable. 3. Replace the guard column or analytical column.[17] |
| Split or Tailing Peaks | 1. Column void or contamination at the inlet. 2. Sample solvent incompatible with mobile phase. 3. Column overload. | 1. Reverse-flush the column; if unresolved, replace it.[17] 2. Ensure final sample diluent is similar to the mobile phase.[17] 3. Dilute the sample or reduce injection volume. |
| Loss of Sensitivity | 1. Degradation of standards or samples. 2. Fouled electrode surface. 3. Leak in the system. | 1. Prepare fresh standards; ensure proper sample storage. 2. Clean and polish the working electrode. 3. Check all fittings for leaks, especially between the column and detector.[17] |
Conclusion
The HPLC-ECD method detailed in this application note provides a highly reliable, sensitive, and specific tool for the quantification of serotonin and related hydroxyindoles in diverse biological samples. The success of the analysis is critically dependent on meticulous sample preparation to ensure analyte stability and matrix cleanup. By following the outlined protocols and understanding the causality behind key parameters, researchers can achieve high-quality, reproducible data essential for advancing our understanding of neurobiology and disease pathology.
References
- 1. escholarship.org [escholarship.org]
- 2. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. lcms.cz [lcms.cz]
Application Notes & Protocols: Screening of Hydroxyindole Carboxylic Acid Libraries for Biological Activity
Introduction: The Versatility of the Hydroxyindole Carboxylic Acid Scaffold
The hydroxyindole carboxylic acid framework is a privileged scaffold in medicinal chemistry and drug discovery. Its structural motif is present in a wide array of natural products and synthetically derived molecules, demonstrating a remarkable capacity to interact with diverse biological targets. This versatility stems from its unique electronic properties and the ability to position key hydrogen bond donors and acceptors in three-dimensional space. Consequently, libraries based on this scaffold have yielded potent modulators of enzymes and cellular pathways implicated in oncology, inflammation, and infectious diseases.[1][2]
Specifically, derivatives of hydroxyindole carboxylic acids have been identified as promising anti-cancer agents, showing cytotoxicity against breast cancer cell lines.[3][4] They have also been developed as potent and selective inhibitors of key enzymes like lactate dehydrogenase 5 (LDH5), a critical player in cancer metabolism, and Mycobacterium protein tyrosine phosphatase B (mPTPB), an essential virulence factor in tuberculosis.[1][5]
This guide provides a comprehensive overview of established methodologies and detailed protocols for screening hydroxyindole carboxylic acid libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, experimental design, and data interpretation to accelerate the identification of novel, biologically active lead compounds.
Section 1: The High-Throughput Screening (HTS) Cascade
The initial exploration of a compound library begins with a high-throughput screening (HTS) campaign. The goal is to rapidly and efficiently test thousands of compounds to identify "hits"—molecules that demonstrate a desired biological activity in a primary assay.[6][7] A successful HTS campaign is structured as a cascade, where hits from the primary screen are progressively subjected to more rigorous secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and eliminate false positives.[8]
Causality in Workflow Design: The cascade approach is fundamentally a process of attrition and validation. A primary screen must be robust, scalable, and cost-effective, even if it sacrifices some specificity. Subsequent assays are designed to be more biologically relevant and mechanistically informative, ensuring that resources are focused only on the most promising candidates.
Figure 1: A generalized workflow for a high-throughput screening (HTS) cascade.
Section 2: Screening for Anticancer Activity
The metabolic reprogramming of cancer cells, often referred to as the Warburg effect, presents a key therapeutic vulnerability.[5] Hydroxyindole carboxylic acids have been shown to target these pathways, in addition to inducing general cytotoxic effects in cancer cells.[3][4][9] Therefore, a primary screen for anticancer activity often begins with a broad assessment of cell viability.
Protocol 2.1: Cell Viability and Cytotoxicity Screening using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified spectrophotometrically after solubilization.[10]
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer cell line) under standard conditions (37°C, 5% CO₂).[3]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each hydroxyindole carboxylic acid from the library in DMSO. Create a dilution series in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Incubate the plate for 48-72 hours.[13]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value | Causality/Justification |
| Cell Line | MCF-7, A549, etc. | Choose a cell line relevant to the therapeutic area of interest.[3] |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Incubation | 48-72 hours | Allows sufficient time for compounds to exert cytotoxic or cytostatic effects. |
| MTT Concentration | 0.5 mg/mL | Standard concentration that provides a robust signal without being toxic to cells.[12] |
| Solubilizing Agent | DMSO | Effectively dissolves formazan crystals for accurate absorbance readings. |
| Measurement λ | 570 nm | Corresponds to the peak absorbance of the formazan product.[14] |
Section 3: Screening for Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and key signaling pathways that regulate this process, such as the Nuclear Factor kappa B (NF-κB) pathway, are prime targets for therapeutic intervention.[15][16] The NF-κB transcription factor family controls the expression of pro-inflammatory genes, and its dysregulation is linked to inflammatory disorders and cancer.[17][18]
The NF-κB Signaling Pathway
Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and enzymes like COX-2.[17][19]
References
- 1. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Tumor Relevant Acidic Environment in the Interaction of a N-hydroxyindole-2-Carboxylic Derivative with the Phospholipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 16. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-hydroxy-1H-indole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-hydroxy-1H-indole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is significantly lower than expected, or I'm not seeing any product. What are the common causes?
Answer: Low yields in indole synthesis, particularly for sensitive hydroxy-substituted targets, are a frequent challenge. The causes can typically be traced to one of several factors in the widely used Fischer indole synthesis pathway:
-
Poor Quality of Hydrazone Intermediate: The Fischer indole synthesis relies on the quality of the arylhydrazone precursor. If the preceding Japp-Klingemann reaction used to form the hydrazone is incomplete or yields an impure product, the subsequent cyclization will be compromised.[1][2]
-
Solution: Ensure the complete conversion of your starting materials in the hydrazone formation step. Purify the hydrazone intermediate, typically a stable solid, by recrystallization before proceeding to the cyclization step.
-
-
Sub-optimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical.[3] Excessively harsh conditions (e.g., high concentrations of polyphosphoric acid or sulfuric acid) or high temperatures can lead to substrate decomposition, charring, and the formation of tarry byproducts, especially with electron-rich phenols.[4]
-
Solution: Optimize the reaction conditions. A systematic approach is recommended, starting with milder catalysts and lower temperatures. See the table below for a comparison of common catalysts.
-
| Catalyst | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating agent, effective for many substrates. | Can be too harsh for sensitive substrates, leading to charring. High viscosity makes handling difficult. |
| p-Toluenesulfonic Acid (PTSA) | 80-110 °C (in solvent like Toluene or Dioxane) | Milder than PPA, good for sensitive substrates.[3] Easier to handle. | May require longer reaction times or azeotropic removal of water. |
| Zinc Chloride (ZnCl₂) | 100-150 °C | Effective Lewis acid catalyst. | Can be hygroscopic; requires anhydrous conditions. Can be difficult to remove from the reaction mixture. |
| Acetic Acid / HCl | Reflux | Simple to use, readily available. | Often requires higher temperatures and may lead to side reactions like N-acetylation or decarboxylation. |
-
Atmospheric Oxidation: Hydroxyindoles are susceptible to oxidation, which can be accelerated by heat and acidic conditions. This leads to the formation of colored, polymeric impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. Degas your solvent prior to use.
-
Issue 2: Formation of Isomeric Impurities (Regioselectivity)
Question: My analysis shows a mixture of the desired 6-hydroxyindole and the isomeric 4-hydroxyindole. How can I improve the regioselectivity?
Answer: This is a classic challenge when using a meta-substituted phenylhydrazine in the Fischer indole synthesis. The direction of the cyclization during the key[5][5]-sigmatropic rearrangement step determines the final position of the substituent.
-
Causality: The cyclization can occur at either the ortho or para position relative to the hydrazine nitrogen. For a meta-hydroxy substituted phenylhydrazine, this leads to either the 4-hydroxy or 6-hydroxy indole. The electronic nature of the substituent plays a key role. Hydroxy groups are electron-donating, which generally directs the cyclization to the para position, favoring the formation of the 6-hydroxyindole . However, the ortho position remains competitive, often leading to mixtures.[6]
-
Solutions to Improve Selectivity:
-
Steric Hindrance: While not applicable to the small hydroxyl group, for other syntheses, a bulky group ortho to the hydrazine can sterically hinder cyclization at that position.
-
Catalyst Choice: The nature of the acid catalyst can influence the transition state of the rearrangement. Experimenting with Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) versus Brønsted acids (e.g., PPA, PTSA) may alter the isomeric ratio. There is no universal rule, and optimization is substrate-dependent.
-
Alternative Synthetic Routes: If the Fischer synthesis proves unselective, consider a different approach that builds the ring system with unambiguous regiochemistry, such as a modified Bischler-Möhlau reaction.[7]
-
Issue 3: Unwanted Decarboxylation
Question: My analysis shows the presence of 6-hydroxyindole, indicating loss of the carboxylic acid group. How can I prevent this?
Answer: Indole-4-carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic conditions and at elevated temperatures. The electron-rich nature of the indole ring facilitates the protonation and subsequent loss of CO₂.[8]
-
Causality: The mechanism involves the protonation of the indole ring, which creates an electrophilic center that facilitates the cleavage of the carbon-carbon bond of the carboxyl group.[8]
-
Preventative Measures:
-
Milder Cyclization Conditions: Avoid excessively high temperatures during the indole formation step. Use the minimum effective temperature required for cyclization.
-
Avoid Strong Mineral Acids for Workup: During the reaction workup, neutralize the acid catalyst carefully with a cooled base solution. Avoid prolonged exposure to strong aqueous acid.
-
Gentle Purification: Avoid heating the crude product for extended periods. If recrystallization is used, choose a solvent system that works at a lower temperature. An improved method for decarboxylating other indole-2-carboxylic acids involves using N,N-dimethylacetamide, highlighting that specific conditions can drive this reaction.[9] Therefore, avoiding such conditions is key.
-
Issue 4: Difficulty with Product Purification
Question: I'm struggling to isolate a pure product from the crude reaction mixture. What are the best methods?
Answer: Purification of this compound can be challenging due to its polarity, potential for zwitterionic character, and poor solubility in common organic solvents.
-
Recommended Techniques:
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A polar solvent system is required. Start with a mixture of Dichloromethane/Methanol (e.g., 95:5) and gradually increase the methanol polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.
-
-
Recrystallization: Finding a suitable single solvent can be difficult. A two-solvent system is often more successful.
-
Solvent Selection: Try dissolving the crude product in a minimal amount of a hot, polar solvent (e.g., Methanol, Ethanol, or Acetone) and then slowly adding a less polar co-solvent (e.g., water, hexanes, or toluene) until turbidity is observed. Allow the solution to cool slowly.
-
-
Acid-Base Extraction: This can be used for a preliminary cleanup. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by careful re-acidification with cold dilute HCl to precipitate the product, which is then collected by filtration.
-
Section 2: Frequently Asked Questions (FAQs)
Question: What is a reliable synthetic route for preparing this compound?
Answer: A robust and frequently cited method is a two-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis .[1][10][11] This approach offers good control over the assembly of the core structure.
Caption: General workflow for synthesizing the target indole.
This pathway first constructs the key arylhydrazone intermediate via the Japp-Klingemann reaction, which couples a diazonium salt with a β-keto-ester.[2] The resulting hydrazone is then cyclized under acidic conditions to form the indole ring system. A final hydrolysis step converts the ester to the desired carboxylic acid.
Question: Can you explain the mechanism of the Fischer indole synthesis step?
Answer: Certainly. The Fischer indole synthesis is a thermal, acid-catalyzed reaction that converts an arylhydrazone into an indole. The core of the mechanism involves a[5][5]-sigmatropic rearrangement.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
Protonation: The enamine nitrogen is protonated by the acid catalyst.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. A new C-C bond is formed between the aromatic ring and the enamine carbon, breaking the N-N bond. This step is irreversible and determines the regiochemical outcome.
-
Rearomatization: The intermediate rearomatizes by losing a proton.
-
Cyclization & Elimination: The terminal amine attacks the imine carbon, forming a five-membered ring. Subsequent elimination of ammonia (NH₃) under acidic catalysis yields the final aromatic indole ring.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Question: How do I confirm the identity and purity of my final product?
Answer: A combination of standard analytical techniques should be used for full characterization:
-
¹H NMR (Proton NMR): Look for characteristic signals for the indole protons, including the N-H proton (typically a broad singlet > 10 ppm), and distinct aromatic protons whose splitting patterns confirm the substitution pattern.
-
¹³C NMR (Carbon NMR): Confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will appear far downfield (~170 ppm).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass for unambiguous formula confirmation.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch from the phenol (~3400 cm⁻¹), the N-H stretch (~3350 cm⁻¹), and a strong C=O stretch from the carbonyl (~1680 cm⁻¹).[12]
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) to assess the purity of the final compound.
Section 3: Experimental Protocol Example
This protocol is a representative example based on the Japp-Klingemann/Fischer indole synthesis strategy and should be adapted and optimized for your specific laboratory conditions.
Protocol: Synthesis of Ethyl 6-hydroxy-2-methyl-1H-indole-4-carboxylate
Part A: Arylhydrazone Formation (Japp-Klingemann Reaction)
-
Diazotization: To a stirred solution of 3-aminophenol (1 equiv.) in 2M HCl at 0-5 °C, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equiv.) and sodium acetate (3 equiv.) in ethanol/water at 0 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone) should form.
-
Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Part B: Indole Formation (Fischer Cyclization)
-
Combine the purified arylhydrazone (1 equiv.) and p-toluenesulfonic acid (PTSA, 1.2 equiv.) in anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the indole ester.
Part C: Saponification to the Carboxylic Acid
-
Dissolve the purified indole ester (1 equiv.) in a mixture of ethanol and 1M NaOH (5 equiv.).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the ester.
-
Cool the solution in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Indole Carboxylic Acids
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar indole carboxylic acids. These molecules, characterized by the amphipathic nature of an indole ring and a hydrophilic carboxylic acid group, are foundational in pharmaceuticals and materials science.[1] However, their purification is often far from trivial. This guide is structured to provide direct, actionable solutions to common problems, moving from frequently asked questions to detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues researchers face, explaining the underlying chemical principles to empower your decision-making.
Category 1: Solubility & Handling
Q1: My indole carboxylic acid won't dissolve in standard organic solvents for loading onto a silica column. What should I do?
A1: This is a classic challenge. The high polarity of the carboxylic acid group often leads to poor solubility in non-polar solvents like hexane or even moderately polar solvents like ethyl acetate.
-
The "Why": The carboxylic acid functional group can form strong hydrogen bonds with itself (dimerization) and is much more soluble in polar, protic solvents. Its solubility is also highly dependent on pH.
-
Solutions:
-
Use a Co-Solvent: Try dissolving your compound in a minimal amount of a highly polar solvent like methanol, DMSO, or DMF, and then adsorbing this solution onto a small amount of silica gel.[1] After evaporation, this "dry loaded" silica can be placed on top of your column. This prevents dissolving the compound in a large volume of strong solvent that would ruin the separation.
-
pH Adjustment (for extractions): Before chromatography, you can often perform an acid-base extraction. By adding a base (e.g., sodium bicarbonate solution), you can deprotonate the carboxylic acid to its highly water-soluble carboxylate salt. This allows you to wash away non-polar, non-acidic impurities with an organic solvent. Subsequently, re-acidifying the aqueous layer (e.g., with 1M HCl) to a pH well below the compound's pKa will precipitate the purified acid.[2][3]
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (RP) HPLC or flash chromatography is often more suitable. Here, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[4][5]
-
Q2: My compound "oils out" instead of crystallizing during recrystallization. How can I get it to form crystals?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point or due to the presence of impurities.[6]
-
The "Why": The high polarity and hydrogen bonding capability of indole carboxylic acids can sometimes favor amorphous or liquid-phase separation over the ordered arrangement of a crystal.
-
Solutions:
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.[6] Common pairs include ethanol/water or ethyl acetate/hexane.
-
Slow Down Cooling: Rapid cooling favors precipitation and oiling out. Let the solution cool to room temperature slowly on the benchtop before moving it to an ice bath.[3]
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3] If you have a small crystal of the pure compound, add it to the solution (seeding) to initiate crystallization.
-
Category 2: Chromatography Challenges
Q3: I see severe peak tailing on my silica gel column. How can I get sharp, symmetrical peaks?
A3: This is arguably the most common issue when running acidic compounds on standard silica gel.
-
The "Why": Silica gel has a surface covered with slightly acidic silanol groups (Si-OH). The acidic proton of your indole carboxylic acid can engage in strong, secondary interactions with these silanol groups. This slow, uneven dissociation during elution causes the compound to "drag" or "tail" down the column.[7]
-
Solutions:
-
Add an Acidic Modifier: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (e.g., ethyl acetate/hexane).[2] The modifier protonates the silica surface and keeps your compound in its neutral, protonated state, minimizing the problematic secondary interactions and leading to sharper peaks.
-
Use Reversed-Phase (RP) Chromatography: In RP-HPLC, this issue is less common. If tailing occurs in RP, it may be due to interaction with residual silanols on the C18 phase. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the water/acetonitrile mobile phase is also standard practice here.[4][8]
-
Q4: My compound seems to be decomposing on the silica gel column. The collected fractions are discolored. What's happening?
A4: The indole ring system can be sensitive to degradation, especially under certain conditions.
-
The "Why": The acidic surface of silica gel can catalyze the degradation of sensitive indole derivatives. Furthermore, indoles can be susceptible to oxidation, which is exacerbated by the high surface area of the silica gel exposed to air.[9][10] Light can also cause decomposition.[11]
-
Solutions:
-
Deactivate the Silica: You can use a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol).[5] Alternatively, you can "deactivate" the silica by pre-treating it with a base like triethylamine in your slurry-packing solvent, though this is more common for purifying basic compounds.[12]
-
Work Quickly & Protect from Light: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.[13] Wrap your column and collection flasks in aluminum foil to protect light-sensitive compounds.[11]
-
Use an Inert Atmosphere: If your compound is particularly prone to oxidation, consider degassing your solvents and running the column under a blanket of nitrogen or argon.
-
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Workflow for Purification Method Selection
This diagram provides a decision-making framework for choosing an appropriate purification strategy.
Caption: Decision workflow for purifying indole carboxylic acids.
Protocol 1: Standard Recrystallization
This protocol is for purifying a solid product when a suitable single or paired solvent system is identified.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[15]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[6]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]
-
Drying: Allow the crystals to dry completely under vacuum to remove all residual solvent.
Protocol 2: Normal-Phase Flash Chromatography with Acidic Modifier
This is the go-to method for separating moderately polar indole carboxylic acids from impurities of different polarities.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Add 0.5-1% acetic acid to the mobile phase. Aim for an Rf value of ~0.2-0.3 for your target compound.[13]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly under pressure.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, perform a "dry load" as described in Q1. Carefully add the sample to the top of the packed silica.[12]
-
Elution: Begin eluting with your chosen mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). Use positive pressure to maintain a steady flow rate. If necessary, a solvent gradient can be used, gradually increasing the polarity of the mobile phase.[13]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent (and the acetic acid modifier) using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
Part 3: Data & Reference Tables
Table 1: Physicochemical Properties of Common Indole Carboxylic Acids
| Compound | Structure | pKa | Typical Solubility Profile |
| Indole-2-carboxylic acid | Indole ring with COOH at position 2 | ~4.44[1][17] | Soluble in ethanol, methanol, DMSO.[1] Low solubility in water and non-polar solvents like toluene.[18] |
| Indole-3-carboxylic acid | Indole ring with COOH at position 3 | ~3.90 (Predicted)[19] | Soluble in ethanol, DMF, DMSO.[20] |
| Indole-3-acetic acid (IAA) | Indole ring with CH₂COOH at position 3 | ~4.75 | Soluble in polar organic solvents like ethanol.[21] Generally stable to heat within a pH range of 4-10 but sensitive to light.[11] |
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing and solving a failed purification attempt.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. columbia.edu [columbia.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Chromatography [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Side Reactions in the Functionalization of the Indole Nucleus
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold. Instead of a generic overview, we will tackle the specific, often frustrating, side reactions that can compromise yield, purity, and regioselectivity in your experiments. Here, we diagnose common problems, explain the mechanistic origins, and provide actionable, field-proven troubleshooting strategies.
Part 1: Troubleshooting Guide for Common Indole Reactions
The unique electronic nature of the indole nucleus—an electron-rich pyrrole ring fused to a benzene ring—is responsible for its versatile reactivity, but also for its susceptibility to a range of side reactions. This guide is structured by reaction class to directly address the issues you are most likely to encounter.
Section 1.1: Electrophilic Aromatic Substitution
Electrophilic substitution is the cornerstone of indole chemistry. The C3 position is the kinetically favored site of attack due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[1][2] However, this preference is not absolute and is highly dependent on reaction conditions.
Question: My electrophilic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) is giving poor yields and a complex mixture of products, including a dark, insoluble material. What is happening?
Answer: This is a classic case of indole polymerization or decomposition under strongly acidic conditions. The high electron density of the indole ring makes it exceptionally reactive but also prone to acid-catalyzed self-condensation.[3]
-
Causality: In the presence of strong Brønsted or Lewis acids, the indole nitrogen can be protonated. More critically, protonation at C3 forms a highly reactive indoleninium cation. This cation is an excellent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers.[4][5][6] Early studies highlighted that oligomerization is highly dependent on both indole and acid concentration.[4]
-
Expert Insight: Many standard electrophilic substitution protocols developed for less reactive aromatics (like benzene) are too harsh for indoles. Direct nitration with nitric/sulfuric acid, for example, is notorious for causing degradation.
Troubleshooting Protocol:
-
Reagent & Catalyst Choice:
-
Milder Lewis Acids: Replace strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, ZnO, In(OTf)₃, Yb(OTf)₃, or Sc(OTf)₃, especially for Friedel-Crafts acylations.[7]
-
Buffered/Complexed Reagents: For nitration, use reagents like benzoyl nitrate. For sulfonation, a SO₃-pyridine complex is much gentler than fuming sulfuric acid and helps avoid polymerization.[8]
-
Vilsmeier-Haack: This reaction uses a milder electrophile (an iminium salt) and is generally a high-yielding method for C3-formylation, avoiding the issues of stronger acids.[8][9][10] However, even here, side reactions leading to trimers can occur under certain conditions.[11]
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (EWG) is a highly effective strategy.
-
Mechanism of Action: An N-protecting group like tosyl (Ts), Boc, or phenylsulfonyl (PhSO₂) significantly reduces the electron density of the pyrrole ring.[12][13] This tempers the indole's reactivity, preventing acid-catalyzed polymerization and often improving regioselectivity.
-
Practical Choice: The Boc group is popular as it's easily introduced and can be removed under relatively mild acidic conditions that don't harm the functionalized product.[14] Phenylsulfonyl protection is robust but requires harsher conditions for removal.[12]
-
Question: I am attempting a Friedel-Crafts alkylation and getting significant amounts of poly-alkylated products. How can I achieve mono-alkylation?
Answer: This is a common issue in Friedel-Crafts alkylations. The initial alkylation product is often more nucleophilic than the starting indole, leading to subsequent reactions. Furthermore, the high reactivity of the indole nucleus can lead to multiple sites being alkylated.
-
Causality: The introduction of an electron-donating alkyl group at C3 further activates the indole ring, making it more susceptible to a second electrophilic attack. The C2 position can also become a competing site for alkylation, along with the nitrogen atom.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a significant excess of the indole relative to the alkylating agent.[15] This statistical approach increases the probability that the electrophile will encounter an unreacted indole molecule rather than the mono-alkylated product.
-
Employ Bulky Groups: If possible, use a bulkier alkylating agent or a catalyst system that is sterically hindered. This can disfavor a second alkylation event at an adjacent position.
-
Use Milder Alkylating Agents: Highly reactive electrophiles are more likely to lead to over-alkylation. Trichloroacetimidates have been shown to be effective alkylating agents, and their reactivity can be tuned. Using an indole substrate with an electron-withdrawing group can also temper reactivity and prevent polyalkylation.[15]
-
N-Protection: As before, an N-protecting group can be invaluable. An EWG on the nitrogen deactivates the ring, making the first alkylation event slower and more controllable, and significantly reducing the rate of a second alkylation.
Question: My reaction is giving me a mixture of C2 and C3 isomers. How can I control the regioselectivity?
Answer: While C3 is the kinetically preferred site for most electrophilic substitutions, C2 functionalization can compete or even dominate under certain conditions, particularly in metal-catalyzed reactions or when the C3 position is blocked.
-
Causality: The selectivity is a delicate balance of electronics and sterics. For traditional electrophilic substitution, the intermediate for C3 attack is more stable. However, in many transition-metal-catalyzed C-H functionalization reactions, C2 selectivity is often observed.[16][17] This can be due to factors like the directing effect of an N-substituent or the intrinsic C-H bond strength.[16] In some palladium-catalyzed arylations, a mechanism involving initial electrophilic palladation at C3 followed by a C3→C2 migration has been proposed to explain the observed C2 selectivity.[18]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting C2 vs. C3 selectivity.
-
For Electrophilic Substitution: To enhance C3 selectivity, stick to milder conditions as described above.
-
For Metal-Catalyzed Reactions: Regioselectivity is highly dependent on the catalyst, ligands, and directing groups.
-
Directing Groups: Installing a directing group on the indole nitrogen (e.g., picolinamide, acyl groups) can effectively steer the metal catalyst to the C2 position.[19]
-
Catalyst Control: The choice of metal and ligand is critical. For instance, in some palladium-catalyzed arylations of N-H indoles, the choice of a magnesium base can switch the selectivity from C2 to C3.[18] Iridium and rhodium catalysts have also been shown to provide different selectivities.[20]
-
Section 1.2: N-Functionalization (Alkylation & Arylation)
Direct functionalization of the indole N-H bond can be challenging due to the competing nucleophilicity of the C3 position and the relatively low acidity of the N-H proton.
Question: I am trying to N-alkylate my indole with an alkyl halide and a base, but I'm getting a significant amount of the C3-alkylated product.
Answer: This is a classic problem of competing N- vs. C-alkylation. The outcome is highly dependent on the reaction conditions, particularly the base, solvent, and counter-ion.
-
Causality: The indole anion, formed upon deprotonation, is an ambident nucleophile. It has electron density on both the nitrogen and the C3 carbon. "Hard" electrophiles tend to react at the harder nitrogen atom, while "softer" electrophiles prefer the softer C3 position. The nature of the ion-pairing between the indole anion and the metal counter-ion also plays a crucial role.
Troubleshooting Protocol:
-
Optimize the Base/Solvent System: This is the most critical factor for controlling selectivity.
-
For N-Alkylation: Use a strong base that promotes the formation of a "free" indole anion or a solvent-separated ion pair. Systems like NaH or KH in a polar aprotic solvent like DMF or DMSO are classic choices. This dissociates the cation from the indole anion, making the more electronegative nitrogen atom the primary site of attack.
-
For C3-Alkylation: Conditions that favor a tight ion pair, such as using Grignard reagents (RMgX) or weaker bases in less polar solvents (like THF or ether), can direct alkylation towards the C3 position.
-
-
Consider Phase-Transfer Catalysis (PTC): Using a base like solid KOH or NaOH in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) is an excellent method for promoting selective N-alkylation. The "naked" indole anion generated in the organic phase is highly reactive at the nitrogen.
Table 1: General Conditions for Selective Indole Alkylation
| Target Position | Recommended Base | Recommended Solvent | Ion-Pairing State |
| N-Alkylation | NaH, KH, K₂CO₃/PTC | DMF, DMSO, CH₃CN | Solvent-separated or "free" anion |
| C3-Alkylation | RMgX, NaHMDS | THF, Ether, Toluene | Tight ion pair |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the indole N-H during reactions?
A1: Not always, but it is often the safest and most efficient strategy, especially during multi-step syntheses or when using harsh reagents (strong acids, bases, or oxidants).[21] N-protection prevents N-alkylation, polymerization, and can be used to direct regioselectivity for C-H functionalization.[13][21] The choice to protect should be based on the stability of your substrate and the conditions of subsequent steps.
Q2: My indole starting material seems to be degrading even during storage or workup. Why?
A2: Indoles, particularly electron-rich derivatives, can be sensitive to air, light, and acid.[22]
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to colored byproducts. Store sensitive indoles under an inert atmosphere (N₂ or Ar) and in the dark.
-
Acid Sensitivity: Trace amounts of acid in solvents (e.g., CDCl₃ for NMR) or on silica gel during chromatography can cause dimerization or decomposition.[3] It is often advisable to use silica gel that has been neutralized with a base (e.g., triethylamine) for purification.
Q3: I am performing a metal-catalyzed cross-coupling reaction and observing catalyst poisoning or low yields. What could be the cause?
A3: The indole nitrogen can act as a ligand and coordinate to the metal center, potentially inhibiting catalysis.[23]
-
N-Protection: This is the most common solution. Protecting the nitrogen with a group like Boc, Ts, or even a simple methyl group prevents coordination with the catalyst, often leading to dramatically improved yields and reaction rates in couplings like Suzuki, Heck, and Sonogashira.[23][24]
-
Ligand Choice: Sometimes, a judicious choice of ligand can mitigate the inhibitory effect of the N-H bond without requiring protection.
Q4: What is the "Ciamician-Dennstedt rearrangement" and is it a common side reaction?
A4: While not a common side reaction in typical functionalizations, it's a historically significant transformation where an indole reacts with a dihalocarbene to insert a carbon atom into the pyrrole ring, expanding it to a quinoline. Modern synthetic methods have largely superseded this, but it highlights the diverse reactivity of the indole C2-C3 bond. Recently, this concept was elegantly extended to a nitrogen-insertion reaction using iodonitrene reagents to convert indoles into quinazolines or quinoxalines.[21]
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. youtube.com [youtube.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 20. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Welcome to the technical support center for indole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during the N-alkylation of indoles.
Q1: My primary side product is the C3-alkylated indole. How can I improve N-selectivity?
A1: The competition between N-alkylation and C3-alkylation is a persistent challenge due to the high nucleophilicity of the C3 position.[1][2] Several factors can be manipulated to favor the desired N-alkylation.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally promote N-alkylation.[1][3][4] The base deprotonates the indole nitrogen, forming the more nucleophilic indolide anion, which preferentially attacks the alkylating agent.[1] Incomplete deprotonation can result in a higher proportion of C3-alkylation.[1][4]
-
Reaction Temperature: In many cases, higher reaction temperatures can favor N-alkylation. For instance, increasing the temperature to 80 °C has been shown to lead to complete N-alkylation in certain systems.[1][4]
-
Catalytic Systems: Modern synthetic methods offer excellent control over regioselectivity. Copper and palladium-based catalytic systems, with the appropriate choice of ligands, can exhibit high selectivity for N-alkylation.[3] For example, copper hydride (CuH) catalysis with DTBM-SEGPHOS as a ligand has demonstrated high N-selectivity.[1]
-
Steric Hindrance: Introducing a bulky substituent at the C3 position can sterically block this site, thus favoring alkylation at the nitrogen atom.[3]
-
Protecting Groups: A temporary protecting group can be introduced at the C3 position to prevent C-alkylation, thereby directing the reaction exclusively to the nitrogen.[1]
Q2: My reaction is yielding significant amounts of dialkylated products. How can I minimize this?
A2: Dialkylation, the alkylation of both the nitrogen and a carbon atom (typically C3), can occur with highly reactive alkylating agents or under harsh reaction conditions.
-
Control Stoichiometry: Carefully control the amount of the alkylating agent. Using a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) is recommended.[1] Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation.[1][5]
-
Monitor Reaction Progress: Closely monitor the reaction's progress and quench it as soon as the desired mono-N-alkylated product is predominantly formed.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control the reactivity and prevent over-alkylation.[1]
-
Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]
Q3: My indole substrate has sensitive functional groups that are incompatible with strong bases. What are my alternatives?
A3: For substrates with sensitive functional groups, milder reaction conditions are necessary.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Phase-Transfer Catalysis: This method employs a phase-transfer catalyst to facilitate the reaction between the indole in an organic phase and the alkylating agent, often with a milder base in an aqueous phase.
-
Modern Catalytic Methods: Various transition-metal catalyzed N-alkylation reactions have been developed that proceed under mild conditions.[4] For example, copper-catalyzed cross-coupling of indoles with N-tosylhydrazones offers an efficient route to N-alkylated indoles.[6][7]
Q4: The reaction is sluggish or not proceeding to completion. How can I improve the conversion?
A4: Low or no conversion can stem from several factors related to reagents and reaction conditions.
-
Reagent Quality: Ensure that all reagents, especially the base and solvent, are of high quality and anhydrous. Moisture can quench strong bases like NaH.
-
Base Strength: If using a weaker base, it may not be sufficient to deprotonate the indole nitrogen effectively. Consider switching to a stronger base like NaH or potassium tert-butoxide.[3]
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide, switching to the corresponding iodide, or adding a catalytic amount of an iodide salt (e.g., KI), can accelerate the reaction.
-
Increase Temperature: Gradually increasing the reaction temperature can often drive the reaction to completion.[3] However, be mindful of potential side reactions at higher temperatures.
II. Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions regarding indole N-alkylation.
Q1: What are the most common methods for indole N-alkylation?
A1: The classical and most widely used method involves the deprotonation of the indole with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.[4] However, numerous other methods have been developed to address the challenges of regioselectivity and substrate scope. These include the Mitsunobu reaction, phase-transfer catalysis, and various transition-metal-catalyzed reactions.[4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in indole N-alkylation. Polar aprotic solvents like DMF and THF are generally preferred for reactions involving strong bases like NaH because they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the resulting indolide anion.[1][3] In some catalytic systems, the solvent can even be used to tune the regioselectivity between N- and C-alkylation.[8][9] For instance, in one indium-catalyzed system, THF favored N1-alkylation, while toluene promoted C6-alkylation.[8][9]
Q3: What are some common protecting groups for the indole nitrogen, and when should I use them?
A3: Protecting the indole nitrogen is often necessary to prevent unwanted side reactions or to direct reactivity to other positions on the indole ring.[10] Common N-protecting groups include:
-
Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These are robust electron-withdrawing groups that are stable to many reaction conditions but often require harsh conditions for removal.[11]
-
Carbamates (e.g., Boc, Cbz): These are widely used and can typically be removed under milder conditions.
-
Alkyl groups (e.g., benzyl): These are stable but can be challenging to remove.
-
Silyl groups (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a versatile protecting group that can be introduced under mild conditions and removed with fluoride ions or Lewis acids.[12][13][14]
-
Pivaloyl group: This bulky group can protect both the N-1 and C-2 positions due to steric hindrance, but its removal can be difficult.[10]
The choice of protecting group depends on the specific reaction sequence and the stability of the group to the planned chemical transformations.[11]
Q4: What is the general mechanism for the classical N-alkylation of indole?
A4: The classical N-alkylation of indole using a strong base and an alkyl halide proceeds through a two-step mechanism. First, the strong base abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion. This anion is a potent nucleophile. In the second step, the indolide anion attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the N-alkylated indole product.
III. Experimental Protocols & Data
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol provides a starting point for the N-alkylation of a generic indole with an alkyl halide.
-
To a solution of the indole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Common Bases and Solvents for Indole N-Alkylation
| Base | Common Solvents | Typical Conditions & Remarks |
| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base. Widely used for classical N-alkylation. Requires anhydrous conditions.[1][3] |
| Potassium tert-Butoxide (t-BuOK) | THF, Dioxane | Strong, non-nucleophilic base. Can be an alternative to NaH. |
| Cesium Carbonate (Cs2CO3) | DMF, Acetonitrile | Milder base, often used in palladium-catalyzed reactions.[15] |
| Potassium Hydroxide (KOH) | DMF, DMSO | Can be effective, especially with phase-transfer catalysts or for activated indoles.[16] |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile, Dichloromethane | Strong, non-nucleophilic organic base. Often used under milder conditions. |
IV. Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Poor N-Selectivity
Caption: Troubleshooting workflow for poor N-selectivity.
Diagram 2: General Reaction Scheme for Indole N-Alkylation
Caption: General reaction for indole N-alkylation.
V. References
-
New strategies for the synthesis of N-alkylated indoles (Review). Semantic Scholar. Available at: --INVALID-LINK--
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: --INVALID-LINK--
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Benchchem. Available at: --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: --INVALID-LINK--
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. National Institutes of Health. Available at: --INVALID-LINK--
-
Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing N-Substitution of Indole Amines. Benchchem. Available at: --INVALID-LINK--
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). ResearchGate. Available at: --INVALID-LINK--
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available at: --INVALID-LINK--
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: --INVALID-LINK--
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. Available at: --INVALID-LINK--
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available at: --INVALID-LINK--
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: --INVALID-LINK--
-
Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. PubMed. Available at: --INVALID-LINK--
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of N-alkylated indoles. ResearchGate. Available at: --INVALID-LINK--
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: --INVALID-LINK--chloride_salt_using_sodium_hydride_and_alkyl_bromide)
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Understanding the Challenge: Why Are Indole Derivatives Often Poorly Soluble?
Technical Support Center: Troubleshooting Poor Solubility of Indole Derivatives in Aqueous Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of indole derivatives in aqueous media. The inherent hydrophobicity of the indole ring system often leads to poor aqueous solubility, creating significant hurdles in experimental assays and formulation development.[1] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges.
The core of the issue lies in the molecular structure of indole. It consists of a benzene ring fused to a pyrrole ring, creating a largely nonpolar, aromatic system.[2][3] This hydrophobicity makes it difficult for water molecules to surround and dissolve the indole derivative, especially when bulky, nonpolar substituents are present on the indole ring. For a compound to be effective in many biological assays or as a therapeutic agent, it must first be dissolved in an aqueous environment.[4]
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with an indole derivative. What's the first thing I should do to assess its solubility?
A1: The foundational step is to determine the baseline solubility of your compound in your primary aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture media). A common and reliable method is the shake-flask method . This involves adding an excess of your compound to the solvent, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. This value, known as the thermodynamic solubility, will be your benchmark for improvement.
Q2: My indole derivative won't dissolve directly in my aqueous buffer. What is the most common initial approach to address this?
A2: The most widely used initial strategy is to first create a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a frequent first choice due to its ability to dissolve a wide range of compounds.[1][5] This stock solution is then serially diluted into your aqueous experimental medium.
Causality: DMSO is a powerful polar aprotic solvent that can disrupt the intermolecular forces in the solid indole derivative, allowing it to dissolve. When this concentrated stock is diluted into an aqueous buffer, the DMSO helps to keep the indole derivative solvated. However, it's crucial to keep the final concentration of DMSO low (typically <0.5%) as it can be toxic to cells and interfere with assays.[1] If precipitation occurs upon dilution, this indicates that the thermodynamic solubility of your compound in the final aqueous/DMSO mixture has been exceeded.[1]
Q3: Can adjusting the pH of my aqueous medium improve the solubility of my indole derivative?
A3: Yes, pH adjustment can be a very effective strategy, but it is entirely dependent on whether your indole derivative has ionizable functional groups.[1][] The indole nitrogen itself is weakly acidic, but its pKa is high (around 17), so it is not easily deprotonated under typical aqueous conditions. However, many indole derivatives are synthesized with acidic or basic substituents.
-
For weakly basic derivatives (containing amine groups): Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a salt that is often significantly more water-soluble.[1][4]
-
For weakly acidic derivatives (containing carboxylic acid groups): Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a salt with enhanced aqueous solubility.[1][7]
It is essential to determine the pKa of your specific compound to effectively optimize the pH for dissolution.[1]
Q4: What are co-solvents and how do they work to improve solubility?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a nonpolar compound.[4][8][9] They work by reducing the overall polarity of the solvent system.[4][]
Mechanism of Action: Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude nonpolar molecules like indole derivatives. A co-solvent, which typically has both a hydrophilic and a hydrophobic part, disrupts this hydrogen-bonding network.[] This makes the solvent environment less polar and more "hospitable" to the hydrophobic indole derivative, allowing it to dissolve more readily.[][9]
Commonly used co-solvents in research and pharmaceutical development include:
Q5: I've heard about using cyclodextrins. How can they help with the solubility of indole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[10] The exterior of the cyclodextrin molecule is hydrophilic, while the central cavity is hydrophobic.[10]
Mechanism of Action: The hydrophobic indole derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex".[11][12][13] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media.[10][13] This is a powerful technique for significantly increasing the aqueous solubility of poorly soluble compounds.[10][14] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10][11]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a very common issue and indicates that the final concentration of your indole derivative exceeds its thermodynamic solubility in the aqueous medium, even with the small amount of DMSO present.[1]
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I'm observing low and inconsistent results in my cell-based assays.
Poor solubility can be a hidden cause of variability in biological data. If your compound is not fully dissolved, the effective concentration that your cells are exposed to will be lower and more variable than your target concentration.
Troubleshooting Steps:
-
Confirm the Solubility Limit: Before proceeding with your assay, perform a kinetic solubility assay in your final cell culture medium to determine the maximum soluble concentration of your compound under your exact experimental conditions.
-
Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution under a microscope. Look for any signs of precipitation or particulate matter.
-
Consider Surfactants: For cell-based assays, incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can help to maintain the solubility of your compound without causing significant cell toxicity.[1] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
Objective: To determine the equilibrium solubility of an indole derivative in a specific aqueous medium.
Materials:
-
Your indole derivative
-
Selected aqueous medium (e.g., PBS pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for concentration analysis (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of your solid indole derivative to a vial containing a known volume of the aqueous medium. "Excess" means that there should be visible undissolved solid at the end of the experiment.
-
Seal the vials securely and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample at high speed to pellet any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the clear supernatant using your validated analytical method. This concentration is the thermodynamic solubility.
Caption: The experimental workflow for the shake-flask solubility method.
Protocol 2: Screening for Optimal Co-solvent Concentration
Objective: To identify the most effective co-solvent and its optimal concentration for solubilizing your indole derivative.
Materials:
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Your indole derivative
-
Scintillation vials or 96-well plate
-
Analytical balance
-
Vortex mixer or plate shaker
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20%, 30% v/v).
-
Add an excess amount of your indole derivative to each vial or well containing the different solvent systems.
-
Follow the shake-flask method (Protocol 1) for each solvent system, allowing for an appropriate equilibration time.
-
Measure the solubility in each system.
-
Plot the solubility of your indole derivative as a function of the co-solvent concentration for each co-solvent tested. The optimal co-solvent and concentration will be the one that provides the highest solubility while being compatible with your downstream application.
Data Presentation Example:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 5 | 15 |
| 10 | 45 | |
| 20 | 120 | |
| PEG 400 | 5 | 25 |
| 10 | 80 | |
| 20 | 250 | |
| DMSO | 5 | 30 |
| 10 | 95 | |
| 20 | 310 |
Advanced Strategies
When basic methods are insufficient, more advanced formulation strategies can be employed, particularly in the context of drug development:
-
Salt Formation: For indole derivatives with suitable ionizable groups, forming a stable salt can dramatically improve solubility and dissolution rate.[15] This is a common strategy in pharmaceutical development to enhance the bioavailability of orally administered drugs.[16] Acid addition salts (e.g., hydrochloride, sulfate) for basic compounds, and alkali metal salts (e.g., sodium, potassium) for acidic compounds are frequently used.[17]
-
Solid Dispersions: This technique involves dispersing the indole derivative in an inert, hydrophilic carrier or matrix at a solid state.[5][18] Methods like melt extrusion or solvent evaporation are used to create these dispersions.[5] The drug is present in an amorphous, high-energy state, which leads to improved wettability and faster dissolution.[5][15]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid compound increases the surface area-to-volume ratio.[4][19][20] While this does not change the thermodynamic solubility, it can significantly increase the rate of dissolution, which is often the limiting factor for absorption.[4][19][21]
Caption: A workflow for selecting a suitable solubility enhancement technique.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. KR20020035857A - Process for the preparation of indole derivatives or salts thereof - Google Patents [patents.google.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. sphinxsai.com [sphinxsai.com]
Technical Support Center: Preventing Oxidation of Hydroxyindole Compounds During Synthesis
Welcome to the technical support center for handling hydroxyindole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive molecules. Here, you will find in-depth answers to common questions, troubleshooting workflows, and detailed protocols to help you prevent oxidative degradation during synthesis and handling.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: Why are hydroxyindole compounds so susceptible to oxidation?
Hydroxyindole compounds are particularly prone to oxidation due to the electron-rich nature of the indole ring system, which is further activated by the hydroxyl group. The phenolic hydroxyl group can be easily deprotonated or participate in single-electron transfer (SET) processes. This initiates a cascade of reactions, often involving atmospheric oxygen, leading to the formation of colored impurities like quinones, dimers, and other degradation products.[1][2] The C3 position of the indole nucleus is often the most reactive site for oxidation.[2]
Q2: What are the common visual indicators of hydroxyindole oxidation?
A distinct color change is the most common sign of oxidation. Solutions or solid samples of hydroxyindole derivatives can turn from colorless or pale yellow to pink, red, brown, or even dark purple upon exposure to air.[3] While a minor color change might not always correlate to a significant loss in purity, it is a clear indicator that degradation is occurring and preventative measures are necessary.
Q3: What are the primary factors that accelerate oxidation?
Several environmental and experimental factors can significantly accelerate the oxidation of hydroxyindoles:
-
Atmospheric Oxygen: This is the primary culprit. Reactions run in open flasks or with solvents that have not been deoxygenated provide a ready source of oxygen.[4][5]
-
Light: Exposure to UV or even ambient light can provide the energy needed to initiate radical oxidation pathways.[6]
-
Trace Metal Ions: Transition metals, such as iron and copper, can act as catalysts in redox reactions, promoting the formation of reactive oxygen species (ROS) that degrade the indole ring.[7][8][9]
-
pH: The stability of hydroxyindoles is highly pH-dependent. Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is extremely sensitive to oxidation.[10][11] While acidic conditions are generally more stable, extreme pH levels can catalyze other degradation pathways like hydrolysis.[11][12]
-
Elevated Temperatures: Higher temperatures increase reaction rates, including the rate of oxidation.[5]
Part 2: Core Prevention Strategies & Troubleshooting
This section provides a troubleshooting workflow and detailed guidance on the primary methods to prevent oxidation.
Troubleshooting Workflow: Choosing Your Prevention Strategy
Use the following decision tree to select the most appropriate strategy for your specific synthesis.
Caption: Decision workflow for selecting an oxidation prevention strategy.
Q4: My reaction is turning dark. What is the first and most critical step I should take?
Answer: The immediate priority is to eliminate oxygen from your reaction system. Hydroxyindoles are air-sensitive, and the most robust way to prevent oxidation is to perform all manipulations under an inert atmosphere.[4] This involves using specialized glassware and techniques, such as a Schlenk line or a glovebox.[13][14][15]
A Schlenk line is a dual-manifold system that allows you to alternate between vacuum and a supply of high-purity inert gas (typically argon or nitrogen). This enables you to remove air from your reaction flask and replace it with an inert atmosphere, protecting your compounds from oxygen-driven degradation.[4]
Caption: Simplified schematic of a Schlenk line setup.
Q5: How do I properly prepare my solvents to minimize oxidation?
Answer: Standard laboratory solvents are saturated with dissolved atmospheric gases, including oxygen. It is crucial to degas your solvents before use in any reaction involving sensitive hydroxyindoles.[16][17] There are three common methods, each with its own advantages.
| Degassing Technique | Procedure | Efficacy | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated 3-4 times.[16] | Most Effective. Removes virtually all dissolved gases. | Highly air-sensitive reactions, organometallic chemistry, and when absolute exclusion of O₂ is critical. |
| Inert Gas Purging (Sparging) | A long needle connected to an inert gas line is submerged in the solvent, and the gas is bubbled through for 30-60 minutes to displace dissolved oxygen.[5][17] | Moderately Effective. Sufficient for many applications. | Less sensitive reactions or when large volumes of solvent need to be degassed quickly.[15] |
| Sonication under Vacuum | The solvent is sonicated while a light vacuum is applied. The ultrasonic waves facilitate the formation and removal of gas bubbles.[15][18] | Moderately Effective. Faster than purging for small volumes. | HPLC solvent preparation and reactions where moderate degassing is sufficient.[18] |
Q6: Can I use chemical additives to prevent oxidation? If so, which ones?
Answer: Yes, antioxidants and metal chelators are effective chemical tools to prevent degradation.
-
Antioxidants: These compounds act as radical scavengers, intercepting reactive radical species before they can attack your hydroxyindole molecule.[19][20] They are often referred to as "chain-breaking" antioxidants.[21]
-
Metal Chelators: These molecules bind to trace metal ions in your reaction mixture, sequestering them and preventing them from catalytically generating reactive oxygen species.[9][22][23] This is a form of secondary or preventative antioxidant activity.
| Additive Type | Example Compound | Typical Concentration | Mechanism of Action & Considerations |
| Radical Scavenger | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A phenolic antioxidant that scavenges free radicals. It is highly soluble in organic solvents but may be difficult to remove during purification.[3] |
| Radical Scavenger | Ascorbic Acid (Vitamin C) | 0.05 - 0.5% (w/v) | A water-soluble antioxidant. Ideal for aqueous or protic solvent systems. Can be easily removed with an aqueous wash. |
| Metal Chelator | Ethylenediaminetetraacetic acid (EDTA) | 1 - 10 mM | Binds tightly to divalent and trivalent metal ions (Fe²⁺, Fe³⁺, Cu²⁺), preventing them from participating in redox cycling.[22][23] Primarily used in aqueous systems. |
| Metal Chelator | Citric Acid | 1 - 10 mM | A natural and weaker chelator than EDTA, effective in many systems. Its efficacy is pH-dependent.[22] |
Part 3: Detailed Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This protocol describes the most thorough method for removing dissolved gases from a reaction solvent.[16]
Materials:
-
Schlenk flask appropriately sized for the solvent volume (do not fill more than 50%).
-
High-vacuum Schlenk line.
-
Liquid nitrogen in a Dewar flask.
-
The solvent to be degassed.
Procedure:
-
Preparation: Place the solvent in the Schlenk flask with a stir bar. Attach the flask to the Schlenk line.
-
Freeze: Immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to freeze the solvent in a thin layer around the inner surface, avoiding a solid block at the bottom. Wait until the solvent is completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold. Allow the flask to remain under high vacuum for 5-10 minutes. You will see gas bubbling out of the frozen solvent as it is evacuated.
-
Thaw: Close the stopcock to the manifold. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely at room temperature. You may use a warm water bath to speed this up, but do so cautiously.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) by carefully opening the stopcock to the inert gas manifold. The solvent is now degassed and ready for use.
Protocol 2: Setting up a Reaction under Inert Atmosphere
This protocol outlines the basic steps for running a reaction on a Schlenk line.[13]
Materials:
-
Schlenk line with vacuum and inert gas supply.
-
Properly dried Schlenk reaction flask and other glassware (e.g., addition funnel).
-
Reagents and degassed solvent.
-
Syringes and needles for liquid transfer.
Procedure:
-
Glassware Preparation: Assemble your reaction glassware (e.g., flask with condenser). Heat the glassware in an oven (>120 °C) for several hours or flame-dry it under vacuum to remove adsorbed water.
-
Evacuate-Refill Cycle: Attach the cool, assembled glassware to the Schlenk line.
-
Carefully open the stopcock to the vacuum manifold to evacuate the air.
-
Once under vacuum for several minutes, close the stopcock to the vacuum and carefully open it to the inert gas manifold to fill the flask.
-
Repeat this evacuate-refill cycle 3-5 times to ensure the atmosphere inside is fully inert.[4]
-
-
Adding Reagents:
-
Solids: Add solid reagents to the flask under a positive flow of inert gas. To do this, briefly remove the stopper or condenser while maintaining a gentle outflow of gas from the flask neck to prevent air from entering.
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to the inert gas line through a bubbler, which serves as an overpressure valve.
-
Workup and Isolation: If the product is also air-sensitive, the workup (e.g., filtration, solvent removal) must also be performed using air-sensitive techniques.[13][24] Purification of the final product may involve methods like recrystallization or flash column chromatography, potentially requiring modified setups to maintain an inert environment.[25]
Protocol 3: Using BHT as an Antioxidant in Solution
This protocol provides a method for preparing a stock solution of BHT and adding it to your reaction.[3]
Materials:
-
Butylated hydroxytoluene (BHT).
-
Anhydrous, degassed solvent (e.g., ethanol, ethyl acetate).
-
Volumetric flasks and pipettes.
Procedure for 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT.
-
Transfer the BHT to a 10 mL volumetric flask.
-
Add the degassed solvent to dissolve the BHT.
-
Once dissolved, bring the final volume to the 10 mL mark.
-
Mix thoroughly and store in a tightly sealed amber vial at 2-8°C.
Procedure for Adding BHT to a Reaction:
-
Determine the desired final concentration of BHT. A common target is 0.01%.
-
To prepare a 50 mL reaction mixture containing 0.01% BHT, you will need 5 mg of BHT.
-
Add 500 µL of the 1% BHT stock solution to your reaction flask along with the solvent before adding your sensitive hydroxyindole compound.
-
Ensure the BHT is thoroughly mixed before proceeding.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both metal-chelating and free radical-scavenging synthetic pentapeptides as efficient inhibitors of reactive oxygen species generation - Metallomics (RSC Publishing) DOI:10.1039/D0MT00103A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. How To [chem.rochester.edu]
- 17. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aocs.org [aocs.org]
- 23. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. advion.com [advion.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Hydroxy-1H-indole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-hydroxy-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this valuable indole derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to the Synthetic Challenge
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, particularly at scale, presents a unique set of challenges owing to the presence of both a phenolic hydroxyl group and a carboxylic acid function on the indole core. These groups can influence the reactivity of the indole ring and introduce complexities in both the reaction and purification stages.
The most common and adaptable route to this class of compounds is a multi-step synthesis culminating in a Fischer indole synthesis. This guide will focus on a robust pathway involving the Japp-Klingemann reaction followed by Fischer indolization, a strategy that offers good control over regioselectivity.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic workflow is outlined below. This diagram illustrates the key transformations from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Japp-Klingemann Reaction
Question 1: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate. What are the likely causes and how can I improve it?
Answer: Low yields in the Japp-Klingemann reaction are a common issue and can often be traced back to a few key factors.
-
Incomplete Diazotization: The initial formation of the diazonium salt from the aniline precursor is critical. Ensure that your sodium nitrite solution is fresh and added slowly at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt. The reaction mixture should be kept acidic throughout the addition.
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature throughout the coupling step is crucial for success.
-
Incorrect pH for Coupling: The coupling of the diazonium salt with the β-ketoester is pH-sensitive. The pH should be controlled carefully, usually in a slightly acidic to neutral range, to facilitate the reaction.[1][2]
-
Side Reactions: The diazonium salt can undergo unwanted side reactions, such as coupling with itself or reacting with the solvent. Using a slight excess of the β-ketoester can help to favor the desired reaction.
Troubleshooting Table: Japp-Klingemann Reaction
| Symptom | Potential Cause | Recommended Solution |
| Low or no hydrazone formation | Incomplete diazotization | Use fresh sodium nitrite, maintain low temperature (0-5 °C), and ensure acidic conditions. |
| Oily/dark-colored product | Decomposition of diazonium salt | Maintain strict temperature control throughout the reaction. |
| Multiple spots on TLC | Incorrect pH, side reactions | Optimize pH of the coupling reaction; use a slight excess of the β-ketoester. |
Part 2: Fischer Indole Synthesis
Question 2: The Fischer indole cyclization is not proceeding to completion, or I am observing significant byproduct formation. How can I optimize this step?
Answer: The Fischer indole synthesis is a powerful reaction, but its success is highly dependent on the reaction conditions and the nature of the substrate.[3][4][5]
-
Choice of Acid Catalyst: The strength and type of acid catalyst are critical. Common choices include Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or gaseous HCl, and Lewis acids such as zinc chloride.[3] The optimal catalyst will depend on the specific hydrazone intermediate. For substrates with sensitive functional groups, milder catalysts may be necessary.
-
Reaction Temperature and Time: The cyclization often requires elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of tarry byproducts. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Regioselectivity Issues: With unsymmetrical ketones or substituted phenylhydrazines, the formation of regioisomers is possible. The directing effects of the substituents on the phenylhydrazine ring will influence the position of cyclization.
-
Side Reactions: A common side reaction is the cleavage of the N-N bond in the hydrazone, which can lead to the formation of the corresponding aniline and ketone as byproducts. This is often favored by strongly acidic conditions and high temperatures.
Troubleshooting Table: Fischer Indole Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to indole | Inappropriate acid catalyst | Screen different Brønsted and Lewis acid catalysts. |
| Formation of tarry byproducts | Excessive temperature or reaction time | Optimize temperature and monitor reaction progress by TLC. |
| Presence of starting aniline/ketone | N-N bond cleavage | Use milder acid catalysts or lower reaction temperatures. |
| Formation of regioisomers | Lack of regiocontrol | Modify substituents on the starting materials to direct cyclization. |
Part 3: Hydrolysis and Purification
Question 3: I am struggling with the final hydrolysis step and the purification of the this compound. What are the best practices?
Answer: The presence of both a hydroxyl and a carboxylic acid group can make the final product challenging to purify.
-
Incomplete Hydrolysis: Ensure that a sufficient excess of base (e.g., NaOH or KOH) and an adequate reaction time are used for the hydrolysis of the ester. The reaction can be monitored by TLC or HPLC to confirm the complete disappearance of the starting material.
-
Purification Challenges: The final product is often a solid with limited solubility in common organic solvents. Recrystallization is a common purification method. A suitable solvent system might be a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Decarboxylation: Indole carboxylic acids can be susceptible to decarboxylation at high temperatures, especially under acidic or basic conditions. Avoid excessive heat during workup and purification.
-
Oxidation of the Hydroxyl Group: The 6-hydroxy group can be sensitive to oxidation, leading to colored impurities. It is advisable to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Purification Protocol: this compound
-
Acidification: After hydrolysis, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filtration: Collect the crude product by filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or methanol/water). Allow the solution to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature to avoid decarboxylation.
Detailed Experimental Protocols
The following is a representative, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar indole derivatives.[1][2]
Step 1: Synthesis of the Hydrazone Intermediate (Japp-Klingemann Reaction)
-
Diazotization: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Coupling: In a separate flask, dissolve the β-ketoester (1.0 eq) in ethanol and cool to 0 °C. Add the freshly prepared diazonium salt solution dropwise to the β-ketoester solution, while maintaining the pH between 4 and 5 with the addition of a sodium acetate solution.
-
Isolation: Stir the reaction mixture at 0-5 °C for 2-3 hours. The precipitated hydrazone is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of the Indole Ester (Fischer Indole Synthesis)
-
Cyclization: Add the hydrazone intermediate (1.0 eq) to a suitable acid catalyst (e.g., a mixture of acetic acid and sulfuric acid, or polyphosphoric acid) at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Workup: After completion, pour the reaction mixture into ice-water. The precipitated indole ester is collected by filtration, washed with water, and dried.
Step 3: Hydrolysis to this compound
-
Saponification: Suspend the indole ester (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (3-5 eq).
-
Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture, and acidify with concentrated HCl to a pH of 2-3. The precipitated this compound is collected by filtration, washed with cold water, and purified by recrystallization.
Safety Precautions
-
Handling of Diazonium Salts: Diazonium salts can be explosive when dry. Always handle them in solution and at low temperatures.
-
Use of Strong Acids: The Fischer indole synthesis often employs strong acids. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: For sensitive intermediates and the final product, working under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. synarchive.com [synarchive.com]
"analytical method validation for 6-hydroxy-1H-indole-4-carboxylic acid"
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the analytical method validation of 6-hydroxy-1H-indole-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles, ensuring robust and reliable analytical outcomes.
Introduction to the Analyte and Method Validation
This compound is a heterocyclic compound of interest in pharmaceutical research. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid moiety on an indole scaffold, presents unique challenges and considerations for analytical method development and validation. The acidic and phenolic protons, along with the aromatic system, dictate its chromatographic behavior and stability.
Analytical method validation is a mandatory process in the pharmaceutical industry, ensuring that a chosen analytical procedure is fit for its intended purpose.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines, most notably ICH Q2(R1), which outlines the necessary validation characteristics to be evaluated.[3][4] This guide will navigate the practical application of these principles for this compound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing and validating an analytical method for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: The molecule's structure provides critical clues for method development. Key properties include:
-
Acidity: The carboxylic acid group is the primary acidic center.[5] The phenolic hydroxyl group is also weakly acidic. This means the molecule's overall charge is highly dependent on pH.
-
Polarity: The presence of hydroxyl and carboxylic acid groups makes the molecule relatively polar.
-
UV Absorbance: The indole ring is a strong chromophore, making UV detection a suitable choice for quantification. A UV scan of the analyte solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Solubility: Solubility will be pH-dependent. It is expected to be more soluble in slightly alkaline aqueous solutions (due to deprotonation of the carboxylic acid) and in polar organic solvents like methanol, acetonitrile, and DMSO.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for HPLC Method |
|---|---|---|
| Molecular Formula | C₉H₇NO₃ | --- |
| Molecular Weight | ~177.16 g/mol | --- |
| pKa (Carboxylic) | ~4-5 | Mobile phase pH must be controlled to ensure consistent retention. |
| pKa (Phenolic) | ~9-10 | Less critical for typical reversed-phase pH ranges, but relevant for high-pH methods. |
| LogP | ~1.5 - 2.5 | Suitable for reversed-phase chromatography. |
| UV λmax | ~220-230 nm, ~270-290 nm | Optimal wavelengths for UV detection. |
Q2: What is a good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound?
A2: A logical starting point for an RP-HPLC method would utilize a C18 column with a buffered mobile phase.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Suppresses ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is recommended to elute the analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[6] |
| Detection | UV, set at a λmax (e.g., 225 nm or 275 nm) | Provides high sensitivity for the indole chromophore. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
Q3: Why is mobile phase pH control so critical for this analysis?
A3: Mobile phase pH is arguably the most critical parameter for achieving a robust and reproducible separation of this compound. The carboxylic acid group's ionization state is directly controlled by the mobile phase pH.
-
At Low pH (e.g., pH < 3): The carboxylic acid is fully protonated (COOH), making the molecule less polar. This increases its retention on a reversed-phase column and minimizes undesirable interactions with residual silanols on the silica-based packing, leading to sharp, symmetrical peaks.[7]
-
At Mid-range pH (e.g., pH 4-7): The molecule will exist in a mixture of protonated and deprotonated (COO⁻) states. This can lead to broad, misshapen peaks and shifting retention times if the pH is not precisely controlled by a suitable buffer.
-
At High pH (e.g., pH > 8): The molecule will be fully ionized. While this can be a valid approach with pH-stable columns, it can be more complex to manage.
Therefore, maintaining a consistent, buffered mobile phase at a low pH is the most straightforward strategy for good chromatography.
Q4: What are the mandatory validation parameters I need to assess according to ICH Q2(R1)?
A4: For a quantitative impurity method and an assay, the ICH Q2(R1) guideline requires the evaluation of a comprehensive set of validation parameters to prove the method is fit for purpose.[8]
Table 3: ICH Q2(R1) Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the analyte is assessed without interference from impurities, degradants, or matrix components.[9][10] | Peak purity analysis (e.g., via PDA detector) should pass. No co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[11] | Correlation coefficient (r²) ≥ 0.998. Y-intercept should be insignificant.[2] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[1] | For Assay: 80-120% of the test concentration. For Impurities: From reporting level to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value.[9] | For Assay: 98.0-102.0% recovery. For Impurities: 80.0-120.0% recovery. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[11] | Repeatability (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities. Intermediate Precision (RSD) should also meet similar criteria.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically demonstrated by a signal-to-noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | Typically demonstrated by a signal-to-noise ratio of 10:1 and acceptable precision (e.g., RSD ≤ 10%).[10] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters should remain within acceptance criteria when parameters like pH, flow rate, and column temperature are slightly varied. |
Visual Workflow for Method Validation
The following diagram outlines the logical flow of the analytical method validation process, from initial development to final reporting, in accordance with ICH guidelines.
Caption: Logical workflow for analytical method validation.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Peak Shape Problems
Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue for acidic and basic compounds and is often caused by secondary interactions with the stationary phase.[7]
-
Primary Cause: Silanol Interactions. The most probable cause is an ionic interaction between the deprotonated (negatively charged) carboxylic acid group of your analyte and residual silanol groups (Si-OH) on the silica-based column packing, which can be ionized (Si-O⁻) at higher pH values.
-
Solution 1 (Recommended): Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid. This protonates both your analyte and the silanol groups, eliminating the ionic interaction.
-
Solution 2: Use a high-purity, end-capped column. Modern columns are designed to have minimal residual silanols, reducing this effect.
-
Solution 3: Add a competing base to the mobile phase (e.g., 10-20 mM triethylamine), but this is an older technique and can complicate the mobile phase. Lowering the pH is a more robust solution.
-
-
Secondary Cause: Column Contamination or Overload.
-
Solution: Ensure your sample injection volume and concentration are not overloading the column.[13] If the column is old, try flushing it with a strong solvent or replace it.
-
The following decision tree can help diagnose the cause of peak tailing.
Caption: Troubleshooting decision tree for peak tailing.
Q: My peaks are consistently broad, leading to poor resolution. What should I investigate?
A: Broad peaks can stem from several issues, both chemical and mechanical.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening.[7] Ensure connections are short and use appropriate ID tubing (e.g., 0.005 inches for UHPLC/HPLC).
-
Column Degradation: A void at the head of the column can cause the sample band to spread before separation begins. This can be diagnosed by a sudden drop in backpressure and broad peaks. The solution is to replace the column.[13]
-
Slow Gradient or Low Organic Content: If the analyte is spending too much time on the column, diffusion can cause broadening. Try a faster gradient or a slightly higher starting percentage of organic solvent.
-
Temperature Mismatch: If the column is heated but the mobile phase is at room temperature, thermal mismatch can occur. Ensure your system has a mobile phase pre-heater or allow adequate tubing length within the column compartment for thermal equilibration.
Retention and Sensitivity Issues
Q: The retention time for my analyte is drifting between injections. What's causing this instability?
A: Retention time drift is usually due to a lack of equilibrium or changes in the mobile phase or temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, this can require flushing with 10-20 column volumes.[6]
-
Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump's proportioning valves are working correctly.[14] Premixing the mobile phase can eliminate this as a variable. Also, ensure there is no selective evaporation of the more volatile organic component from the mobile phase reservoir.
-
Temperature Fluctuation: Use a thermostatted column compartment. A change of just 1°C can alter retention times, especially for ionizable compounds.[14]
Q: I am having trouble reaching my desired Limit of Quantitation (LOQ). How can I improve my signal?
A: Improving sensitivity requires optimizing both chromatographic and detector settings.
-
Optimize Detection Wavelength: Ensure you are monitoring at the λmax of the analyte where absorbance is highest.
-
Mobile Phase pH: While low pH is good for peak shape, ensure it doesn't suppress the chromophore's absorbance. Check the UV spectrum at different pH values.
-
Reduce Baseline Noise: A noisy baseline will increase your LOQ. Ensure the mobile phase is freshly prepared with high-purity solvents and degassed properly. A contaminated detector cell can also increase noise.[6]
-
Increase Injection Volume: If peak shape allows, a larger injection volume will increase the analyte signal. Be cautious of overloading the column.
-
Switch to a More Sensitive Detector: If UV is insufficient, consider using a fluorescence detector (if the molecule is fluorescent) or mass spectrometry (LC-MS) for significantly lower detection limits.[15]
Specificity and Matrix-Related Issues
Q: I'm analyzing the compound in a biological matrix (e.g., plasma) and suspect matrix effects in my LC-MS analysis. How can I diagnose and mitigate this?
A: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[16][17]
-
Diagnosis: The most common method is a post-extraction spike analysis. Compare the analyte response in a spiked sample extract to the response of a pure standard in solvent. A significant difference indicates matrix effects.[17]
-
Mitigation:
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient. Use more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction to better clean up the sample.[15][18][19]
-
Chromatographic Separation: Modify your HPLC gradient to better separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of a method.[20][21] They help identify potential degradation products and prove that they do not interfere with the quantification of the active pharmaceutical ingredient (API).[22][23][24]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution at ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a photodiode array (PDA) detector.
-
Evaluation:
-
Aim for 5-20% degradation of the parent compound.
-
Assess peak purity of the parent peak in all conditions to ensure no degradants are co-eluting.
-
Ensure all major degradation peaks are well-resolved from the parent peak (Resolution > 2.0).
-
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. assayprism.com [assayprism.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. mail.bjbabs.org [mail.bjbabs.org]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. acdlabs.com [acdlabs.com]
- 22. rjptonline.org [rjptonline.org]
- 23. scispace.com [scispace.com]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Stability of 6-hydroxy-1H-indole-4-carboxylic acid for Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My solution of 6-hydroxy-1H-indole-4-carboxylic acid is turning brown. What is happening and is my compound still usable?
A1: The brown discoloration is a classic indicator of oxidation. The 6-hydroxy group on the indole ring is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and even trace metal ions in your solution. This process forms quinone-type structures and other colored polymeric degradation products. Once discoloration is visually apparent, the concentration of the active compound is significantly reduced, and the degradation products may interfere with your assay. It is strongly recommended to discard the solution and prepare a fresh one using the stabilization techniques outlined in this guide.
Q2: What is the primary cause of instability for this compound?
A2: The primary cause of instability is the oxidation of the electron-rich phenolic hydroxyl group on the indole ring.[1][2] This is a common issue for phenolic compounds, where the hydroxyl group can donate a hydrogen atom to a free radical, forming a more stable phenoxy radical through resonance.[2] The indole nucleus itself is also susceptible to oxidation.[3] Factors such as pH, exposure to atmospheric oxygen, light, and the presence of metal catalysts can all significantly accelerate this degradation process.
Q3: How should I prepare a stock solution of this compound to maximize its stability?
A3: To maximize stability, your stock solution should be prepared in a deoxygenated solvent, such as DMSO or ethanol, and should include an antioxidant. It is crucial to minimize the compound's exposure to oxygen and light during preparation. For detailed, step-by-step instructions, please refer to Protocol 1: Preparation of a Stabilized Stock Solution .
Q4: Can I use an aqueous buffer to prepare my stock solution?
A4: It is not recommended to prepare high-concentration stock solutions in aqueous buffers for long-term storage, as the presence of water and dissolved oxygen can accelerate degradation. If your experimental design requires a stock solution in an aqueous buffer, it should be prepared fresh immediately before use and should contain antioxidants. The pH of the buffer is also a critical factor; a slightly acidic pH is generally preferred to slow the rate of oxidation.
Q5: Which antioxidants are best for stabilizing this compound, and at what concentration?
A5: Ascorbic acid (Vitamin C) and Trolox are excellent choices for stabilizing phenolic compounds in solution. They act as free radical scavengers, protecting the this compound from oxidative damage. The recommended final concentration of these antioxidants in your stock solution and working solutions is typically in the range of 10-100 µM. For a comparative overview of common antioxidants and their recommended concentrations, see Table 1: Recommended Antioxidants for Stabilization .
Q6: Will the addition of antioxidants interfere with my assay?
A6: This is a critical consideration. Antioxidants are, by nature, redox-active molecules and can interfere with assays that measure oxidative stress or involve redox reactions.[4][5] For example, in assays that measure reactive oxygen species (ROS), the antioxidant will quench the signal. It is essential to run a control experiment with the antioxidant alone (without your compound of interest) to determine its effect on the assay. If interference is observed, you may need to consider alternative stabilization methods, such as working under an inert atmosphere.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| High variability in results between experimental replicates. | Degradation of the compound in the assay medium during the experiment. | Assess the stability of the compound in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh dilutions from a stabilized stock solution immediately before each experiment. Add a suitable antioxidant to the assay medium if compatible with the assay. |
| Loss of biological activity over a short period. | Rapid oxidation of the 6-hydroxy group. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored properly under an inert atmosphere and protected from light. Use deoxygenated solvents and buffers for all preparations. |
| Unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. The indole ring is sensitive to strongly acidic conditions, which can cause degradation.[3][6] | Use a mildly acidic or neutral pH for your mobile phase if acid-catalyzed degradation is suspected.[3] Ensure the sample is freshly prepared and has not been exposed to light or oxygen for extended periods. |
| Color change (yellowing/browning) of the solid compound. | Long-term exposure to air and light. | Store the solid compound in a desiccator, in the dark, and preferably under an inert gas like argon or nitrogen. For long-term storage, keep it at -20°C or -80°C. |
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with ascorbic acid as a stabilizer.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
L-Ascorbic acid
-
Argon or Nitrogen gas
-
Amber glass vials with screw caps
Procedure:
-
Deoxygenate the Solvent: Bubble argon or nitrogen gas through the DMSO for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Stock: Prepare a 1 M stock solution of L-Ascorbic acid in deoxygenated water.
-
Weigh the Compound: In a tared amber glass vial, accurately weigh the required amount of this compound.
-
Add Antioxidant: To the solid compound, add the ascorbic acid stock solution to achieve a final concentration of 100 µM in your final stock solution volume.
-
Dissolve the Compound: Add the deoxygenated DMSO to the vial to reach the desired final concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Inert Gas Overlay: Before sealing the vial, gently flush the headspace with argon or nitrogen gas to create an inert atmosphere.
-
Storage: Store the stock solution at -80°C, protected from light.
Table 1: Recommended Antioxidants for Stabilization
| Antioxidant | Recommended Concentration Range | Solvent | Notes |
| L-Ascorbic Acid | 10 - 100 µM | Aqueous buffers, DMSO | Water-soluble. Can interfere with redox-based assays.[4] |
| Trolox | 10 - 100 µM | Ethanol, DMSO | Water-soluble analog of Vitamin E. |
| N-Acetylcysteine (NAC) | 50 - 200 µM | Aqueous buffers | Can also interfere with some assays.[4] |
Visualizing the Challenge and Solution
To better understand the processes involved, the following diagrams illustrate the degradation pathway and the recommended workflow for handling this sensitive compound.
References
- 1. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant-Induced Pseudohyperglycemia Due to Interference of Measurements by Blood Glucose Monitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 6-Hydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its inherent chemical properties, particularly the presence of a hydroxyl group on the benzene portion of the indole ring, provide a unique handle for synthetic modification and modulation of pharmacological activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 6-hydroxyindole derivatives, drawing upon experimental data to elucidate the impact of structural modifications on their therapeutic potential across different disease areas.
The Significance of the 6-Hydroxyl Group: A Comparative Overview
The position of the hydroxyl group on the indole ring is a critical determinant of biological activity. While various hydroxyindole isomers have been investigated, the 6-hydroxy substitution imparts a distinct pharmacological profile.
A comparative study on the inhibition of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases, revealed a clear structure-activity relationship based on the hydroxyl position. In mouse hippocampal (HT-22) and rat dopaminergic (N27) cell lines, 3-hydroxyindole was identified as the most potent inhibitor of ferroptosis.[2] Interestingly, in N27 cells, the order of potency was determined to be 3-hydroxyindole > 7-hydroxyindole > 6-hydroxyindole, suggesting that while active, the 6-hydroxy isomer is less potent in this specific neuroprotective mechanism compared to its counterparts.[2]
Similarly, in the context of intestinal motility, the position of the hydroxyl group significantly influences the stimulatory effect of hydroxyindoles. A study comparing various isomers found that 5-hydroxyindole is a more potent stimulant of gut contractility than its 4-, 6-, and 7-hydroxy analogs. The rank order of potency was established as: 5-hydroxyindole > 5-methoxyindole > 4-hydroxyindole ≥ 6-hydroxyindole ≥ 7-hydroxyindole ≥ 5-aminoindole. This again places the 6-hydroxy derivative at a lower potency level for this particular biological function compared to the 5-hydroxy isomer.
These findings underscore the principle that subtle changes in the molecular architecture, such as the placement of a single hydroxyl group, can have a profound impact on the interaction with biological targets and the resulting pharmacological response.
Structure-Activity Relationship of 6-Hydroxyindole Derivatives: A Positional Analysis
The therapeutic potential of the 6-hydroxyindole scaffold can be further fine-tuned by introducing various substituents at different positions of the indole ring. The following sections dissect the SAR based on the position of these modifications.
Substitutions at the Indole Nitrogen (N-1)
The indole nitrogen is a common site for modification to modulate physicochemical properties and biological activity. Alkylation, arylation, and acylation at the N-1 position can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation. While specific SAR studies on N-1 substituted 6-hydroxyindoles are limited, general trends from broader indole series suggest that this position is critical for activity in various therapeutic areas, including as kinase inhibitors and anticancer agents. For instance, in a series of indole-based inhibitors, N-1 substitution was found to be crucial for potent activity.
Modifications at the C-2 and C-3 Positions
The pyrrole ring of the indole nucleus, particularly the C-2 and C-3 positions, is highly amenable to substitution and plays a pivotal role in the interaction with biological targets.
-
Anticancer Activity: In many classes of indole-based anticancer agents, the presence of a bulky aromatic or heteroaromatic group at the C-3 position is essential for potent activity. For example, in a series of spirooxindole derivatives, substitutions at the C-3 position were shown to be critical for their anti-proliferative effects against various cancer cell lines. While direct evidence for 6-hydroxyindoles is scarce, it is reasonable to extrapolate that similar modifications at the C-3 position of a 6-hydroxyindole scaffold would significantly impact its anticancer potential.
-
Antimicrobial Activity: The introduction of various heterocyclic moieties at the C-2 or C-3 position of the indole ring has been a successful strategy in the development of novel antimicrobial agents. For instance, indole-diketopiperazine alkaloids have demonstrated significant antibacterial and antifungal activities, with the substituents on the pyrrolidine ring fused to the indole core playing a key role in their potency.[3]
Substitutions on the Benzene Ring (C-4, C-5, and C-7)
In addition to the C-6 hydroxyl group, further substitutions on the benzene portion of the indole nucleus can modulate activity.
-
Neuroprotective Agents: In the development of indole-based neuroprotective agents, substitutions on the benzene ring have been shown to influence their antioxidant and anti-inflammatory properties. For example, in a series of stobadine derivatives, electron-donating substitutions on the benzene ring were found to enhance their neuroprotective effects.[4]
-
Antimalarial Activity: A 6-amidinoindole derivative has been synthesized and shown to bind to heme, suggesting its potential as an antimalarial agent.[5] This highlights the potential of introducing nitrogen-containing functional groups at the C-6 position to achieve specific biological activities.
Comparative Data of Hydroxyindole Derivatives
The following table summarizes the comparative biological activities of different hydroxyindole isomers from the available literature.
| Compound | Biological Activity | Model System | Potency/Efficacy | Reference |
| 3-Hydroxyindole | Inhibition of Ferroptosis | HT-22 and N27 cells | Most potent | [2] |
| 6-Hydroxyindole | Inhibition of Ferroptosis | N27 cells | Less potent than 3- and 7-hydroxyindole | [2] |
| 7-Hydroxyindole | Inhibition of Ferroptosis | N27 cells | More potent than 6-hydroxyindole | [2] |
| 4-Hydroxyindole | Stimulation of Intestinal Motility | Rat colon | Less potent than 5-hydroxyindole | |
| 5-Hydroxyindole | Stimulation of Intestinal Motility | Rat colon | Most potent | |
| 6-Hydroxyindole | Stimulation of Intestinal Motility | Rat colon | Less potent than 5-hydroxyindole | |
| 7-Hydroxyindole | Stimulation of Intestinal Motility | Rat colon | Less potent than 5-hydroxyindole |
Experimental Protocols
General Synthesis of Substituted 6-Hydroxyindoles
The synthesis of a library of 6-hydroxyindole derivatives for SAR studies can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or the Bischler-Mohlau indole synthesis, starting from appropriately substituted anilines and ketones or α-haloketones.
Example Protocol: Synthesis of a 6-Amidinoindole Derivative[5]
-
Step 1: Synthesis of 6-Cyanoindole: Start with a suitable precursor, such as 6-bromoindole, and perform a cyanation reaction (e.g., using copper(I) cyanide) to introduce the cyano group at the 6-position.
-
Step 2: Formation of Amidoxime: Dissolve 6-cyanoindole in dry dioxane. Add aqueous hydroxylamine and heat the solution at 80°C for 5 hours. After cooling, evaporate the solvent under reduced pressure.
-
Step 3: Hydrogenation to Amidinoindole: The resulting amidoxime is then hydrogenated to yield the final 6-amidinoindole.
This protocol provides a general framework. Specific reaction conditions, purification methods, and characterization techniques should be optimized for each derivative.
In Vitro Biological Evaluation: Inhibition of Ferroptosis Assay[2]
-
Cell Culture: Plate HT-22 or N27 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-hydroxyindole derivatives for a predetermined period.
-
Induction of Ferroptosis: Induce ferroptosis using a known inducer, such as erastin or RSL3.
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each compound to determine their potency in inhibiting ferroptosis.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of 6-hydroxyindole derivatives and a general experimental workflow.
Caption: Key SAR concepts for 6-hydroxyindole derivatives.
Caption: General workflow for SAR studies.
Conclusion and Future Directions
The 6-hydroxyindole scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although limited in direct comparisons, clearly indicates that the position of the hydroxyl group and substitutions at other positions on the indole ring are critical for determining the biological activity and potency of these derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of 6-hydroxyindole analogs with diverse substitutions at the N-1, C-2, C-3, and other positions on the benzene ring. Such comprehensive SAR studies, coupled with computational modeling, will be instrumental in elucidating the precise molecular interactions that govern their activity and in designing next-generation 6-hydroxyindole-based drugs with improved efficacy and selectivity for a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 4. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydroxy-Indole-Carboxylic Acid Analogs as Anticancer Agents
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a rigorous science. The indole nucleus, a privileged structure in medicinal chemistry, has consistently yielded compounds with significant pharmacological activities, particularly in oncology[1]. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a class of indole derivatives that has garnered substantial interest: hydroxy-indole-carboxylic acids.
The Rationale for Targeting Cancer with Indole-Based Compounds
The indole scaffold is a versatile template for designing targeted anticancer agents due to its ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival[1]. Many indole derivatives have been developed to target key players in cancer signaling pathways, including:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in various cancers, promoting cell growth, proliferation, and angiogenesis. Several indole-based compounds have been designed as inhibitors of these critical RTKs[2][3].
-
Tubulin Polymerization: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain indole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[4].
-
Cell Cycle Kinases: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and indole-containing molecules have been identified as potent CDK inhibitors[4].
The addition of hydroxyl and carboxylic acid functional groups to the indole ring can enhance the interaction with biological targets through hydrogen bonding and improve the pharmacokinetic properties of the compounds, making them attractive for further development[5].
In Vitro Efficacy: A Comparative Analysis of Cytotoxicity
The initial screening of potential anticancer compounds relies heavily on in vitro cell-based assays to determine their cytotoxic and antiproliferative effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth.
Below is a summary of the in vitro cytotoxic activity of representative 5-hydroxyindole-3-carboxylic acid and indole-6-carboxylic acid derivatives against various human cancer cell lines.
Comparative In Vitro Cytotoxicity of Hydroxy-Indole-Carboxylic Acid Analogs
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester | MCF-7 (Breast) | 4.7 | [6][7] |
| 5a | 5-Hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylic acid ethyl ester | MCF-7 (Breast) | < 10 | [6][7] |
| 5l | 5-Hydroxy-2-methyl-1-(naphthalen-1-yl)-1H-indole-3-carboxylic acid ethyl ester | MCF-7 (Breast) | < 10 | [6][7] |
| 3b | Indole-6-carboxylic acid hydrazone derivative | HCT-116 (Colon) | Not Specified | [2] |
| HeLa (Cervical) | Not Specified | [2] | ||
| HT-29 (Colon) | Not Specified | [2] | ||
| 6e | Indole-6-carboxylic acid oxadiazole derivative | HCT-116 (Colon) | Not Specified | [2] |
| HeLa (Cervical) | Not Specified | [2] | ||
| HT-29 (Colon) | Not Specified | [2] |
Note: Specific IC50 values for compounds 3b and 6e were not provided in the abstract, but they were identified as having the highest antiproliferation activity in the study[2].
The data indicates that 5-hydroxyindole-3-carboxylic acid ester derivatives exhibit potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range[6][7]. The substitutions on the indole nitrogen play a crucial role in determining the anticancer activity. Similarly, indole-6-carboxylic acid derivatives have shown significant cytotoxic effects against colon and cervical cancer cell lines[2].
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone of in vitro cytotoxicity screening.
-
Cell Seeding:
-
Harvest cancer cells from exponential phase culture using trypsinization.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
From Benchtop to Preclinical Models: The Imperative of In Vivo Validation
While in vitro assays provide crucial initial data on the cytotoxic potential of a compound, they lack the complexity of a whole organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can significantly influence a drug's efficacy. Therefore, in vivo studies in animal models are an indispensable step in the preclinical evaluation of any promising anticancer agent.
Human tumor xenograft models in immunocompromised mice are a widely accepted standard for assessing the in vivo antitumor activity of novel compounds[4]. In these models, human cancer cells are implanted subcutaneously or orthotopically into mice, and the effect of the test compound on tumor growth is monitored over time.
In Vivo Efficacy: A Case Study of a Biphenyl-Carboxylic Acid Indole Analog
To illustrate the principles of in vivo efficacy testing, we will examine the preclinical evaluation of Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analog of the marine alkaloid fascaplysin[4]. Although not a 6-hydroxy-1H-indole-4-carboxylic acid, its comprehensive in vitro and in vivo characterization provides an excellent template for understanding the translational potential of indole-based anticancer agents.
CA224 was shown to inhibit Cdk4-cyclin D1 in vitro and block the growth of cancer cells at both the G0/G1 and G2/M phases of the cell cycle by also inhibiting tubulin polymerization[4]. These promising in vitro findings prompted its evaluation in in vivo xenograft models.
In Vivo Antitumor Activity of CA224 in Human Tumor Xenograft Models
| Cancer Cell Line | Mouse Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | SCID Mice | 1/10th of MTD (intraperitoneal) | Significant | [4] |
| NCI-H460 (Lung) | SCID Mice | 1/10th of MTD (intraperitoneal) | Significant | [4] |
The study demonstrated that CA224 was efficacious at a dose equivalent to one-tenth of its maximum tolerated dose (MTD), significantly inhibiting the growth of both human colon (HCT-116) and lung (NCI-H460) cancer xenografts in SCID mice[4]. This promising efficacy, coupled with a favorable therapeutic window, highlights the potential of this compound for clinical development[4].
Experimental Protocol: In Vivo Xenograft Study
The following protocol outlines the key steps involved in conducting an in vivo xenograft study to evaluate the antitumor efficacy of a test compound.
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.
-
Harvest human cancer cells (e.g., HCT-116 or NCI-H460) from culture.
-
Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle for administration (e.g., saline, corn oil).
-
Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Secondary endpoints may include survival, metastasis, and analysis of biomarkers in the tumor tissue.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition at the end of the study.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Bridging the Gap: The Path Forward for Hydroxy-Indole-Carboxylic Acids
The successful translation of a promising compound from in vitro discovery to in vivo efficacy requires a systematic and logical progression of studies. The data on 5-hydroxyindole-3-carboxylic acid and indole-6-carboxylic acid derivatives demonstrate their potential as cytotoxic agents. The next critical step for these specific analogs would be to advance the most potent candidates into well-designed in vivo studies, similar to the one described for CA224.
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening a broader range of this compound analogs to identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME properties of lead compounds to optimize their drug-like characteristics.
-
In Vivo Efficacy in Multiple Models: Testing the most promising candidates in a panel of xenograft and potentially patient-derived xenograft (PDX) models to assess their broad-spectrum antitumor activity.
By integrating robust in vitro screening with comprehensive in vivo validation, the full therapeutic potential of this compound analogs and related compounds can be realized, paving the way for the development of novel and effective anticancer therapies.
Visualizing the Workflow and Pathways
Experimental Workflow: From In Vitro Screening to In Vivo Validation```dot
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1H-indole-6-carboxylic acid | 1545472-15-8 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Methods of Hydroxyindoles
<
Introduction
The hydroxyindole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2][3] The position of the hydroxyl group on the indole ring significantly influences the molecule's biological activity, making the regioselective synthesis of these isomers a critical challenge for synthetic chemists. This guide provides a comparative analysis of classical and modern synthetic methods for preparing hydroxyindoles, with a focus on their mechanisms, scope, limitations, and practical applications. We will delve into the nuances of the Bischler-Möhlau, Nenitzescu, and Reissert syntheses, alongside contemporary catalytic approaches, offering field-proven insights and experimental data to guide your synthetic strategy.
Classical Approaches to Hydroxyindole Synthesis
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classic method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[4][5] While historically plagued by harsh reaction conditions and low yields, recent modifications have revitalized this method for the synthesis of specific hydroxyindole isomers.[5][6]
Mechanism and Regioselectivity:
The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the indole core.[5][6] When using a meta-substituted aminophenol, the regioselectivity of the cyclization can be an issue, potentially leading to a mixture of 4- and 6-hydroxyindoles.[7][8]
A modified Bischler-Möhlau reaction has been reported to provide access to both 4- and 6-hydroxyindoles from the condensation of m-aminophenol and benzoin at a lower temperature, which improves yields and reduces the formation of tarry byproducts.[7][8]
Advantages:
-
One-step synthesis of certain hydroxyindoles.[7]
-
Availability of simple starting materials.
Disadvantages:
-
Often requires harsh conditions (high temperatures).[5]
-
Can result in low yields and unpredictable regioselectivity.[5]
-
Formation of significant amounts of tarry byproducts can complicate purification.[7][8]
Experimental Protocol: Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxyindoles [7]
A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is heated at 135°C under hydrochloric acid catalysis. The water formed during the reaction is removed using a Dean-Stark apparatus under a weak vacuum. After the reaction is complete, the mixture is treated with 15% hydrochloric acid, filtered, washed with water, and dried. The resulting mixture of 4- and 6-hydroxyindoles is then separated by column chromatography.
The Nenitzescu Indole Synthesis
First reported by Costin Nenițescu in 1929, this reaction is a powerful tool for the synthesis of 5-hydroxyindoles.[1][2] It involves the condensation of a benzoquinone with a β-aminocrotonic ester.[1][9] The 5-hydroxyindole framework is a key component of many biologically active molecules, including serotonin and antitumor compounds.[1][2]
Mechanism:
The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination to form the indole ring.[1]
Advantages:
-
Direct and efficient route to 5-hydroxyindoles.[2]
-
Good functional group tolerance.
-
Can be adapted for solid-phase synthesis.[1]
Disadvantages:
-
Primarily limited to the synthesis of 5-hydroxyindoles.
Recent Advances:
Recent modifications have focused on improving reaction conditions and catalyst efficiency. For instance, the use of calcium iodide (CaI2) as a catalyst has been shown to afford 5-hydroxyindoles in high yields under mild conditions, with the advantage of using a non-toxic metal and a simple work-up procedure.[10][11] An atroposelective version of the Nenitzescu synthesis has also been developed using a Jacobsen-type chromium(III)-salen complex as a chiral Lewis acid catalyst, providing access to axially chiral 5-hydroxyindoles with high enantiomeric excess.[12]
Experimental Protocol: Calcium-Mediated Nenitzescu Synthesis of 5-Hydroxyindoles [10][11]
To a solution of 1,4-benzoquinone in dichloromethane at reflux, calcium iodide (0.15 mmol) is added. A solution of the enamine (e.g., ethyl β-aminocrotonate) in dichloromethane is then added dropwise over 15 minutes. The reaction is stirred for 1 hour, then cooled. The crude solid product is collected by filtration and washed with cold dichloromethane and methanol to purify.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles, including hydroxy-substituted analogs, starting from an o-nitrotoluene and diethyl oxalate.[13][14]
Mechanism:
The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[14][15] This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to give the desired indole.[14][15][16]
Advantages:
-
Good for the synthesis of indoles with substituents at the 2-position (as carboxylic acids).
-
Utilizes readily available starting materials.
Disadvantages:
-
Often requires a multi-step procedure.
-
The decarboxylation step can require high temperatures.[16]
-
The choice of reducing agent can sometimes lead to quinolones as side products.[16]
Modern Catalytic Approaches
Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed methods for indole synthesis, offering milder reaction conditions, broader substrate scope, and improved regioselectivity compared to classical methods.
The Larock Indole Synthesis
Developed by Richard C. Larock, this palladium-catalyzed heteroannulation reaction is a versatile method for preparing polysubstituted indoles from o-haloanilines and internal alkynes.[17][18][19]
Mechanism:
The catalytic cycle is believed to involve:
-
Oxidative addition of the o-haloaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate.
-
Reductive elimination to regenerate the Pd(0) catalyst and release the indole product.[18]
Advantages:
-
High degree of versatility in accessing substituted indoles.[18]
-
Generally proceeds under relatively mild conditions.[17]
-
Good functional group tolerance.
Disadvantages:
-
The cost of the palladium catalyst can be a drawback for large-scale synthesis.
-
Regioselectivity can be an issue with unsymmetrical alkynes.[20]
Gold-Catalyzed Synthesis of 6-Hydroxyindoles
A gold-catalyzed method has been developed for the efficient synthesis of 6-hydroxyindoles from substituted alkynylcyclohexadienones and amines.[21] This reaction forms two new C-N bonds in a single pot.
Proposed Mechanism:
The proposed mechanism involves the initial coordination of the gold catalyst to the alkyne, followed by a Meyer-Schuster rearrangement to form an enamine intermediate. This intermediate then undergoes an aza-Michael addition and subsequent rearrangement to yield the 6-hydroxyindole derivative.[21]
Comparative Summary of Synthetic Methods
| Method | Target Hydroxyindole | Key Starting Materials | Conditions | Advantages | Disadvantages |
| Bischler-Möhlau | 4- and 6-hydroxyindoles | α-haloketone, aminophenol | Often harsh, high temp.[5] | One-step process[7] | Low yields, poor regioselectivity, side products[5] |
| Nenitzescu | 5-hydroxyindoles | Benzoquinone, enamine | Generally mild | Direct, efficient for 5-OH indoles[2] | Limited to 5-OH isomers, potential for polymerization[10] |
| Reissert | Various, often with C2-substituent | o-nitrotoluene, diethyl oxalate | Multi-step, can require high temp. for decarboxylation[16] | Readily available starting materials | Multi-step, harsh decarboxylation[16] |
| Larock | Polysubstituted indoles | o-haloaniline, alkyne | Mild, Pd-catalyzed | High versatility, good functional tolerance[18] | Catalyst cost, potential regioselectivity issues[20] |
| Gold-Catalyzed | 6-hydroxyindoles | Alkynylcyclohexadienone, amine | Mild, Au-catalyzed | Efficient for 6-OH indoles, one-pot[21] | Specific to certain starting materials |
Visualizing the Synthetic Pathways
Bischler-Möhlau Synthesis Workflow
Caption: The Bischler-Möhlau indole synthesis pathway.[5]
Nenitzescu Synthesis Mechanism
Caption: Key steps in the Nenitzescu synthesis of 5-hydroxyindoles.[1]
Conclusion
The synthesis of hydroxyindoles remains an area of active research, driven by the biological significance of this heterocyclic core. While classical methods like the Bischler-Möhlau, Nenitzescu, and Reissert syntheses continue to be valuable tools, particularly for specific isomers, modern catalytic approaches offer significant advantages in terms of efficiency, scope, and milder reaction conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalysts are developed, we can expect even more elegant and efficient strategies for the construction of these important molecules to emerge.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of the Nenitzescu Reaction to Biologically...: Ingenta Connect [ingentaconnect.com]
- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. distantreader.org [distantreader.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles - ProQuest [proquest.com]
- 11. Ca-mediated Nenitzescu synthesis of 5-hydroxyindoles - ProQuest [proquest.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. grokipedia.com [grokipedia.com]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 6-hydroxy-1H-indole-4-carboxylic acid
Introduction: The Analytical Imperative for Specificity
6-hydroxy-1H-indole-4-carboxylic acid is an indole derivative of significant interest, potentially serving as a critical biomarker, a metabolite of a therapeutic agent, or a key synthetic intermediate. For researchers and drug developers, the ability to accurately quantify this molecule is paramount. However, its structural similarity to a host of other endogenous and synthetic indole compounds presents a formidable analytical challenge: cross-reactivity.
This guide provides an in-depth comparison of methodologies for evaluating the analytical specificity for this compound. We will move beyond mere protocol recitation to explore the underlying rationale for experimental design, focusing on two gold-standard techniques: the high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip you with the expertise to design, execute, and interpret robust cross-reactivity studies, ensuring the data you generate is both accurate and defensible.
Chapter 1: Defining the Challenge - Potential Cross-Reactants
The foundation of any cross-reactivity study is the identification of potential interfering molecules. For this compound, these fall into predictable categories based on structural homology. An effective study must include, at minimum, the parent molecule and isomers, precursors, and anticipated metabolites.
Table 1: Panel of Potential Cross-Reactants for this compound Studies
| Compound Class | Specific Examples | Rationale for Inclusion |
| Core Structure Isomers | Indole-2-carboxylic acid, Indole-3-carboxylic acid, Indole-5-carboxylic acid, Indole-6-carboxylic acid | Share the same core indole-carboxylic acid backbone; positional differences are a primary test of antibody or method specificity.[1][2] |
| Hydroxylation Variants | 5-hydroxy-1H-indole-2-carboxylic acid, 6-hydroxy-indole | Differ only by the position or presence/absence of the hydroxyl group, a key recognition epitope.[3] |
| Methylation Variants | 1-methyl-1H-indole-4-carboxylic acid | Tests for interference from N-methylated metabolites or related compounds. |
| Parent Compound | Indole-4-carboxylic acid | The direct precursor, lacking the hydroxyl group. Essential for determining the impact of this key functional group on binding. |
| Related Metabolites | 5-hydroxyindoleacetic acid (5-HIAA) | A major metabolite of serotonin, structurally related and biologically prevalent.[4][5] |
Chapter 2: The Immunoassay Approach - Competitive ELISA
For rapid screening of multiple compounds, the competitive ELISA is an invaluable tool.[6] Its principle relies on the competition between the target analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte.
Expert Rationale: Why a Competitive Format?
Small molecules like this compound have only a single epitope. This makes the "sandwich" ELISA format, which requires binding by two different antibodies, impossible. The competitive format is the standard for haptens and other small molecules, providing a robust and sensitive method for quantification and specificity testing.
Workflow for Competitive ELISA Cross-Reactivity Assessment
Caption: Workflow for conducting a cross-reactivity study using a competitive ELISA format.
Principle of Competitive Binding
Caption: In competitive ELISA, high analyte levels prevent conjugate binding, yielding a low signal.
Protocol 1: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Dilute a capture antibody specific to this compound in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Standard & Compound Preparation:
-
Prepare a standard curve of this compound (e.g., from 1000 ng/mL down to <1 ng/mL) via serial dilution in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
Prepare serial dilutions of each potential cross-reactant (from Table 1) at concentrations typically 100- to 1000-fold higher than the standard curve range.
-
-
Competition Reaction: Wash plate 3x. Add 50 µL of standard or test compound dilution to the appropriate wells. Then, add 50 µL of a pre-titered dilution of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Detection:
-
Wash plate 5x to remove all unbound reagents.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the standard curve using a four-parameter logistic (4-PL) fit.
-
Determine the IC50 (concentration causing 50% inhibition) for the standard and for each test compound that shows displacement.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
Chapter 3: The Orthogonal Method - LC-MS/MS
While ELISA is excellent for screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest degree of specificity and is considered the gold standard for validating immunoassay findings.[1][7] It physically separates compounds by chromatography before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
Expert Rationale: The Power of MRM
The true specificity of LC-MS/MS comes from Multiple Reaction Monitoring (MRM).[2][7] In this mode, the first mass spectrometer (Q1) selects the specific m/z of the parent molecule (the "precursor ion"). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) selects for a specific, characteristic fragment ion (the "product ion"). This precursor-to-product transition is a highly unique chemical signature, virtually eliminating interference from compounds that might co-elute from the chromatography column.
Workflow for LC-MS/MS Specificity Assessment
Caption: A typical workflow for confirming analytical specificity using LC-MS/MS.
Protocol 2: LC-MS/MS Specificity Confirmation
-
Sample Preparation:
-
Prepare a mixed stock solution containing this compound and all potential cross-reactants (Table 1) at a high, but analytically relevant, concentration.
-
Spike this mixture into a blank biological matrix (e.g., stripped serum, buffer).
-
Perform a sample cleanup. A Solid-Phase Extraction (SPE) with a C18 cartridge is effective for indole compounds.[2] Elute the analytes, evaporate the solvent under nitrogen, and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: Use a high-resolution reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2]
-
Gradient: Develop a gradient elution method (e.g., starting at 5% B, ramping to 95% B over 10 minutes) to achieve baseline separation of the target analyte from its isomers and related compounds.
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode (optimization required).
-
MRM Transitions: For each compound, determine the optimal precursor ion (m/z) and at least two product ions. This provides both a "quantifier" and "qualifier" ion for confident identification.
-
Acquisition: Create a timed-acquisition method where the mass spectrometer only looks for specific MRM transitions around the expected retention time of each analyte, maximizing sensitivity and duty cycle.
-
-
Data Analysis:
-
Integrate the peak area for the target analyte, this compound.
-
Examine the chromatograms for the retention times of all potential cross-reactants.
-
Confirmation of Specificity: True specificity is confirmed if no peaks from the cross-reactants are observed at the retention time of the target analyte in the target analyte's MRM channel. The ability to chromatographically resolve the isomers is the key indicator of specificity.
-
Chapter 4: Comparative Analysis and Data Interpretation
The two methods provide different but complementary views of specificity.
Hypothetical Cross-Reactivity Data (ELISA)
The following table illustrates how ELISA data would be presented.
Table 2: Representative ELISA Cross-Reactivity Results
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Standard) | 10.2 | 100% |
| Indole-4-carboxylic acid | 850.5 | 1.2% |
| 6-hydroxy-indole | 1,530 | 0.67% |
| Indole-5-carboxylic acid | > 10,000 | < 0.1% |
| 5-hydroxyindoleacetic acid (5-HIAA) | > 10,000 | < 0.1% |
Interpretation: In this hypothetical example, the antibody shows high specificity for the target analyte. It has very low recognition of the parent compound (Indole-4-carboxylic acid) and the molecule lacking the carboxyl group (6-hydroxy-indole), indicating that both the hydroxyl and carboxyl groups at their specific positions are critical for antibody binding. Other isomers and metabolites show negligible cross-reactivity.
Methodology Comparison
Table 3: Head-to-Head Comparison of ELISA and LC-MS/MS
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle | Antigen-antibody binding competition | Physicochemical separation and mass-based detection |
| Specificity | Moderate to High (dependent on antibody quality) | Very High (based on retention time and mass fragmentation) |
| Throughput | High (96/384-well plates) | Low to Medium (serial sample injection) |
| Development Time | Long (requires antibody development/sourcing) | Medium (requires method development and optimization) |
| Cost per Sample | Low | High |
| Primary Use Case | High-throughput screening, routine quantification | Gold-standard validation, complex matrix analysis, troubleshooting |
Conclusion
A thorough investigation of the cross-reactivity of this compound demands a dual-pronged approach. The competitive ELISA serves as a powerful, high-throughput tool for initial screening and establishing a specificity profile against a panel of related compounds. However, its findings must be considered provisional until confirmed by an orthogonal method.
LC-MS/MS provides that definitive confirmation. By demonstrating baseline chromatographic separation and unique mass-based detection, it validates the specificity of the analytical system in a way that immunoassays cannot. For researchers, scientists, and drug development professionals, employing both methodologies provides a self-validating system, ensuring that the quantification of this compound is accurate, specific, and scientifically rigorous. This layered approach is not redundant; it is the hallmark of robust and trustworthy bioanalytical science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance iquid chromatography-electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance iquid chromatography-electrochemical detection]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Losartan and the Investigational Compound 6-hydroxy-1H-indole-4-carboxylic acid
For drug development professionals, the landscape of cardiovascular therapeutics is in a constant state of evolution. The renin-angiotensin-aldosterone system (RAAS) remains a cornerstone target for antihypertensive agents. Losartan, the first-in-class angiotensin II receptor blocker (ARB), has been a clinical mainstay for decades. This guide provides a comprehensive efficacy comparison between Losartan and the investigational indole derivative, 6-hydroxy-1H-indole-4-carboxylic acid.
It is critical to establish at the outset that while Losartan is a well-characterized compound with a wealth of clinical and preclinical data, This compound is a molecule of research interest for which there is currently a notable absence of published biological or pharmacological data. Therefore, this guide will first detail the established efficacy and mechanism of Losartan. Subsequently, it will present a detailed, field-proven framework of experimental protocols that would be necessary to rigorously evaluate the efficacy of this compound and draw a meaningful comparison with Losartan. This serves as a roadmap for researchers undertaking such an investigation.
Part 1: The Established Efficacy of Losartan
Losartan is an orally active, nonpeptide agent that has been a frontline treatment for hypertension for many years.[1] Its efficacy is rooted in its specific and competitive antagonism of the angiotensin II type 1 (AT₁) receptor.[2][3]
Mechanism of Action: Targeting the RAAS Cascade
The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and fluid balance.[4][5] The system's primary effector is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion, leading to sodium and water retention.[5][6] These actions collectively increase blood pressure.
Losartan exerts its therapeutic effect by selectively blocking the AT₁ receptor, thus preventing Ang II from binding and initiating its physiological effects.[3] This blockade leads to vasodilation, a reduction in aldosterone secretion, and consequently, a decrease in blood pressure.[6][7] An active metabolite of Losartan, E3174, contributes significantly to its antihypertensive effect and has a longer half-life, ensuring a 24-hour duration of action with once-daily dosing.[1][2]
References
- 1. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indole-3-Propionic Acid Protects Against Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Novel Indole Carboxylic Acid Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug discovery, the potency of a compound is only half the story. The true measure of a promising therapeutic candidate lies in its selectivity : the ability to interact with its intended biological target while minimally affecting other proteins and pathways in the body.[1][2] High selectivity is a cornerstone of safe and effective medicines, as it directly correlates with a reduction in off-target effects and adverse drug reactions.[3][4]
Indole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, from anticancer to antiviral agents.[5][6][7][8][9] Their versatility, however, necessitates a rigorous and systematic evaluation of their selectivity profile. A compound that potently inhibits a target kinase, for example, may also inadvertently modulate a G-protein coupled receptor (GPCR) or a nuclear hormone receptor (NHR), leading to unforeseen toxicities.
This guide provides a comprehensive, multi-tiered framework for assessing the selectivity of novel indole carboxylic acid derivatives. We will move from cost-effective, predictive in silico methods to definitive in vitro biochemical and cellular assays, explaining the causality behind each experimental choice. This self-validating system is designed to provide researchers, scientists, and drug development professionals with a robust strategy to build a detailed and reliable selectivity profile for their lead candidates.
The Overall Assessment Workflow: A Tripartite Strategy
A thorough selectivity assessment is not a single experiment but a phased, integrated strategy. It begins with broad, predictive computational screening, funnels down to quantitative biochemical and biophysical assays against prioritized potential off-targets, and culminates in validation within a cellular context. This approach maximizes efficiency and resource allocation by using data from each stage to inform the next.
Caption: High-level workflow for selectivity assessment.
Part 1: In Silico Profiling - Predicting the Interaction Landscape
The journey begins in silico. Computational methods offer a rapid and cost-effective first pass to identify likely off-targets from vast databases of protein structures, saving significant time and resources.[3][10][11] This predictive power allows for the rational design of subsequent, more resource-intensive experimental assays.
Methodology 1: Structure-Based Virtual Screening
This approach leverages the three-dimensional structure of the indole carboxylic acid derivative to predict its binding affinity to a library of known protein structures.
-
Causality & Expertise: Molecular docking, a key technique, simulates the placement of the compound (ligand) into the binding site of a protein (receptor).[6][12] The resulting "docking score" is an estimation of the binding free energy. By screening against hundreds or thousands of proteins, we can flag those with favorable predicted binding energies as potential off-targets. This is particularly effective for well-characterized target families like kinases, GPCRs, and proteases, where numerous crystal structures are available.
Caption: Workflow for structure-based virtual screening.
Methodology 2: Ligand-Based Approaches
When a high-quality structure of a potential off-target is unavailable, we can use ligand-based methods. These approaches work on the principle of "guilt by association": a compound is likely to bind to targets that are known to bind other, structurally similar molecules.[10][13]
-
Causality & Expertise: Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling identify the key chemical features responsible for a molecule's biological activity.[14] We can then screen our indole derivative against pharmacophore models of known drug targets to see if it possesses the necessary features for binding, even if its overall shape is different from known ligands.
Part 2: In Vitro Validation - From Prediction to Quantification
In silico predictions must be confirmed by in vitro experiments. This phase moves from possibility to probability, providing quantitative data on the potency of interactions with potential off-targets identified in Part 1, as well as screening against broad panels of common culprits in drug toxicity.
Target Class Focus: Protein Kinases
The human kinome contains over 500 protein kinases, making them one of the most common sources of off-target activity.[15] Unintended inhibition of kinases involved in critical signaling pathways can lead to significant side effects.[4][16]
This experiment provides a bird's-eye view of the compound's activity across the kinome.
-
Objective: To identify any kinase that is inhibited by the test compound by more than a certain threshold (e.g., >50%) at a single, high concentration (typically 1 or 10 µM).
-
Step-by-Step Methodology:
-
Plate Preparation: A multi-well plate is pre-spotted with a diverse panel of purified, active protein kinases (e.g., the 468-kinase scanMAX panel from Eurofins DiscoverX).
-
Compound Addition: The novel indole carboxylic acid derivative is added to each well at a final concentration of 10 µM. A DMSO control well is included for each kinase.
-
Reaction Initiation: An ATP solution (often at the Km for each specific kinase to provide a direct measure of binding affinity) and a suitable substrate are added to initiate the phosphorylation reaction.[16][17]
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent is added that quantifies the amount of ATP remaining. Luminescence is commonly used, where a decrease in signal corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis: The activity in the presence of the compound is compared to the DMSO control. The result is expressed as "% Inhibition". Any kinase inhibited above a pre-defined threshold is flagged as a "hit".
-
For each "hit" identified in the panel screen, a dose-response experiment is performed to quantify its potency.
-
Objective: To determine the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the enzyme's activity by 50%.
-
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of dilutions of the indole derivative (e.g., 10-point, 3-fold serial dilution starting from 30 µM).
-
Assay Setup: For each hit kinase, set up the reaction as described in the panel screen, but add the different concentrations of the compound to respective wells.
-
Reaction & Detection: Follow steps 3-5 from the panel screen protocol.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Target Class Focus: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and are targeted by a significant portion of all approved drugs.[3] Off-target interactions can lead to a wide array of side effects, from cardiovascular to neurological issues.
Caption: A simplified Gs-coupled GPCR signaling pathway.
This is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.
-
Objective: To measure the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the target receptor.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-dopamine for the D2 receptor), and varying concentrations of the novel indole derivative.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat. Unbound radioligand passes through, while the receptor-bound radioligand is trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Data are analyzed to calculate an IC50, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation: Summarizing In Vitro Selectivity
Quantitative data should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the compound's selectivity profile.
| Target Class | Target | ICA-001 IC50/Ki (nM) | Comparator A (Selective) IC50/Ki (nM) | Comparator B (Non-Selective) IC50/Ki (nM) |
| Primary Target | Kinase X | 15 | 10 | 50 |
| Kinases | Kinase Y | >10,000 | >10,000 | 250 |
| Kinase Z | 1,200 | >10,000 | 800 | |
| GPCRs | Receptor A | >10,000 | >10,000 | 1,500 |
| Receptor B | 8,500 | 9,000 | 950 | |
| NHRs | Receptor C | >10,000 | >10,000 | 4,000 |
Table 1: Hypothetical in vitro selectivity data for a novel Indole Carboxylic Acid (ICA-001) compared to known selective and non-selective inhibitors.
Part 3: Cellular Confirmation - Validating in a Biological Context
Demonstrating selectivity in biochemical assays is critical, but it's essential to confirm these findings in a more physiologically relevant cellular environment.[15] Cellular assays can reveal complexities not apparent in purified systems, such as membrane permeability, metabolism, and engagement with intracellular signaling complexes.
Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within living cells, providing definitive proof of target engagement.
-
Objective: To quantify the potency and affinity of the compound for its target in real-time within an intact cellular environment.
-
Causality & Expertise: The target protein is fused to a NanoLuc® luciferase enzyme (the energy donor). A fluorescent tracer that binds the target is added to the cells. When the tracer binds, its fluorophore is close enough to the luciferase to cause Bioluminescence Resonance Energy Transfer (BRET). The test compound competes with the tracer for binding; displacement of the tracer leads to a loss of BRET signal. This provides a direct readout of target occupancy by the test compound in its native environment.
-
Step-by-Step Methodology:
-
Cell Culture: Use cells that have been engineered to express the target protein-NanoLuc® fusion.
-
Assay Setup: Plate the cells and add the fluorescent tracer ligand.
-
Compound Addition: Add the indole derivative across a range of concentrations.
-
Substrate Addition: Add the luciferase substrate.
-
Detection: Simultaneously measure the light emitted by the donor (luciferase) and the acceptor (tracer).
-
Data Analysis: Calculate the BRET ratio. Plot the ratio against the compound concentration to determine the cellular IC50.
-
Synthesizing the Data for a Final Go/No-Go Decision
The ultimate goal is to integrate the data from all three phases—in silico, in vitro, and cellular—to build a holistic view of the compound's selectivity. A selectivity score can be calculated (e.g., IC50 for off-target / IC50 for primary target), with a higher score indicating greater selectivity. A compound with a >100-fold selectivity window between its primary target and any relevant off-targets is often considered a strong candidate for further development.
References
- 1. fiveable.me [fiveable.me]
- 2. azolifesciences.com [azolifesciences.com]
- 3. aganitha.ai [aganitha.ai]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-hydroxy-1H-indole-4-carboxylic acid
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to encompass the entire lifecycle of the chemicals we use. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of a safe, ethical, and sustainable research environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-hydroxy-1H-indole-4-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards.
The procedures outlined here are synthesized from an analysis of indole-class compounds and universally accepted hazardous waste management protocols. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they are the final authority for your location.
Hazard Characterization and Immediate Safety
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar indole carboxylic acids allow for a robust presumptive hazard assessment. These compounds are consistently classified as hazardous.[1][2][3]
Presumptive Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2][3]
-
Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
This profile mandates that this compound be managed as a regulated hazardous waste from the moment it is deemed unusable.[4][5]
| Parameter | Guideline | Rationale & Source(s) |
| Hazard Classification | Hazardous Waste | Assumed to be an irritant and potentially toxic, based on analogous compounds.[1][2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat. | Standard practice to prevent skin and eye exposure to irritants.[6][7] |
| Handling Location | Chemical Fume Hood | Recommended when handling the solid powder to prevent inhalation of dust.[8] |
| Initial Disposal Action | Segregate as Non-Halogenated Organic Solid or Liquid Waste. | Prevents dangerous reactions with incompatible waste streams.[8][9] |
The Cornerstone of Safety: Waste Segregation
The single most critical step in preventing laboratory accidents is the proper segregation of chemical waste.[10][11] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.
Core Segregation Principles for This Compound:
-
Designate as Non-Halogenated: this compound is an organic compound that does not contain halogens (F, Cl, Br, I). It must be placed in a waste stream specifically designated for non-halogenated organic materials.
-
Avoid Incompatibles: Never mix this waste with:
-
Maintain Separate Streams: Solid and liquid wastes must be collected in separate, clearly designated containers.[6]
Step-by-Step Disposal Protocol
This protocol provides a validated workflow for handling the waste from generation to collection. The fundamental principle is that any item that has come into contact with the chemical is considered hazardous waste.[5]
Workflow for Disposal of this compound
Caption: Waste disposal workflow for this compound.
A. Unused or Expired Solid Compound:
-
The original container with the unused compound must be treated as hazardous waste.[6]
-
If transferring from a larger container, perform the operation in a chemical fume hood to prevent dust inhalation.
-
Carefully scrape or sweep the solid material into a designated "Solid Hazardous Waste" container.[7]
B. Contaminated Labware and PPE:
-
Disposable Items: Items such as contaminated gloves, weighing paper, and pipette tips should be placed directly into the designated container for solid chemical waste.[6]
-
Reusable Glassware:
-
Rinse the glassware three times with a small amount of a suitable solvent (e.g., ethanol, acetone). This "triple rinse" procedure is a standard practice for decontaminating containers.[5]
-
Collect all solvent rinses as hazardous liquid waste.[8] Never pour the rinseate down the drain.[8]
-
After triple rinsing, the glassware can typically be washed through normal laboratory procedures.
-
C. Solutions Containing the Compound:
-
Carefully pour liquid waste into a designated "Liquid Hazardous Waste" container compatible with the solvent used.[13]
-
Ensure the container is properly vented if necessary, but always kept securely closed when not in use.[4]
Waste Container Selection and Labeling: A System of Record
Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for safe transport and disposal.[13][14] Missing or incomplete labels are one of the most common laboratory safety violations.[15]
Container Requirements:
-
Compatibility: Use a container made of a material chemically compatible with the waste. For most organic solvents and indole compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for potentially corrosive waste.[13]
-
Condition: The container must be in good condition, free of leaks or cracks, with a secure, screw-on cap.[6][13] Food-grade containers like milk jugs are never acceptable.[4]
Labeling Protocol:
-
Timing: Affix a "Hazardous Waste" label to the container before adding any waste.[6]
-
Required Information: The label must be filled out completely and legibly, including:
-
The full chemical name(s) of all constituents.[6][13] Do not use abbreviations or chemical formulas.
-
The approximate percentage or concentration of each component.
-
The accumulation start date (the date the first drop of waste is added).[6]
-
The name of the principal investigator or responsible individual.[6]
Storage in Satellite Accumulation Areas (SAAs)
SAAs are designated locations within the laboratory where hazardous waste is stored temporarily before being collected by EHS personnel.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory staff.[6]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when waste is being added.[4][13][15] This is a critical EPA regulation to prevent spills and vapor exposure.
-
Secondary Containment: Liquid waste containers should be placed in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[6][9]
Emergency Procedures: Spill Management
Chemical spills must be cleaned up immediately.[5]
-
Small Spills: For minor spills of the solid compound, personnel wearing appropriate PPE can gently sweep it up or use an absorbent pad. All cleanup materials must be placed in the solid hazardous waste container.[5]
-
Large Spills or Liquid Spills: In the event of a larger spill that you cannot safely manage:
-
Evacuate the immediate area.
-
Alert personnel nearby.
-
Contact your institution's EHS or emergency response team immediately.
-
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pfw.edu [pfw.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. youthfilter.com [youthfilter.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
A Strategic Guide to Personal Protective Equipment for Handling 6-hydroxy-1H-indole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 6-hydroxy-1H-indole-4-carboxylic acid, while a valuable building block, lacks extensive public toxicological data. This guide provides a comprehensive operational plan for personal protective equipment (PPE) when handling this and similarly uncharacterized powdered compounds. Our approach is grounded in the precautionary principle: treat the compound as potentially hazardous until proven otherwise. This protocol is a self-validating system, designed not just to protect you, but to foster a culture of proactive safety.
This guide is intended to supplement, not replace, the compound-specific Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult the SDS before beginning any work.
Part 1: Hazard Assessment & The Precautionary Principle
Given the structure of this compound, we must anticipate hazards associated with its functional groups—indoles and carboxylic acids—as well as the physical hazards of a fine powder.
-
Indole Derivatives : Can be irritants and may have complex biological activities. Some indole compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Carboxylic Acids : Are typically acidic and can be corrosive or irritating to skin and eyes.
-
Solid Powder Form : Poses a significant inhalation risk. Fine powders can easily become airborne, leading to respiratory tract irritation and potential systemic exposure.
Based on this structural analysis, we will operate under the assumption that this compound presents the following potential hazards until data proves otherwise:
| Potential Hazard | Route of Exposure | Rationale & Primary Concern |
| Acute Toxicity | Inhalation, Dermal, Ingestion | Harmful if inhaled, swallowed, or in contact with skin.[5][6] Systemic effects are unknown. |
| Skin Corrosion/Irritation | Dermal | Carboxylic acid and indole functionalities can cause skin irritation upon contact.[4][6] |
| Serious Eye Damage/Irritation | Ocular | Powders can cause severe mechanical irritation. The compound's chemical properties suggest it could cause serious eye irritation or damage.[4][5][6] |
| Respiratory Irritation | Inhalation | Fine dust is a known respiratory irritant.[4][5][7] Inhaling the powder is the most likely route of significant exposure. |
Part 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[8] Before you even select your gloves, you must implement higher-level controls to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates this strategic approach to create a multi-layered safety system.[9]
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.
Your primary engineering control for handling this powder is a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). All weighing and initial dissolution steps must be performed within one of these enclosures to capture airborne particulates at the source.
Part 3: Step-by-Step PPE Protocol
This section details the specific PPE required for distinct phases of handling this compound.
Stage 1: Preparation and Weighing
This stage carries the highest risk of aerosolization. All activities must be conducted within a chemical fume hood or ventilated enclosure.
Step-by-Step Workflow:
-
Don Initial PPE: Before entering the designated handling area, don a lab coat, chemical splash goggles, and nitrile gloves. Ensure the lab coat is fully buttoned.
-
Prepare the Enclosure: Verify the fume hood or enclosure has a current certification. Clean the work surface.
-
Weigh the Compound: Carefully weigh the powder. Use smooth, deliberate motions to avoid creating dust clouds.
-
Initial Dissolution: If preparing a solution, add the solvent to the powder in the enclosure. This "wets" the powder, eliminating the dust hazard for subsequent steps.
-
Clean Up: Gently wipe down the work surface with a damp cloth to collect any residual powder. Dispose of this cloth as hazardous waste.
Required PPE for Stage 1:
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient as they do not provide a seal against airborne powder.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. This provides a barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the inner glove or skin.
-
Body Protection: A flame-resistant lab coat, fully buttoned, with cuffed sleeves.
-
Respiratory Protection: When handling the powder, a respirator is essential. OSHA's Respiratory Protection Standard (29 CFR 1910.134) provides strict guidelines.[7][10]
-
Minimum: A NIOSH-approved N95 filtering facepiece respirator (dust mask) to protect against particulates.[11]
-
Recommended: A half-mask elastomeric respirator with P100 (HEPA) particulate filters. This provides a better facial seal and higher filtration efficiency.
-
Fit Testing: All tight-fitting respirators must be fit-tested annually to ensure an effective seal.[10]
-
Stage 2: Handling in Solution
Once the compound is fully dissolved, the primary hazard shifts from inhalation of powder to chemical splashes.
Required PPE for Stage 2:
-
Eye Protection: Continue to wear chemical splash goggles.
-
Hand Protection: A single pair of nitrile gloves is typically sufficient, but check the solvent's SDS for compatibility.
-
Body Protection: A lab coat remains the minimum requirement.
Stage 3: Post-Handling and Decontamination
Improperly removing PPE can lead to exposure. This doffing procedure is designed to prevent self-contamination.
Caption: A systematic sequence for removing PPE to minimize exposure risk.
Part 4: Spill and Disposal Plan
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area.[12][13]
-
Don PPE: Before cleanup, don the full PPE suite described in Stage 1, including respiratory protection.
-
Containment: For a solid spill, gently cover it with a plastic sheet or use a light water mist to prevent dust from becoming airborne.[14] For a liquid spill, use an absorbent material to prevent it from spreading.[14]
-
Cleanup: Carefully sweep up the solid material and place it in a labeled hazardous waste container.[12] Absorb liquids and place the absorbent material in the waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the chemical is highly toxic.[13][15][16]
Waste Disposal: All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Excess solid compound and solutions.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Cleanup materials (absorbent pads, contaminated wipes).
Waste must be segregated, clearly labeled, and stored in compatible, sealed containers.[17][18][19][20][21] Follow your institution's specific guidelines for hazardous waste disposal, which may involve professional disposal services.[17][20]
References
- 1. neogen.com [neogen.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 8. sams-solutions.com [sams-solutions.com]
- 9. blog.stpub.com [blog.stpub.com]
- 10. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 11. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. acs.org [acs.org]
- 17. Effective Lab Chemical Waste Management [emsllcusa.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. acewaste.com.au [acewaste.com.au]
- 20. actenviro.com [actenviro.com]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
